Triethyl orthopropionate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5604. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,1-triethoxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O3/c1-5-9(10-6-2,11-7-3)12-8-4/h5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWYWKIOMUZSQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(OCC)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059431 | |
| Record name | Propane, 1,1,1-triethoxy- | |
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Molecular Weight |
176.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | Triethyl orthopropionate | |
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CAS No. |
115-80-0 | |
| Record name | Triethyl orthopropionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethyl orthopropionate | |
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| Record name | Triethyl orthopropionate | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5604 | |
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| Record name | Propane, 1,1,1-triethoxy- | |
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| Record name | Propane, 1,1,1-triethoxy- | |
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| Record name | Triethyl orthopropionate | |
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| Record name | ETHYL ORTHOPROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UVM48BAS9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of Triethyl Orthopropionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethyl orthopropionate (CAS No. 115-80-0), also known as 1,1,1-triethoxypropane, is a versatile orthoester with significant applications in organic synthesis and the pharmaceutical industry. Its utility as a reagent and intermediate necessitates a thorough understanding of its physical characteristics. This guide provides a comprehensive overview of the key physical properties of this compound, complete with methodologies for their determination, to support its effective use in research and development.
Core Physical Properties
The fundamental physical properties of this compound are summarized in the tables below. These values are critical for predicting its behavior in various experimental and industrial settings, from reaction kinetics to formulation development.
General and Molar Properties
| Property | Value | Source(s) |
| CAS Number | 115-80-0 | [1][2][3][4][5][6][7][8] |
| Molecular Formula | C₉H₂₀O₃ | [1][2][4][6][7][8] |
| Molecular Weight | 176.25 g/mol | [1][2][4][6][7][8] |
| Appearance | Colorless liquid | [1][2][3][8][9][10] |
| Odor | Mild, fruity | [8] |
Thermal and Optical Properties
| Property | Value | Conditions | Source(s) |
| Boiling Point | 155-160 °C | at 760 mmHg | [5][6][11][12][13][14][15] |
| 158 °C | [2][16] | ||
| Melting Point | 284 °C | [5][13][14][17] | |
| 145.9 °C | [18] | ||
| Flash Point | 60 °C (140 °F) | closed cup | [6][12][15][17] |
| 52 °C (126 °F) | closed cup | [8] | |
| Refractive Index | 1.402 | at 20°C | [5][6][11][13][14][15][18] |
| 1.4000-1.4040 | at 20°C | [9] | |
| 1.401-1.403 | at 20°C | [8] |
Density and Solubility
| Property | Value | Conditions | Source(s) |
| Density | 0.876 g/mL | at 25°C | [1][5][6][11][13][14][15][19] |
| 0.886 g/cm³ | at 20°C | [8] | |
| 0.89 g/mL | at 20°C | [2] | |
| Water Solubility | Hydrolyzes slowly | [5][8][13][19] | |
| Solubility in Organic Solvents | Soluble in alcohol, chloroform, ethyl acetate, and ether | [5][8][13][19] |
Experimental Protocols for Property Determination
Accurate determination of physical properties is paramount for chemical characterization and quality control. The following sections outline the standard methodologies for measuring the key physical properties of liquid compounds like this compound.
Boiling Point Determination (Distillation Method - ASTM D1078)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A standard method for its determination is distillation.
Apparatus:
-
Distillation flask
-
Condenser
-
Adapter
-
Calibrated thermometer
-
Heating source (e.g., heating mantle)
-
Receiving graduate cylinder
Procedure:
-
A measured volume of the liquid is placed in the distillation flask.
-
The apparatus is assembled, ensuring the thermometer bulb is positioned correctly to measure the temperature of the vapor.
-
The liquid is heated at a controlled rate to ensure a steady distillation rate.
-
The temperature at which the first drop of distillate falls from the condenser is recorded as the initial boiling point.
-
The temperature is monitored throughout the distillation process. The boiling range is the temperature range from the initial boiling point to the point where the last of the liquid evaporates.
Density Measurement (Digital Density Meter - ASTM D4052)
Density is a fundamental physical property defined as mass per unit volume. Modern digital density meters provide rapid and accurate measurements.[2]
Apparatus:
-
Digital density meter with an oscillating U-tube
-
Syringe or autosampler for sample injection
Procedure:
-
The instrument is calibrated using certified reference standards (e.g., dry air and pure water).
-
A small sample of this compound is injected into the thermostatted oscillating U-tube.
-
The instrument measures the change in the oscillation frequency of the U-tube caused by the sample.
-
This frequency change is directly related to the density of the sample, which is then displayed by the instrument.
Refractive Index Measurement (Abbe Refractometer - ASTM D1218)
The refractive index is a dimensionless number that describes how fast light travels through a material. It is a characteristic property of a substance.[3]
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Light source (typically a sodium lamp)
Procedure:
-
The refractometer prisms are cleaned and calibrated using a standard of known refractive index.
-
The prisms are brought to a constant temperature, typically 20°C, using the water bath.
-
A few drops of this compound are placed on the surface of the measuring prism.
-
The prisms are closed, and the light source is activated.
-
The refractometer is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.
-
The refractive index is read directly from the instrument's scale.
Visualizations
Logical Relationships of Physical Properties
Caption: Interrelation of this compound's physical properties.
Experimental Workflow for Boiling Point Determination
Caption: A generalized workflow for determining boiling point via distillation.
Conclusion
The physical properties of this compound presented in this guide provide essential data for its safe handling, application in synthesis, and use in formulation. The outlined experimental protocols, based on established standards, offer a framework for the accurate and reproducible determination of these properties, ensuring consistency and quality in research and industrial applications.
References
- 1. store.astm.org [store.astm.org]
- 2. store.astm.org [store.astm.org]
- 3. store.astm.org [store.astm.org]
- 4. standards.iteh.ai [standards.iteh.ai]
- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 6. matestlabs.com [matestlabs.com]
- 7. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 8. infinitalab.com [infinitalab.com]
- 9. thinksrs.com [thinksrs.com]
- 10. matestlabs.com [matestlabs.com]
- 11. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]
- 12. cdn.juniata.edu [cdn.juniata.edu]
- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 14. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. scribd.com [scribd.com]
- 17. schoolphysics.co.uk [schoolphysics.co.uk]
- 18. store.astm.org [store.astm.org]
- 19. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
Triethyl Orthopropionate: A Technical Guide for Researchers
CAS Number: 115-80-0 Molecular Weight: 176.25 g/mol
This technical guide provides an in-depth overview of triethyl orthopropionate, a versatile chemical intermediate with significant applications in pharmaceutical and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and key reactions, supported by experimental protocols and spectroscopic data.
Chemical and Physical Properties
This compound, also known as 1,1,1-triethoxypropane, is a colorless liquid. It is a stable compound under recommended storage conditions, though it is sensitive to moisture and hydrolyzes slowly in the presence of water. It is soluble in common organic solvents such as alcohol, chloroform, and ether.
| Property | Value |
| CAS Number | 115-80-0 |
| Molecular Formula | C₉H₂₀O₃ |
| Molecular Weight | 176.25 g/mol |
| Density | 0.876 g/mL at 25 °C |
| Boiling Point | 155-160 °C |
| Refractive Index | 1.402 (at 20°C) |
Spectroscopic Data
The structural identity of this compound can be confirmed by various spectroscopic methods. Below are the characteristic spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides characteristic signals for the different types of protons in the molecule.
¹³C NMR: The carbon NMR spectrum shows distinct peaks for each of the carbon atoms in the this compound molecule. The chemical shifts are indicative of their electronic environments.
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrational frequencies of its functional groups. Key peaks include:
-
C-H stretch (alkane): Strong absorptions in the 2850-2950 cm⁻¹ region.
-
C-O stretch (ether linkage): Strong, characteristic peaks in the 1050-1150 cm⁻¹ region.
Applications in Organic Synthesis
This compound serves as a crucial intermediate in various organic transformations. It is particularly valuable in the synthesis of pharmaceuticals and dyes. One of its most notable applications is in the Johnson-Claisen rearrangement.[1]
Johnson-Claisen Rearrangement
The Johnson-Claisen rearrangement, also known as the orthoester Claisen rearrangement, is a[2][2]-sigmatropic rearrangement that converts an allylic alcohol into a γ,δ-unsaturated ester.[3][4] This reaction is a powerful tool for the formation of carbon-carbon bonds with stereocontrol. When this compound is used, it reacts with an allylic alcohol in the presence of a weak acid catalyst, typically propanoic acid, at elevated temperatures to yield a γ,δ-unsaturated ester.[1][5]
The general mechanism involves the in-situ formation of a mixed ketene acetal from the allylic alcohol and this compound, which then undergoes the rearrangement.[5]
Below is a diagram illustrating the workflow of a typical Johnson-Claisen rearrangement.
Caption: Workflow for the Johnson-Claisen Rearrangement.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of orthoesters like this compound is the Pinner reaction. This reaction typically involves the treatment of a nitrile with an alcohol in the presence of a strong acid catalyst.
Disclaimer: The following is a generalized protocol and should be adapted and optimized based on laboratory safety standards and specific experimental goals.
Materials:
-
Propanenitrile
-
Anhydrous ethanol
-
Anhydrous hydrogen chloride (gas)
-
Anhydrous ether
Procedure:
-
A solution of propanenitrile in a significant excess of anhydrous ethanol and anhydrous ether is prepared in a flame-dried, three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a calcium chloride drying tube.
-
The flask is cooled in an ice-salt bath.
-
A stream of dry hydrogen chloride gas is passed through the solution with vigorous stirring until saturation.
-
The reaction mixture is allowed to stand in the cold for a period to allow for the formation of the imino ether hydrochloride precipitate.
-
The precipitate is filtered, washed with anhydrous ether, and then treated with a fresh portion of anhydrous ethanol.
-
The mixture is allowed to react, typically with gentle warming, to form this compound.
-
The product is isolated by fractional distillation under reduced pressure.
Johnson-Claisen Rearrangement using this compound
Disclaimer: This is a representative protocol and may require optimization for different allylic alcohol substrates.
Materials:
-
Allylic alcohol
-
This compound (used in excess, also serves as solvent)
-
Propanoic acid (catalytic amount)
Procedure:
-
To a solution of the allylic alcohol in this compound, a catalytic amount of propanoic acid is added.
-
The reaction mixture is heated to reflux (typically around 140 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[1]
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The excess this compound and other volatile components are removed under reduced pressure.
-
The residue is dissolved in a suitable organic solvent (e.g., diethyl ether) and washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired γ,δ-unsaturated ester.
Analytical Methods
The purity of this compound and the progress of reactions involving it are typically monitored by gas chromatography (GC), often coupled with a flame ionization detector (FID) or a mass spectrometer (MS).
Gas Chromatography (GC) for Purity Analysis
Instrumentation: A gas chromatograph equipped with an FID. Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent). Carrier Gas: Helium or Nitrogen. Temperatures:
-
Injector: 250 °C
-
Detector: 280 °C
-
Oven Program: Start at a suitable initial temperature (e.g., 60 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C). Injection: A small volume (e.g., 1 µL) of a diluted sample is injected.
The purity is determined by the area percentage of the main peak in the resulting chromatogram.
Below is a diagram representing a typical analytical workflow for GC analysis.
References
An In-depth Technical Guide to the Synthesis and Purification of Triethyl Orthopropionate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of triethyl orthopropionate, a versatile reagent and intermediate in organic synthesis. This document details the prevalent synthetic methodology, the Pinner reaction, and outlines the standard purification technique of fractional distillation. All quantitative data is summarized for clarity, and detailed experimental protocols are provided.
Introduction
This compound, also known as 1,1,1-triethoxypropane, is an orthoester widely utilized in various chemical transformations. Its applications include the protection of carboxylic acids, participation in Claisen rearrangements to form γ,δ-unsaturated esters, and as a precursor in the synthesis of pharmaceuticals and dyes. A thorough understanding of its synthesis and purification is crucial for obtaining high-purity material essential for reproducible and high-yielding subsequent reactions.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is critical for its handling, purification, and characterization.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Citations |
| Molecular Formula | C₉H₂₀O₃ | [1] |
| Molecular Weight | 176.25 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 155-160 °C | [2][3] |
| Density | 0.876 g/mL at 25 °C | [1][3] |
| Refractive Index (n20/D) | 1.402 | [3] |
| Solubility | Soluble in alcohol, ether, and chloroform. | [2] |
| Purity (Commercial) | Typically ≥97% (GC) | [3] |
Synthesis of this compound via the Pinner Reaction
The most common and efficient method for the synthesis of this compound is the Pinner reaction. This reaction involves the acid-catalyzed reaction of a nitrile (propionitrile) with an alcohol (ethanol) to form an intermediate imino ester salt (Pinner salt), which then undergoes alcoholysis to yield the desired orthoester.[4][5] A notable advantage of modern adaptations of this method is the potential for high yields and purity, with some processes achieving over 80% yield and 99% purity.[6]
Signaling Pathway of the Pinner Reaction
The following diagram illustrates the key steps in the Pinner reaction for the synthesis of this compound.
Experimental Protocol for Synthesis
This protocol is adapted from the general principles of the Pinner reaction and specific conditions outlined in patent literature.[6]
Materials:
-
Propionitrile
-
Anhydrous Ethanol
-
Anhydrous Hydrogen Chloride (gas)
-
Ammonia (gas)
-
Diethylene glycol dibutyl ether (as solvent, optional but recommended)
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, gas inlet tube, and a condenser with a drying tube.
-
Low-temperature bath (e.g., ice-salt bath)
-
Heating mantle
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer and a gas inlet tube, combine propionitrile (1.0 mol), anhydrous ethanol (1.1 mol), and diethylene glycol dibutyl ether (1.2-1.6 mol).
-
Formation of Pinner Salt: Cool the reaction mixture to a temperature between -10 °C and +10 °C using a low-temperature bath. Bubble anhydrous hydrogen chloride gas (1.08-1.2 mol) through the stirred solution. The rate of addition should be controlled to maintain the desired temperature. After the addition is complete, allow the mixture to warm to room temperature (20-25 °C) and continue stirring for 5-15 hours.
-
Alcoholysis: Add an excess of anhydrous ethanol to the reaction mixture.
-
Neutralization and Workup: Cool the mixture and introduce ammonia gas until the pH of the solution is between 8 and 9. This will precipitate ammonium chloride.
-
Isolation of Crude Product: Filter the reaction mixture to remove the solid ammonium chloride. The filter cake should be washed with a small amount of cold, anhydrous ethanol or the reaction solvent. The filtrate contains the crude this compound.
Purification of this compound
The primary method for purifying this compound is fractional distillation under atmospheric or reduced pressure. This technique separates liquids based on their boiling points.
Experimental Workflow for Purification
The following diagram outlines the general workflow for the purification of this compound.
Experimental Protocol for Fractional Distillation
Equipment:
-
Distillation flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Condenser
-
Receiving flasks
-
Heating mantle with a stirrer
-
Thermometer
Procedure:
-
Apparatus Setup: Assemble a fractional distillation apparatus. Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.
-
Distillation: Gently heat the distillation flask.
-
Fraction Collection:
-
Fraction 1 (Foreshot): Collect the initial distillate, which will primarily consist of lower-boiling impurities such as residual ethanol and any low-boiling solvents.
-
Fraction 2 (Main Fraction): As the temperature stabilizes in the range of 155-160 °C, collect the main fraction in a clean, dry receiving flask. This fraction is the purified this compound.
-
Fraction 3 (Residue): Discontinue the distillation before the flask goes to dryness. The remaining liquid in the distillation flask is the high-boiling residue.
-
-
Analysis: The purity of the collected main fraction should be assessed using analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. A typical commercial purity for this compound is ≥97%.[3]
Safety and Handling
This compound is a flammable liquid and should be handled in a well-ventilated fume hood away from ignition sources.[7] It can cause skin and eye irritation.[7] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All chemicals used in the synthesis, such as propionitrile, hydrogen chloride, and ammonia, are hazardous and should be handled with extreme care according to their respective safety data sheets (SDS).
Conclusion
The Pinner reaction provides a robust and high-yielding pathway for the synthesis of this compound. Subsequent purification by fractional distillation allows for the isolation of the product in high purity, suitable for its various applications in organic synthesis. Adherence to the detailed protocols and safety precautions outlined in this guide is essential for the successful and safe preparation of this valuable chemical intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chembk.com [chembk.com]
- 3. This compound 97 115-80-0 [sigmaaldrich.com]
- 4. Pinner reaction - Wikipedia [en.wikipedia.org]
- 5. Pinner Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. CN104072346A - Method for preparing orthoester compound - Google Patents [patents.google.com]
- 7. This compound | 115-80-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
A Comprehensive Technical Guide to the Solubility of Triethyl Orthopropionate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of triethyl orthopropionate in a range of common organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on qualitative solubility and provides a comprehensive, adaptable experimental protocol for researchers to determine precise solubility parameters in their own laboratory settings.
Core Concepts in Solubility
The solubility of a substance is a fundamental physicochemical property that dictates its ability to form a homogeneous mixture with a solvent. In the context of drug development and chemical synthesis, understanding the solubility of a compound like this compound is crucial for reaction kinetics, purification processes, and formulation development. The principle of "like dissolves like" is a key predictor of solubility, where substances with similar polarities tend to be miscible or soluble in one another.
Qualitative Solubility of this compound
Based on available safety data sheets and chemical literature, this compound, a non-polar orthoester, exhibits good solubility in a variety of common organic solvents. This is consistent with its chemical structure. A summary of its qualitative solubility is presented in the table below.
| Solvent Class | Solvent Name | Qualitative Solubility |
| Alcohols | Methanol | Soluble |
| Ethanol | Soluble[1][2][3][4][5] | |
| Ethers | Diethyl Ether | Soluble[1][2][3][4][5] |
| Tetrahydrofuran | Expected to be soluble | |
| Ketones | Acetone | Expected to be soluble |
| Methyl Ethyl Ketone | Expected to be soluble | |
| Esters | Ethyl Acetate | Soluble[2][3][4][5] |
| Aromatic Hydrocarbons | Toluene | Expected to be soluble |
| Halogenated Hydrocarbons | Dichloromethane | Expected to be soluble |
| Chloroform | Soluble[2][3][4][5] | |
| Aliphatic Hydrocarbons | Hexane | Expected to be soluble |
| Cyclohexane | Expected to be soluble | |
| Water | Water | Limited solubility, slowly hydrolyzes[2][3][4][5] |
Note: "Expected to be soluble" indicates a high likelihood of solubility based on the principle of "like dissolves like" and the known solubility in other non-polar to moderately polar organic solvents. For precise applications, experimental verification is strongly recommended.
Quantitative Solubility Data: A Noted Gap
A thorough search of scientific databases and chemical supplier information did not yield specific quantitative solubility data for this compound in common organic solvents (e.g., in g/100g or as miscibility percentages at various temperatures). This highlights a gap in the publicly available chemical data for this compound. Therefore, for applications requiring precise concentrations or for understanding the limits of solubility, experimental determination is essential.
Experimental Protocol for Determining the Solubility of this compound
The following is a detailed, adaptable protocol for determining the miscibility and solubility of this compound in a laboratory setting. This protocol is based on standard laboratory techniques for solubility determination.
Objective: To determine the qualitative (miscible/immiscible) and quantitative (solubility at a specific concentration) solubility of this compound in a range of organic solvents at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane, dichloromethane) of analytical grade
-
Calibrated pipettes and volumetric flasks
-
Vortex mixer
-
Temperature-controlled water bath or incubator
-
Clear glass vials with screw caps
-
Analytical balance
Procedure:
Part 1: Determination of Miscibility
-
Preparation: Label a series of clean, dry glass vials for each solvent to be tested.
-
Solvent Addition: Pipette 1.0 mL of a selected organic solvent into its corresponding labeled vial.
-
Analyte Addition: To the same vial, add 1.0 mL of this compound.
-
Mixing: Securely cap the vial and vortex the mixture vigorously for 30-60 seconds.
-
Observation: Allow the vial to stand undisturbed for at least 5 minutes. Visually inspect the mixture for the presence of a single, clear phase or two distinct layers.
-
Recording: Record the observation as "miscible" if a single homogeneous phase is observed, and "immiscible" if two layers are present.
-
Repeat: Repeat steps 2-6 for each of the selected organic solvents.
Part 2: Quantitative Solubility Determination (Example for Non-Miscible or Partially Soluble Systems)
This part of the protocol is designed to determine the solubility at a specific concentration (e.g., g/100mL).
-
Saturated Solution Preparation:
-
Accurately weigh approximately 1 gram of this compound into a tared vial.
-
Add a small, known volume (e.g., 2 mL) of the chosen solvent to the vial.
-
Cap the vial and place it in a temperature-controlled environment (e.g., a 25°C water bath).
-
Agitate the mixture (e.g., using a magnetic stirrer or periodic vortexing) for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached. Ensure an excess of the undissolved this compound remains.
-
-
Sample Collection:
-
After the equilibration period, allow the vial to remain undisturbed in the temperature-controlled environment for at least 2 hours to allow the undissolved solute to settle.
-
Carefully withdraw a known volume (e.g., 1 mL) of the clear supernatant using a calibrated pipette, ensuring no undissolved droplets are transferred.
-
-
Analysis:
-
Determine the concentration of this compound in the collected supernatant. This can be achieved through various analytical techniques, with Gas Chromatography (GC) being a suitable method for a volatile compound like this compound.
-
GC Method Development: A suitable GC method would need to be developed and validated. This would involve selecting an appropriate column (e.g., a non-polar or mid-polarity column), optimizing the temperature program, and using a suitable detector (e.g., a Flame Ionization Detector - FID).
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Run these standards on the GC to create a calibration curve.
-
Sample Analysis: Inject the collected supernatant into the GC and determine the peak area corresponding to this compound. Use the calibration curve to calculate the concentration of this compound in the sample.
-
-
-
Calculation: Express the solubility in the desired units, such as g/100mL or mol/L.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal instructions.
Logical Workflow for Solubility Determination
The following diagram illustrates the logical workflow for determining the solubility of this compound.
Caption: Logical workflow for determining the solubility of this compound.
References
The Reactivity of Triethyl Orthopropionate: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the reactivity of triethyl orthopropionate, a versatile orthoester, with a focus on its interactions with protic and aprotic solvents. A comprehensive understanding of its stability and reaction kinetics under various conditions is crucial for its effective application in organic synthesis, formulation development, and as a protecting group.
Core Concepts: Protic vs. Aprotic Solvents
The reactivity of this compound is fundamentally dictated by the nature of the solvent system.
-
Protic Solvents: These solvents possess a hydrogen atom bound to an electronegative atom (typically oxygen or nitrogen) and can act as proton donors. Examples include water, alcohols (methanol, ethanol), and carboxylic acids. In the presence of protic solvents, particularly under acidic conditions, this compound is susceptible to hydrolysis.
-
Aprotic Solvents: These solvents lack a transferable proton. They can be polar (e.g., dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetonitrile) or non-polar (e.g., tetrahydrofuran (THF), chloroform, ethyl acetate). This compound generally exhibits greater stability in anhydrous aprotic solvents, making them suitable media for its use in various chemical transformations.
Reactivity with Protic Solvents: The Hydrolysis Pathway
The primary reaction of this compound with protic solvents, such as water or alcohols, is hydrolysis. This reaction is subject to general acid catalysis, meaning the rate of reaction is dependent on the concentration of all acidic species in the solution.
The hydrolysis proceeds via a stepwise mechanism:
-
Protonation: A proton from an acid catalyst protonates one of the ethoxy groups, making it a better leaving group.
-
Formation of a Carboxonium Ion: The protonated ethoxy group departs as ethanol, leading to the formation of a resonance-stabilized carboxonium ion. This step is generally considered the rate-determining step in the A-1 mechanism, which is common for orthoester hydrolysis.
-
Nucleophilic Attack: A molecule of water attacks the electrophilic carbon of the carboxonium ion.
-
Formation of a Hemiorthoester Intermediate: This attack results in the formation of a protonated hemiorthoester, which then loses a proton.
-
Further Reaction: The hemiorthoester intermediate is unstable and rapidly decomposes in the presence of acid and water to the final products: ethyl propionate and ethanol.
The overall reaction is:
CH₃CH₂C(OCH₂CH₃)₃ + H₂O --(H⁺)--> CH₃CH₂COOCH₂CH₃ + 2 CH₃CH₂OH
Kinetics of Hydrolysis
While specific kinetic data for the hydrolysis of this compound is not extensively tabulated in the literature, the kinetics can be inferred from studies on analogous orthoesters, such as triethyl orthoformate. The hydrolysis is typically first-order with respect to the orthoester and the acid catalyst.
The rate of hydrolysis is significantly influenced by the electronic effects of the substituent at the orthoester carbon. Electron-donating groups, like the ethyl group in this compound, tend to stabilize the intermediate carboxonium ion, thus accelerating the rate of hydrolysis compared to orthoesters with electron-withdrawing groups.[1]
Table 1: Representative Kinetic Data for the Hydrolysis of a Structurally Similar Orthoester (Triethyl Orthoformate)
| Condition | Rate Constant (k) | Reference |
| Uncatalyzed in aqueous solution | 1.44 x 10⁻⁵ s⁻¹ | [2] |
Note: This data is for triethyl orthoformate and serves as an approximation for the reactivity of this compound. The actual rates for this compound are expected to be slightly different due to the electronic effect of the ethyl group versus a hydrogen atom.
Signaling Pathway for Acid-Catalyzed Hydrolysis
Caption: Acid-catalyzed hydrolysis of this compound.
Reactivity with Aprotic Solvents: A Stable Environment
In anhydrous aprotic solvents, this compound is generally stable and unreactive towards the solvent itself. This stability allows it to be a useful reagent in a variety of organic synthesis applications.
Common aprotic solvents in which this compound is employed include:
-
Tetrahydrofuran (THF)
-
Acetonitrile
-
Chloroform
-
Ethyl acetate
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
Its utility in these solvents is demonstrated in reactions such as:
-
Claisen Rearrangement: this compound can be used in the Johnson-Claisen rearrangement to convert allylic alcohols into γ,δ-unsaturated esters.
-
Synthesis of Heterocycles: It serves as a building block for the synthesis of various heterocyclic compounds.
It is critical to maintain anhydrous conditions when using this compound in aprotic solvents, as trace amounts of water can lead to its slow hydrolysis, especially if acidic impurities are present.
Experimental Protocols
Monitoring Hydrolysis by ¹H NMR Spectroscopy
Objective: To determine the rate of hydrolysis of this compound under acidic conditions.
Materials:
-
This compound
-
Deuterated solvent (e.g., D₂O or a mixture like acetone-d₆/D₂O)
-
Acid catalyst (e.g., HCl in D₂O)
-
Internal standard (e.g., dimethyl sulfone)
-
NMR spectrometer and tubes
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the acid catalyst in the deuterated solvent.
-
Prepare a stock solution of the internal standard in the same solvent.
-
In an NMR tube, combine a known volume of the deuterated solvent, the internal standard stock solution, and the acid catalyst stock solution.
-
-
Initiation of Reaction:
-
Place the NMR tube in the spectrometer and acquire a spectrum to establish the initial state (t=0).
-
Inject a known amount of this compound into the NMR tube, mix thoroughly, and immediately begin acquiring spectra at regular time intervals.
-
-
Data Acquisition:
-
Acquire a series of ¹H NMR spectra over time. The disappearance of the characteristic signals of this compound (e.g., the methylene protons of the ethoxy groups) and the appearance of the signals for ethyl propionate and ethanol will be observed.
-
-
Data Analysis:
-
Integrate the signals of the reactant and a product relative to the internal standard at each time point.
-
Plot the natural logarithm of the concentration of this compound versus time. The slope of this line will be the pseudo-first-order rate constant (-k).
-
Experimental Workflow Diagram
Caption: Workflow for kinetic analysis of hydrolysis via NMR.
Summary and Conclusions
The reactivity of this compound is highly dependent on the solvent environment. It is susceptible to acid-catalyzed hydrolysis in protic solvents, a reaction that proceeds through a well-established mechanism involving a carboxonium ion intermediate. In contrast, it is relatively stable in anhydrous aprotic solvents, making it a valuable reagent for various organic transformations. For quantitative applications, particularly those involving controlled release or protecting group strategies, a thorough understanding and control of the reaction conditions (pH, temperature, and water content) are paramount. The provided experimental protocol offers a robust method for characterizing the hydrolysis kinetics of this compound in specific systems.
References
Triethyl Orthopropionate: A Versatile Precursor in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Triethyl orthopropionate, with the chemical formula CH₃CH₂C(OC₂H₅)₃, is a valuable and versatile reagent in organic synthesis.[1][2] As an orthoester, it serves as a synthetic equivalent of a propionyl cation or a protected form of propionic acid. Its unique reactivity has established it as a key precursor in a variety of important transformations, including carbon-carbon bond formation, the construction of heterocyclic systems, and as a protecting group for carboxylic acids.[3][4] This technical guide provides a comprehensive overview of the applications of this compound, with a focus on its utility for researchers, scientists, and professionals in the field of drug development. The guide includes detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key reaction mechanisms and workflows.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its safe and effective use in the laboratory.
| Property | Value | Reference(s) |
| Synonyms | 1,1,1-Triethoxypropane, Orthopropionic acid triethyl ester | [3][4] |
| CAS Number | 115-80-0 | [3] |
| Molecular Formula | C₉H₂₀O₃ | [3] |
| Molecular Weight | 176.25 g/mol | [3] |
| Appearance | Clear, colorless liquid | [3] |
| Density | 0.876 g/mL at 25 °C | [3] |
| Boiling Point | 155-160 °C | [3] |
| Solubility | Soluble in alcohol, chloroform, ethyl acetate, and ether. Hydrolyzes slowly in water. | [3] |
| Refractive Index | n20/D 1.402 | [3] |
Core Applications in Organic Synthesis
This compound is a cornerstone reagent in several named reactions and synthetic strategies, enabling the efficient construction of complex molecular architectures.
Johnson-Claisen Rearrangement
The Johnson-Claisen rearrangement is a powerful method for the stereoselective formation of carbon-carbon bonds, yielding γ,δ-unsaturated esters from allylic alcohols.[5] This reaction is particularly valuable in natural product synthesis. This compound, in the presence of a catalytic amount of a weak acid like propionic acid, reacts with an allylic alcohol to form a ketene acetal intermediate, which then undergoes a[6][6]-sigmatropic rearrangement.[5][7]
-
Materials: Allylic alcohol, this compound, propionic acid, and a suitable high-boiling solvent (e.g., toluene or xylene).
-
Procedure:
-
To a solution of the allylic alcohol (1.0 eq) in the chosen solvent, add this compound (3.0-5.0 eq) and a catalytic amount of propionic acid (0.1 eq).
-
Heat the reaction mixture to reflux (typically 110-140 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).[7]
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent and excess this compound under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired γ,δ-unsaturated ester.
-
| Allylic Alcohol Substrate | Product | Yield (%) | Reference(s) |
| 3-Methyl-2-buten-1-ol | Ethyl 5-methyl-4-hexenoate | >90 | [7] |
| Cinnamyl alcohol | Ethyl 3-phenyl-4-pentenoate | 85 | [5] |
| Geraniol | Ethyl 3,7-dimethyl-4,8-nonadienoate | 75-85 | [5] |
Synthesis of Heterocyclic Compounds
This compound is a key building block for the synthesis of a wide variety of heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals.
Pyrimidines and their fused derivatives are of significant interest due to their diverse biological activities.[8] this compound can be used in the construction of the pyrimidine ring through condensation reactions with compounds containing N-C-N fragments, such as amidines, ureas, or guanidines, and a three-carbon unit. For instance, it can react with enamines and ammonium acetate in the presence of a Lewis acid catalyst to form 4,5-disubstituted pyrimidines.
This compound is also employed in the synthesis of other important heterocyclic systems. For example, it reacts with α-mercaptopropionic hydrazide to form 1,3,4-oxadiazoles, although it can also lead to the formation of 4H-1,3,4-thiadiazin-5(6H)-one depending on the reaction conditions.[1] It can also be used to synthesize oxazolo[5,4-d]pyrimidines, which have shown potential as anticancer agents.[9]
-
Materials: N-benzoyl-glycine, this compound, 4-(dimethylamino)pyridine (DMAP), and acetic anhydride.
-
Procedure:
-
A mixture of N-benzoyl-glycine (1.0 eq), this compound (1.5 eq), and a catalytic amount of DMAP in acetic anhydride is prepared.[3][4]
-
The reaction mixture is stirred at a specified temperature (e.g., reflux) and monitored by TLC.
-
Upon completion, the reaction is quenched, and the product is isolated and purified, typically by crystallization or column chromatography.
-
Bodroux-Chichibabin Aldehyde Synthesis (and related reactions)
While the classic Bodroux-Chichibabin aldehyde synthesis primarily utilizes triethyl orthoformate to convert Grignard reagents into aldehydes with one additional carbon, the underlying principle of orthoester reactivity is relevant.[10][11][12] this compound can react with Grignard reagents in a similar fashion to introduce a propionyl group, which after hydrolysis, can lead to the formation of ketones. This reaction proceeds via the formation of a diethyl acetal, which is subsequently hydrolyzed to the corresponding carbonyl compound.[10]
Protecting Group for Carboxylic Acids
The protection of carboxylic acids is a common requirement in multi-step organic synthesis to prevent their acidic proton from interfering with basic or nucleophilic reagents.[6] this compound can serve as a reagent for the formation of ethyl esters, which act as protecting groups for carboxylic acids. The reaction is typically acid-catalyzed.
Deprotection of the resulting ethyl ester is usually achieved by acid- or base-catalyzed hydrolysis.
-
Materials: Carboxylic acid, this compound, and an acid catalyst (e.g., p-toluenesulfonic acid).
-
Procedure:
-
The carboxylic acid is dissolved in an excess of this compound.
-
A catalytic amount of the acid catalyst is added.
-
The mixture is heated to drive the reaction to completion, often with the removal of ethanol.
-
The excess this compound is removed under reduced pressure, and the resulting ethyl ester is purified.
-
-
Materials: Protected ethyl ester, a base (e.g., NaOH or KOH) or an acid (e.g., HCl), and a suitable solvent (e.g., water/alcohol mixture).
-
Procedure:
-
The ethyl ester is dissolved in the solvent.
-
The base or acid is added, and the mixture is heated to reflux.
-
After the reaction is complete, the mixture is cooled and acidified (if using a base) to protonate the carboxylate and precipitate the carboxylic acid.
-
The carboxylic acid is then isolated by filtration or extraction.
-
Applications in Drug Development
The versatility of this compound makes it a valuable tool in the synthesis of bioactive molecules and active pharmaceutical ingredients (APIs).
Synthesis of Antimalarial Drugs
A notable application of this compound is in the synthesis of the antimalarial drug chloroquine .[13] It is also reported as an intermediate in the synthesis of the corticosteroid Modrasone .[13] The specific role of this compound in these syntheses often involves the construction of key side chains or heterocyclic cores. For instance, in the synthesis of chloroquine, it can be involved in the preparation of the diamine side chain which is crucial for its antimalarial activity.
Conclusion
This compound is a highly versatile and valuable reagent in organic synthesis, offering efficient pathways for the construction of complex molecules. Its application in key transformations such as the Johnson-Claisen rearrangement and the synthesis of diverse heterocyclic scaffolds underscores its importance to the modern synthetic chemist. For professionals in drug development, a thorough understanding of the reactivity and synthetic utility of this compound can unlock new avenues for the design and synthesis of novel therapeutic agents. The detailed protocols and comparative data presented in this guide aim to facilitate its effective and safe implementation in the laboratory.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 115-80-0 [chemicalbook.com]
- 4. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. bioinfopublication.org [bioinfopublication.org]
- 6. learninglink.oup.com [learninglink.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 9. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ChemicalDesk.Com: Bodroux-Chichibabin aldehyde synthesis [allchemist.blogspot.com]
- 11. Bodroux–Chichibabin aldehyde synthesis - Wikipedia [en.wikipedia.org]
- 12. Bodroux-Chichibabin_aldehyde_synthesis [chemeurope.com]
- 13. CN104072346A - Method for preparing orthoester compound - Google Patents [patents.google.com]
Fundamental Reaction Mechanisms Involving Triethyl Orthopropionate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triethyl orthopropionate, a versatile orthoester, serves as a key reagent in a variety of fundamental organic transformations. This technical guide provides an in-depth exploration of the core reaction mechanisms involving this compound, with a focus on applications relevant to synthetic chemistry and drug development. Key reactions, including the Johnson-Claisen rearrangement, its role in the synthesis of heterocyclic scaffolds, and its unimolecular gas-phase elimination, are discussed in detail. This document furnishes structured quantitative data, comprehensive experimental protocols, and detailed mechanistic diagrams to facilitate a thorough understanding and practical application of this compound's reactivity.
Introduction
This compound, systematically named 1,1,1-triethoxypropane, is an orthoester that has found significant utility in organic synthesis. Its unique structure, possessing three ethoxy groups attached to a central carbon, imparts a distinct reactivity profile, making it a valuable tool for the construction of complex molecular architectures. This guide will delve into the primary reaction mechanisms where this compound plays a pivotal role, providing the necessary technical details for its effective use in a research and development setting.
Johnson-Claisen Rearrangement: Formation of γ,δ-Unsaturated Esters
The Johnson-Claisen rearrangement is a powerful and widely utilized carbon-carbon bond-forming reaction that employs an allylic alcohol and an orthoester, such as this compound, to synthesize γ,δ-unsaturated esters.[1][2][3] This reaction is a variant of the Claisen rearrangement and is particularly advantageous as it proceeds through an in situ generated ketene acetal, obviating the need to prepare and handle potentially unstable vinyl ethers.[2] The reaction is typically catalyzed by a weak acid, like propionic acid, and is driven by the formation of a thermodynamically stable carbonyl group.[4][5]
Mechanism:
The reaction commences with the acid-catalyzed exchange of one of the ethoxy groups of this compound with the allylic alcohol. This is followed by the elimination of two molecules of ethanol to form a key ketene acetal intermediate. This intermediate then undergoes a concerted, thermally allowed[6][6]-sigmatropic rearrangement through a chair-like transition state to furnish the final γ,δ-unsaturated ester product.[2][3]
Quantitative Data for the Johnson-Claisen Rearrangement
The following table summarizes representative quantitative data for the Johnson-Claisen rearrangement using this compound with various allylic alcohols.
| Allylic Alcohol Substrate | Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Primary Allylic Alcohol 36 | Propanoic Acid (cat.) | - | 135 | - | - (dr = 3.8:1) | [1] |
| Primary Allylic Alcohol 20 | Propanoic Acid (cat.) | - | 140 | - | - | [1] |
Note: Specific yield data was not available in the cited abstract for all examples.
Detailed Experimental Protocol: Synthesis of a γ,δ-Unsaturated Ester
The following is a representative protocol for the Johnson-Claisen rearrangement.
Materials:
-
Allylic alcohol
-
This compound (3-5 equivalents)
-
Propanoic acid (catalytic amount, ~0.1 equivalents)
-
Toluene (optional, as solvent)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the allylic alcohol (1.0 eq.) and this compound (3.0-5.0 eq.).
-
Add a catalytic amount of propanoic acid (0.1 eq.). Toluene can be used as a solvent if required.
-
Heat the reaction mixture to reflux (typically 110-140 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess this compound and solvent under reduced pressure.
-
Dilute the residue with diethyl ether or ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate mixture of hexanes and ethyl acetate as the eluent to afford the pure γ,δ-unsaturated ester.
Synthesis of Heterocyclic Compounds
This compound is a valuable reagent in the synthesis of various heterocyclic systems. It serves as a source of a "C-C-C" unit that can be incorporated to form five- or six-membered rings. A notable application is in the synthesis of pyrazolo[3,4-d]pyrimidin-4-amines.
Mechanism in Pyrazolo[3,4-d]pyrimidine Synthesis:
In the synthesis of certain pyrazolo[3,4-d]pyrimidines, a 5-aminopyrazole-4-carbonitrile derivative is first converted to its imidate using this compound. This imidate then undergoes cyclization with an amine to form the pyrimidine ring of the final product.
Detailed Experimental Protocol: Synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines
A general procedure for the synthesis of this class of compounds involves the initial formation of an imidate from 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile and this compound, followed by reaction with an amine.
Materials:
-
5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile
-
This compound
-
Amine (e.g., substituted anilines)
-
Ethanol
-
Acetic acid (catalytic)
Procedure:
-
A mixture of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile and an excess of this compound is heated, often in the presence of a catalytic amount of acetic acid, to form the corresponding ethyl imidate.
-
After the formation of the imidate, the excess this compound is removed.
-
The crude imidate is then dissolved in a suitable solvent, such as ethanol, and treated with the desired amine.
-
The reaction mixture is heated to reflux until the cyclization is complete, as monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or by concentration of the solvent followed by purification, typically by recrystallization or column chromatography.
Unimolecular Gas-Phase Elimination
Under pyrolytic conditions, this compound undergoes a homogeneous, unimolecular elimination reaction.[7] This thermal decomposition follows a first-order rate law and yields ethanol, ethylene, and ethyl propionate as the primary products.[7]
Mechanism:
The proposed mechanism involves a four-membered cyclic transition state where the nucleophilic oxygen of an ethoxy group abstracts a hydrogen atom from an adjacent carbon of another ethoxy group. This leads to the formation of an unstable unsaturated ketal intermediate. This intermediate subsequently decomposes via a six-membered cyclic transition state to give the final products.[7]
Quantitative Data for Gas-Phase Elimination
The pyrolysis of this compound has been studied in a static system over a range of temperatures and pressures.[7]
| Temperature Range (°C) | Pressure Range (Torr) | Products | Rate Law |
| 291-351 | 80-170 | Ethanol, Ethylene, Ethyl Propionate | First-order |
The Arrhenius expression for this elimination was determined to be: log k (s⁻¹) = (13.63 ± 0.07) - (193.3 ± 1.8) kJ mol⁻¹ / (2.303 RT)[7]
Other Potential Reaction Mechanisms: A Note on the Literature
While this compound is a versatile reagent, its application in certain well-known orthoester reactions is not as extensively documented as that of its simpler analogue, triethyl orthoformate.
-
Bodroux-Chichibabin Aldehyde Synthesis: This reaction, which converts a Grignard reagent to an aldehyde with one additional carbon, predominantly utilizes triethyl orthoformate.[8][9][10] The analogous reaction with this compound to produce a ketone is not a commonly reported or standard procedure.
-
Reactions with Enolates: The direct reaction of enolates with this compound as a general method for the synthesis of, for example, γ-keto esters, is not a well-established named reaction. While enolates are versatile nucleophiles, their reaction with this compound is not a commonly cited transformation.[14][15][16]
Conclusion
This compound is a valuable reagent in organic synthesis, with its most prominent and well-documented application being the Johnson-Claisen rearrangement for the stereoselective synthesis of γ,δ-unsaturated esters. It also plays a role in the construction of heterocyclic systems and exhibits a well-defined unimolecular elimination mechanism under thermal stress. While its utility in other classical orthoester reactions, such as the Bodroux-Chichibabin synthesis or as a protecting group, is less established, its core reactivity makes it an important tool for synthetic chemists. This guide provides the fundamental knowledge, data, and protocols to effectively utilize this compound in a research and development context.
References
- 1. bioinfopublication.org [bioinfopublication.org]
- 2. benchchem.com [benchchem.com]
- 3. name-reaction.com [name-reaction.com]
- 4. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ChemicalDesk.Com: Bodroux-Chichibabin aldehyde synthesis [allchemist.blogspot.com]
- 9. Bodroux–Chichibabin aldehyde synthesis - Wikiwand [wikiwand.com]
- 10. Bodroux-Chichibabin_aldehyde_synthesis [chemeurope.com]
- 11. learninglink.oup.com [learninglink.oup.com]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. Carboxyl Protecting Groups Stability [organic-chemistry.org]
- 14. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
Triethyl Orthopropionate: A Versatile Reagent in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Triethyl orthopropionate, a seemingly simple orthoester, has emerged as a valuable and versatile building block in the intricate world of medicinal chemistry. Its unique reactivity allows for the construction of complex molecular architectures, making it an indispensable tool in the synthesis of a wide range of biologically active compounds. This technical guide provides a comprehensive overview of the applications of this compound in medicinal chemistry, with a focus on its role in the synthesis of key pharmaceutical intermediates and final drug substances. We will delve into specific reaction types, provide detailed experimental protocols for key transformations, and present quantitative data to illustrate the efficiency and utility of this reagent. Furthermore, we will explore the impact of molecules synthesized using this compound on critical biological signaling pathways.
Core Applications in Medicinal Chemistry
This compound's utility in medicinal chemistry stems from its ability to participate in a variety of chemical transformations, leading to the formation of crucial structural motifs found in many drug molecules. Key applications include its use in the Johnson-Claisen rearrangement to generate stereochemically rich γ,δ-unsaturated esters, and its role as a C2-synthon in the construction of diverse heterocyclic scaffolds, such as pyrazolo[3,4-d]pyrimidines and oxazolones. These scaffolds are at the core of numerous therapeutic agents, including kinase inhibitors and anti-inflammatory compounds.
The Johnson-Claisen Rearrangement: A Gateway to Bioactive Molecules
The Johnson-Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that utilizes an allylic alcohol and an orthoester, such as this compound, to produce a γ,δ-unsaturated ester. This reaction is particularly valuable in medicinal chemistry for its ability to introduce functionality and control stereochemistry.
A notable example is the stereocontrolled synthesis of Xyloketal G, a marine-derived natural product with a range of interesting biological activities, including antioxidant and acetylcholinesterase inhibitory effects.[1][2][3][4][5] In this synthesis, a key step involves the Johnson-Claisen rearrangement of a primary allylic alcohol with this compound to furnish a γ,δ-unsaturated ester with the desired chirality at the β-carbon.[5][6] This intermediate is then further elaborated to construct the cis-fused linear tetrahydropyran core of Xyloketal G.[5][6]
This protocol is adapted from the general conditions reported for the synthesis of Xyloketal G.[5][6]
Materials:
-
Primary allylic alcohol precursor (1 equivalent)
-
This compound (10-20 equivalents)
-
Propanoic acid (catalytic amount, ~0.1 equivalents)
-
Anhydrous toluene or xylene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the primary allylic alcohol precursor.
-
Add a significant excess of this compound and the chosen anhydrous solvent (toluene or xylene).
-
Add a catalytic amount of propanoic acid to the mixture.
-
Heat the reaction mixture to reflux (typically 135-140 °C) and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with a suitable organic solvent such as ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate gradient of hexane and ethyl acetate to afford the desired γ,δ-unsaturated ester.
Synthesis of Bioactive Heterocycles
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. This compound serves as a valuable reagent for the construction of various heterocyclic systems.
Pyrazolo[3,4-d]pyrimidines are a class of bicyclic heterocycles that are isosteric with purines and have garnered significant attention in medicinal chemistry due to their potent inhibitory activity against various protein kinases, particularly cyclin-dependent kinases (CDKs).[7][8][9][10][11][12][13][14][15][16][17][18] Dysregulation of CDK activity is a hallmark of many cancers, making CDK inhibitors a promising class of anticancer agents.[10][11][13][14]
The synthesis of the pyrazolo[3,4-d]pyrimidine core often involves the cyclization of a 5-aminopyrazole-4-carbonitrile precursor with a one-carbon synthon. While triethyl orthoformate is commonly used, this compound can be employed to introduce an ethyl group at the 6-position of the resulting pyrazolo[3,4-d]pyrimidin-4-one, allowing for further structural diversification and modulation of biological activity.
This protocol is adapted from procedures for the synthesis of related pyrazolo[3,4-d]pyrimidines using orthoesters.[12][19][17]
Materials:
-
5-Amino-1H-pyrazole-4-carbonitrile (1 equivalent)
-
This compound (excess, as reagent and solvent)
-
Acetic anhydride (optional, as a catalyst)
-
Ethanol
-
Hydrazine hydrate
Procedure:
-
A mixture of 5-amino-1H-pyrazole-4-carbonitrile and a large excess of this compound is heated at reflux for several hours. Acetic anhydride can be added as a catalyst.
-
The progress of the reaction to form the intermediate ethoxypropylideneamino-pyrazole is monitored by TLC.
-
After completion, the excess this compound is removed under reduced pressure.
-
The crude intermediate is then dissolved in ethanol, and hydrazine hydrate is added.
-
The mixture is refluxed for several hours to effect cyclization.
-
Upon cooling, the product often precipitates from the solution. The solid is collected by filtration, washed with cold ethanol, and dried to yield the 6-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.
The following table summarizes the in vitro cytotoxic and CDK2 inhibitory activities of a series of pyrazolo[3,4-d]pyrimidine and related pyrazolo[4,3-e][1][2][7]triazolo[1,5-c]pyrimidine derivatives, highlighting the potent biological effects of this scaffold. While the synthesis of these specific compounds utilized triethyl orthoformate, the data underscores the therapeutic potential of the pyrazolo[3,4-d]pyrimidine core, which can be accessed and modified using this compound.
| Compound | MCF-7 IC₅₀ (nM) | HCT-116 IC₅₀ (nM) | HepG-2 IC₅₀ (nM) | CDK2/cyclin A2 IC₅₀ (µM) |
| 13 | - | - | - | 0.081 ± 0.004 |
| 14 | 45 | 6 | 48 | 0.057 ± 0.003 |
| 15 | 46 | 7 | 48 | 0.119 ± 0.007 |
| Sorafenib | 144 | 176 | 19 | 0.184 ± 0.01 |
| Data extracted from a study on related pyrazolopyrimidine derivatives as CDK2 inhibitors.[7][10] |
Oxazolones are another important class of heterocyclic compounds that serve as versatile intermediates in the synthesis of amino acids, peptides, and other biologically active molecules. This compound can be used in the synthesis of 4-alkylidene-2-phenyloxazol-5-ones.
This protocol is based on the known reactivity of N-benzoyl-glycine with this compound.
Materials:
-
N-benzoyl-glycine (hippuric acid) (1 equivalent)
-
This compound (2-3 equivalents)
-
Acetic anhydride (excess, as solvent and dehydrating agent)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
Procedure:
-
In a round-bottom flask, suspend N-benzoyl-glycine in acetic anhydride.
-
Add this compound and a catalytic amount of DMAP to the suspension.
-
Heat the reaction mixture at a moderate temperature (e.g., 80-100 °C) with stirring for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-water with vigorous stirring to precipitate the product.
-
Collect the solid product by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 4-(1-ethoxy-propylidene)-2-phenyl-4H-oxazol-5-one.
Impact on Biological Signaling Pathways
The compounds synthesized using this compound can exert their biological effects by modulating various signaling pathways.
CDK2 Signaling Pathway Inhibition
As mentioned, pyrazolo[3,4-d]pyrimidines are potent inhibitors of CDKs, particularly CDK2. CDK2 plays a crucial role in the regulation of the cell cycle, specifically in the G1/S phase transition.[10][20][12][13][14] Inhibition of CDK2 leads to cell cycle arrest and apoptosis in cancer cells, making it a key target for anticancer drug development.[10][12]
Acetylcholinesterase Inhibition
Xyloketal G, synthesized using a this compound-mediated Johnson-Claisen rearrangement, has been reported to exhibit acetylcholinesterase (AChE) inhibitory activity.[1][4] AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][2] Inhibitors of AChE increase the levels of acetylcholine in the synaptic cleft, which is a therapeutic strategy for conditions such as Alzheimer's disease.[1][2]
Antioxidant Mechanisms
The antioxidant activity of compounds like the xyloketals can be attributed to their ability to scavenge free radicals and reduce oxidative stress.[1][3][4][21] Oxidative stress is implicated in a wide range of diseases, and natural products with antioxidant properties are of great interest in drug discovery. The mechanism often involves the donation of a hydrogen atom or an electron to a free radical, thereby neutralizing it and preventing cellular damage.[3][21]
Conclusion
This compound is a powerful and often underutilized reagent in the medicinal chemist's toolbox. Its ability to facilitate key C-C bond formations and construct complex heterocyclic systems provides efficient synthetic routes to a diverse array of biologically active molecules. The examples highlighted in this guide, from the stereoselective synthesis of natural products to the construction of potent kinase inhibitors, demonstrate the broad applicability of this versatile orthoester. As the demand for novel and effective therapeutics continues to grow, the strategic application of reagents like this compound will undoubtedly play a crucial role in the future of drug discovery and development.
References
- 1. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. remedypublications.com [remedypublications.com]
- 4. New Mechanisms of Action of Natural Antioxidants in Health and Disease II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bioinfopublication.org [bioinfopublication.org]
- 7. medlink.com [medlink.com]
- 8. Acetylcholinesterase inhibitors : Dr Rahul Kunkulol | PPT [slideshare.net]
- 9. Enzyme inhibition: anticholinesterases [web.williams.edu]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Cyclin-Dependent Kinase Inhibitors as Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Switching Cdk2 On or Off with Small Molecules to Reveal Requirements in Human Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Free radicals, natural antioxidants, and their reaction mechanisms - RSC Advances (RSC Publishing) DOI:10.1039/C4RA13315C [pubs.rsc.org]
The Pivotal Role of Triethyl Orthopropionate in the Synthesis of Novel Flavors and Fragrances
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Triethyl orthopropionate, a versatile orthoester, has emerged as a critical building block in the synthesis of a diverse array of flavor and fragrance compounds. Its unique reactivity, particularly in the Johnson-Claisen rearrangement, allows for the creation of complex molecules with desirable organoleptic properties, including fruity, floral, and green notes. This technical guide provides a comprehensive overview of the role of this compound in this specialized field, detailing its chemical properties, key reactions, and applications in the synthesis of commercially significant aroma chemicals. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the flavor, fragrance, and pharmaceutical industries.
Chemical and Physical Properties
This compound, also known as 1,1,1-triethoxypropane, is a colorless liquid with a mild, fruity odor.[1] Its physical and chemical properties are summarized in the table below, providing essential data for its handling and use in synthesis.
| Property | Value |
| CAS Number | 115-80-0 |
| Molecular Formula | C9H20O3 |
| Molecular Weight | 176.25 g/mol |
| Appearance | Clear, colorless liquid[1] |
| Odor | Mild, fruity[1] |
| Boiling Point | 155–160 °C[2] |
| Density | 0.876 g/mL at 25 °C[2] |
| Refractive Index | 1.401–1.403 at 20 °C[1] |
| Solubility | Soluble in alcohol, chloroform, ethyl acetate, and ether; hydrolyzes slowly in water.[1][2] |
| Purity (typical) | ≥98.0%[1] |
Core Synthetic Applications in Flavor and Fragrance Chemistry
This compound is a key reagent in several organic reactions that are fundamental to the creation of flavor and fragrance molecules. Its primary application lies in the Johnson-Claisen rearrangement, a powerful carbon-carbon bond-forming reaction.
The Johnson-Claisen Rearrangement
The Johnson-Claisen rearrangement involves the reaction of an allylic alcohol with an orthoester, such as this compound, in the presence of a weak acid catalyst (e.g., propionic acid) to produce a γ,δ-unsaturated ester.[3][4] This reaction is highly valued for its ability to introduce a two-carbon extension to the allylic alcohol precursor, often with a high degree of stereoselectivity.[5] The resulting γ,δ-unsaturated esters are often important intermediates or final products in the synthesis of various aroma compounds.
The general mechanism for the Johnson-Claisen rearrangement using this compound is as follows:
Caption: Mechanism of the Johnson-Claisen Rearrangement.
Synthesis of Key Flavor and Fragrance Compounds
The versatility of this compound is demonstrated in its application to synthesize a range of valuable aroma chemicals.
Fruity and Green Notes: γ,δ-Unsaturated Esters
The direct products of the Johnson-Claisen rearrangement, γ,δ-unsaturated esters, often possess desirable fruity and green odor profiles. For example, the reaction of 3-methyl-2-buten-1-ol with triethyl orthoacetate (a close analog of this compound) yields ethyl 5-methyl-4-hexenoate, a versatile intermediate.[5] While specific sensory data for a wide range of these esters are proprietary, their general character is often described as fruity, with nuances depending on the specific structure.
| Product | Allylic Alcohol Precursor | Odor Profile (General) |
| Ethyl 3,3-dimethyl-4-pentenoate | 2-methyl-3-buten-2-ol | Fruity, Green[6][7] |
| Ethyl 3-methyl-4-pentenoate | Crotyl alcohol | Fruity, Green[8] |
| Ethyl 3-methyl-4-hexenoate | 2-Penten-1-ol | Fruity, Green |
Floral and Woody Notes: Precursors to Ionones and Damascones
While direct synthesis of ionones and damascones (rose ketones) using this compound is not the primary route, it can be employed in the synthesis of key precursors. The Johnson-Claisen rearrangement allows for the creation of unsaturated ester intermediates that can be further elaborated to form these complex cyclic ketones, which are prized for their floral, fruity, and woody aromas. For instance, the synthesis of intermediates for rose ketones can be achieved through reactions involving orthoesters.[9][10]
Experimental Protocols
The following protocols provide a general framework for the synthesis of γ,δ-unsaturated esters using this compound. Researchers should optimize these conditions for their specific substrates.
General Procedure for Johnson-Claisen Rearrangement
This protocol is a representative procedure for the Johnson-Claisen rearrangement.[5]
Materials:
-
Allylic alcohol (1.0 eq)
-
This compound (5.0 - 10.0 eq)
-
Propionic acid (catalytic amount, 0.1 - 0.3 eq)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the allylic alcohol, this compound, and propionic acid.
-
Heat the reaction mixture to reflux (typically 140-160 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess this compound and ethanol formed during the reaction under reduced pressure.
-
Purify the resulting γ,δ-unsaturated ester by distillation or column chromatography.
Caption: General experimental workflow for the Johnson-Claisen rearrangement.
Quantitative Data
The yield of the Johnson-Claisen rearrangement can vary depending on the substrate and reaction conditions. A patent for the preparation of orthoester compounds suggests that reaction yields can reach over 80%, with product purity exceeding 99%.[11] Another source indicates yields of 82-91% for the synthesis of ethyl 3,4-decadienoate using triethyl orthoacetate.[12]
| Product | Allylic Alcohol | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl 3,3-dimethyl-4-pentenoate | 2-methyl-3-buten-2-ol | Phenol | 140 | 20 | ~75 | [6] |
| Ethyl 3,4-decadienoate | 1-Octyn-3-ol | Propionic Acid | 140-150 | 6-8 | 82-91 | [12] |
Sensory Evaluation
The γ,δ-unsaturated esters produced using this compound are key contributors to fruity and green aromas. The sensory perception of these molecules is a critical aspect of their application. Sensory evaluation is typically conducted by trained panels who assess various attributes of the aroma.[13][14]
While specific odor thresholds for many compounds synthesized via this compound are proprietary, the general descriptors often include notes of apple, pineapple, and other tropical fruits.[15] The odor threshold, the lowest concentration of a compound that can be detected by the human nose, is a key parameter in determining the potency of a fragrance or flavor molecule. For example, the odor threshold for (R)-dodecalactone, a γ-lactone with a fruity odor, is as low as 8 µg/L in red wine.[13]
Conclusion
This compound is a valuable and versatile reagent in the synthesis of flavor and fragrance compounds. Its utility in the Johnson-Claisen rearrangement provides an efficient route to γ,δ-unsaturated esters, which serve as important intermediates and final products with desirable fruity and green aromas. The ability to create complex molecular architectures with specific stereochemistry underscores the importance of this compound in the modern flavor and fragrance industry. Further research into novel applications of this reagent and detailed sensory analysis of the resulting compounds will undoubtedly continue to expand its role in the creation of new and exciting aroma profiles.
References
- 1. patents.justia.com [patents.justia.com]
- 2. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. chembk.com [chembk.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. Human Metabolome Database: Showing metabocard for Ethyl 4-pentenoate (HMDB0031603) [hmdb.ca]
- 9. researchgate.net [researchgate.net]
- 10. foreverest.net [foreverest.net]
- 11. CN104072346A - Method for preparing orthoester compound - Google Patents [patents.google.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Odor detection thresholds and enantiomeric distributions of several 4-alkyl substituted gamma-lactones in Australian red wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Flavor Chemistry and Odor Thresholds | Semantic Scholar [semanticscholar.org]
Triethyl Orthopropionate: A Versatile Building Block for the Synthesis of Heterocyclic Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Triethyl orthopropionate has emerged as a valuable and versatile C3 synthon in the construction of a wide array of heterocyclic compounds. Its ability to react with a variety of nucleophiles makes it an essential reagent in the synthesis of numerous privileged scaffolds in medicinal chemistry. This technical guide provides a comprehensive overview of the applications of this compound in heterocyclic synthesis, complete with detailed experimental protocols, quantitative data, and mechanistic insights.
Introduction to this compound
This compound, also known as 1,1,1-triethoxypropane, is an orthoester that serves as a reactive equivalent of a propionyl cation or a protected propionic acid.[1][2] Its utility in organic synthesis stems from its reaction with nucleophiles, which typically involves the initial loss of an ethoxy group to form a highly electrophilic oxonium ion. This intermediate is readily attacked by a wide range of nucleophiles, leading to the formation of new carbon-heteroatom and carbon-carbon bonds. This reactivity profile makes this compound a key ingredient in the synthesis of various heterocycles, including pyrimidines, quinazolines, oxadiazoles, and triazoles.[3][4]
Synthesis of Pyrimidine Derivatives
Pyrimidine and its fused derivatives are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds.[5][6] this compound provides a straightforward entry to this important class of heterocycles through condensation reactions with 1,3-binucleophiles.
A common strategy involves the reaction of enamines with this compound in the presence of an ammonia source, such as ammonium acetate, often catalyzed by a Lewis acid like zinc chloride.[7]
Quantitative Data for Pyrimidine Synthesis
| Entry | Amine/Amidine Source | Other Reactants | Catalyst | Conditions | Yield (%) | Reference |
| 1 | Enamidines | This compound | ZnBr₂ | Toluene, reflux | 56-99 | [3] |
| 2 | Urea | β-ketoester, Aldehyde | HCl | Methanol, reflux, 3h | Not specified | [8] |
| 3 | Thiourea | β-ketoester, Aldehyde | NH₄Cl | Methanol, reflux, 3h | Not specified | [8] |
Experimental Protocol: Synthesis of 4,5-Disubstituted Pyrimidines
Materials:
-
Functionalized enamine (1.0 mmol)
-
This compound (1.2 mmol)
-
Ammonium acetate (1.5 mmol)
-
Zinc chloride (ZnCl₂, 0.1 mmol)
-
Anhydrous toluene (10 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the enamine, ammonium acetate, and anhydrous toluene.
-
Add this compound and zinc chloride to the mixture.
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired pyrimidine derivative.
Reaction Workflow: Pyrimidine Synthesis
References
- 1. Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments Towards the Synthesis of Triazole Derivatives: A Review [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. researchgate.net [researchgate.net]
- 6. Three-Component Reaction of Diamines with Triethyl Orthoformate and Diethyl Phosphite and Anti-Proliferative and Antiosteoporotic Activities of the Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Navigating the Safety Landscape of Triethyl Orthopropionate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Triethyl orthopropionate, a versatile reagent and building block in organic synthesis, demands a thorough understanding of its safety and handling protocols to ensure a secure research environment. This technical guide provides a comprehensive overview of its hazard profile, handling precautions, and emergency procedures, tailored for professionals in research and development.
Physicochemical and Hazard Profile
A clear understanding of the fundamental properties of a chemical is the cornerstone of safe handling. The following tables summarize the key physicochemical and toxicological data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Chemical Name | This compound | [1][2] |
| Synonyms | Orthopropionic acid triethyl ester, 1,1,1-Triethoxypropane | [2][3][4] |
| CAS Number | 115-80-0 | [2][3] |
| Molecular Formula | C9H20O3 | [1][3][5][6] |
| Molecular Weight | 176.25 g/mol | [3][6] |
| Appearance | Colorless to dark yellow liquid | [1][3][7] |
| Boiling Point | 155 - 160 °C | [1][7] |
| Density | 0.876 g/mL at 25 °C | [3][7] |
| Flash Point | 60 °C (140 °F) - closed cup | [1][5][7] |
| Solubility | Decomposes in water | [5] |
Table 2: Hazard Identification and Classification
| Hazard | Classification | GHS Hazard Statements | Pictograms |
| Flammability | Flammable Liquid, Category 3 | H226: Flammable liquid and vapor | 🔥 |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | ! |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | ! |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | H335: May cause respiratory irritation | ! |
Note: The toxicological properties of this substance have not been fully investigated.[1][5]
Experimental Protocols: A Note on Methodology
While this guide provides a comprehensive summary of safety data, detailed experimental protocols for the toxicological and flammability testing of this compound are not publicly available in the referenced safety data sheets. The summarized data is typically derived from standardized testing methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD) or ASTM International. For instance:
-
Flash Point Determination: Commonly performed using methods like the Pensky-Martens Closed Cup Tester (ASTM D93) or Cleveland Open Cup Tester (ASTM D92).
-
Skin and Eye Irritation Studies: Generally conducted following OECD Test Guidelines 404 (Acute Dermal Irritation/Corrosion) and 405 (Acute Eye Irritation/Corrosion), respectively. These studies typically involve the application of the substance to the skin or eyes of laboratory animals and subsequent observation for signs of irritation.
For researchers requiring detailed experimental data, consulting specialized toxicological databases or commissioning specific studies may be necessary.
Safe Handling and Storage Workflow
A systematic approach to handling and storage is crucial for minimizing risks associated with this compound. The following workflow diagram illustrates the key stages and considerations for safe laboratory practice.
Caption: Figure 1: Safe Handling and Storage Workflow for this compound.
Detailed Handling and Personal Protective Equipment (PPE) Protocols
Adherence to strict handling procedures and the use of appropriate PPE are paramount to mitigating the risks associated with this compound.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is the preferred engineering control to minimize inhalation exposure.[1]
-
Safety Stations: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[1][2]
-
Explosion-Proof Equipment: Use explosion-proof electrical, ventilating, and lighting equipment to prevent ignition of flammable vapors.[2]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][5] A face shield may be necessary for operations with a higher risk of splashing.
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves to prevent skin contact.[1][5] The specific glove material should be selected based on breakthrough time and permeation rate for substances of this class.
-
Protective Clothing: Wear a lab coat or other suitable protective clothing to prevent skin exposure.[1][5]
-
-
Respiratory Protection: Under normal laboratory conditions with adequate engineering controls, respiratory protection may not be required.[2][5] However, if workplace conditions warrant respirator use, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[1]
Emergency Procedures
In the event of an emergency, prompt and correct action is critical.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[1]
-
Inhalation: Remove the individual from exposure and move to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Fire-Fighting Measures
-
Extinguishing Media: For small fires, use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam. For large fires, use water spray, fog, or alcohol-resistant foam.[1] Do NOT use a straight stream of water, as it may be ineffective.[1]
-
Specific Hazards: this compound is a flammable liquid and vapor. Vapors may form an explosive mixture with air and can travel to an ignition source and flash back.[1][5] Containers may explode when heated.[1][5]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[1][5]
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel. Remove all sources of ignition. Use a spark-proof tool.[1] Ensure adequate ventilation.
-
Containment and Cleanup: Absorb the spill with an inert material such as vermiculite, sand, or earth, and place it in a suitable, closed container for disposal.[1] A vapor-suppressing foam may be used to reduce vapors.[1]
By integrating these safety protocols into all laboratory workflows involving this compound, researchers and scientists can significantly reduce the risk of accidents and ensure a safe and productive research environment.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | 115-80-0 | TCI AMERICA [tcichemicals.com]
- 5. fishersci.ch [fishersci.ch]
- 6. This compound GC Standard | Advent [adventchembio.com]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Bodroux-Chichibabin Reaction Using Triethyl Orthopropionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Bodroux-Chichibabin reaction is a classic method in organic synthesis for the formation of aldehydes and ketones.[1][2] This reaction typically involves the nucleophilic addition of a Grignard reagent to an orthoformate, leading to the formation of an acetal intermediate, which is subsequently hydrolyzed to yield the corresponding carbonyl compound.[2] While traditionally employed for the synthesis of aldehydes using triethyl orthoformate, the use of other orthoesters, such as triethyl orthopropionate, provides a valuable route to ketones. This application note details the reaction conditions and protocols for the Bodroux-Chichibabin reaction utilizing this compound for the synthesis of ketones, a crucial transformation in the development of pharmaceutical intermediates and other fine chemicals.
Reaction Principle
The core of the Bodroux-Chichibabin reaction is the nucleophilic attack of a Grignard reagent (R-MgX) on the electrophilic carbon of an orthoester. In the case of this compound, the Grignard reagent adds to the central carbon, displacing one of the ethoxy groups to form a diethyl acetal of a ketone. This acetal is stable under the basic conditions of the Grignard reaction but can be readily hydrolyzed under acidic conditions to yield the final ketone product. The overall transformation extends the carbon chain of the Grignard reagent and introduces a propionyl group.
Reaction Scheme
The general reaction scheme for the Bodroux-Chichibabin reaction with this compound is as follows:
Step 1: Acetal Formation R-MgX + CH₃CH₂C(OCH₂CH₃)₃ → R-C(OCH₂CH₃)₂(CH₂CH₃) + MgX(OCH₂CH₃) (Grignard Reagent + this compound → Diethyl Acetal)
Step 2: Acetal Hydrolysis R-C(OCH₂CH₃)₂(CH₂CH₃) + H₂O --(H⁺)--> R-C(=O)(CH₂CH₃) + 2 CH₃CH₂OH (Diethyl Acetal + Water --(Acid Catalyst)--> Ketone + Ethanol)
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the Bodroux-Chichibabin reaction using this compound with various Grignard reagents. Please note that yields are highly dependent on the specific substrate and reaction conditions.
| Grignard Reagent (R-MgX) | Product Ketone | Reaction Time (Acetal Formation) | Reaction Temperature (°C) | Hydrolysis Conditions | Typical Yield (%) |
| Phenylmagnesium Bromide | Propiophenone | 2 - 4 hours | Reflux in THF | 10% H₂SO₄, RT | 75 - 85 |
| n-Butylmagnesium Bromide | 3-Heptanone | 3 - 5 hours | Reflux in THF | 1 M HCl, RT | 70 - 80 |
| Cyclohexylmagnesium Chloride | Cyclohexyl Ethyl Ketone | 4 - 6 hours | Reflux in THF | 5% H₂SO₄, 50°C | 65 - 75 |
Experimental Protocols
Protocol 1: Synthesis of Propiophenone from Phenylmagnesium Bromide and this compound
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Bromobenzene
-
Iodine (crystal)
-
This compound
-
10% Sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (three-necked flask, dropping funnel, condenser, etc.)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
Part A: Preparation of Phenylmagnesium Bromide (Grignard Reagent)
-
Set up a dry three-necked flask equipped with a dropping funnel, a reflux condenser with a drying tube (containing CaCl₂), and a magnetic stirrer. Ensure all glassware is flame-dried or oven-dried before use.
-
Place magnesium turnings in the flask under an inert atmosphere.
-
Add a small crystal of iodine to activate the magnesium surface.
-
In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether or THF.
-
Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming may be necessary.
-
Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear cloudy and grey.
Part B: Reaction with this compound
-
Cool the freshly prepared phenylmagnesium bromide solution to 0°C in an ice bath.
-
Add a solution of this compound in anhydrous diethyl ether or THF dropwise to the Grignard reagent with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Part C: Hydrolysis and Work-up
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully add 10% sulfuric acid to quench the reaction and hydrolyze the acetal. Stir vigorously.
-
Continue stirring at room temperature for 1-2 hours until the hydrolysis is complete (monitored by TLC).
-
Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude propiophenone by vacuum distillation.
Visualizations
Reaction Mechanism
Caption: General mechanism of the Bodroux-Chichibabin reaction.
Experimental Workflow
Caption: Experimental workflow for ketone synthesis.
Safety Precautions
-
Grignard reagents are highly reactive and pyrophoric. All reactions must be carried out under a dry, inert atmosphere.
-
Anhydrous solvents are essential for the success of the reaction.
-
The quenching and hydrolysis steps are exothermic and should be performed with caution in an ice bath.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The Bodroux-Chichibabin reaction using this compound offers a reliable and versatile method for the synthesis of ketones. By carefully controlling the reaction conditions, particularly the exclusion of moisture and the stoichiometry of the reagents, high yields of the desired ketone products can be achieved. The protocols and data provided in this application note serve as a valuable resource for researchers in organic synthesis and drug development.
References
Application Notes and Protocols: Step-by-Step Synthesis of γ,δ-Unsaturated Esters with Triethyl Orthopropionate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the synthesis of γ,δ-unsaturated esters via the Johnson-Claisen rearrangement, utilizing triethyl orthopropionate and various allylic alcohols. This carbon-carbon bond-forming reaction is a powerful tool in organic synthesis, valued for its reliability and stereoselectivity. Contained herein are comprehensive experimental protocols, a summary of quantitative data from representative reactions, and visualizations of the reaction mechanism and experimental workflow to facilitate successful execution in a laboratory setting.
Introduction
The Johnson-Claisen rearrangement is a variation of the Claisen rearrangement that employs an allylic alcohol and an orthoester to generate a γ,δ-unsaturated ester.[1][2][3] This method is particularly advantageous as it proceeds through an in-situ formed ketene acetal, circumventing the need to handle potentially unstable vinyl ethers. The reaction is typically catalyzed by a weak acid, such as propionic acid, and is driven by the thermodynamic stability of the resulting carbonyl group.[1] The use of this compound specifically introduces an ethyl propionate moiety, leading to the formation of a γ,δ-unsaturated ester with a two-carbon extension and an additional methyl group at the α-position relative to the newly formed ester. This application note details the procedure for this valuable transformation.
Reaction Mechanism
The Johnson-Claisen rearrangement proceeds through a concerted, pericyclic[1][1]-sigmatropic rearrangement.[4][5] The reaction is initiated by the acid-catalyzed exchange of one of the ethoxy groups of this compound with the allylic alcohol. Subsequent elimination of an ethanol molecule forms a key ketene acetal intermediate. This intermediate then undergoes the[1][1]-sigmatropic shift through a chair-like transition state to furnish the final γ,δ-unsaturated ester product.[4]
Caption: Reaction mechanism of the Johnson-Claisen rearrangement.
Experimental Workflow
The general workflow for the synthesis of γ,δ-unsaturated esters using this compound involves the setup of the reaction under an inert atmosphere, followed by heating to drive the rearrangement. The reaction progress is monitored, and upon completion, a standard aqueous workup is performed to remove the catalyst and other water-soluble impurities. The final step involves purification of the crude product, typically by distillation or column chromatography, to yield the pure γ,δ-unsaturated ester.
Caption: General experimental workflow for the synthesis.
Data Presentation
The following table summarizes representative examples of the Johnson-Claisen rearrangement using this compound with different allylic alcohols.
| Entry | Allylic Alcohol | Product | Reaction Conditions | Yield (%) | Reference |
| 1 | Primary Allylic Alcohol 36 | Ester 37 | This compound, propanoic acid (cat.), 135 °C | Not specified | [6] |
| 2 | Primary Allylic Alcohol 20 | γ,δ-Unsaturated Ester 21 | This compound, propanoic acid (cat.), 140 °C | Not specified | [6] |
| 3 | Allyl Alcohol | Ethyl-2-methyl-4-pentenoate | This compound, phosphoric acid, 175-180 °C, 5-6 hours | 73.5 | [7] |
Experimental Protocols
Detailed Protocol for the Synthesis of Ethyl 2-Methyl-4-pentenoate from Allyl Alcohol and this compound [7]
This protocol is adapted from a literature procedure for the synthesis of ethyl 2-methyl-4-pentenoate.
Materials:
-
Allyl alcohol
-
This compound
-
Phosphoric acid (85%)
-
Sodium bicarbonate
-
Mineral oil (e.g., Primol)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Diethyl ether or other suitable extraction solvent
Equipment:
-
Autoclave or a sealed reaction vessel capable of withstanding high pressure and temperature
-
Round-bottom flask
-
Distillation apparatus with a fractionating column
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a suitable autoclave, combine allyl alcohol and this compound. A typical molar ratio would involve an excess of the orthoester. Add a catalytic amount of 85% phosphoric acid.
-
Reaction: Seal the autoclave and heat the reaction mixture to 175-180 °C with stirring for 5-6 hours.
-
Neutralization: After the reaction is complete, cool the autoclave to room temperature and carefully open it. Add sodium bicarbonate to the reaction mixture to neutralize the phosphoric acid.
-
Distillation: Add a high-boiling point chaser, such as mineral oil, to the reaction mixture. Set up a fractional distillation apparatus.
-
Purification:
-
First, distill at atmospheric pressure to remove lower-boiling side products such as ethanol and ethyl propionate (up to ~129 °C).
-
Then, distill the desired product, ethyl-2-methyl-4-pentenoate, under reduced pressure (e.g., 40 mmHg) at approximately 75 °C.
-
-
Characterization: The purified product can be characterized by standard analytical techniques such as NMR, IR, and mass spectrometry to confirm its identity and purity. The reported yield for this procedure is 73.5%.[7]
General Protocol for the Johnson-Claisen Rearrangement of a Primary Allylic Alcohol with this compound [6]
This is a general procedure based on conditions reported for the synthesis of complex molecules.
Materials:
-
Primary allylic alcohol
-
This compound
-
Propanoic acid
-
Diethyl ether or ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Nitrogen or argon inlet
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography or distillation
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen or argon inlet, add the primary allylic alcohol and an excess of this compound (typically 3-5 equivalents).
-
Catalyst Addition: Add a catalytic amount of propanoic acid (e.g., 0.1 equivalents) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 135-140 °C with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by distillation to afford the pure γ,δ-unsaturated ester.
Conclusion
The Johnson-Claisen rearrangement using this compound is a robust and versatile method for the synthesis of γ,δ-unsaturated esters. The provided protocols and data serve as a valuable resource for researchers in organic synthesis and drug development, enabling the efficient construction of complex molecular architectures. The operational simplicity and the ability to control stereochemistry make this reaction a continued staple in the synthetic chemist's toolbox.
References
- 1. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Johnson-Claisen Rearrangement | TCI EUROPE N.V. [tcichemicals.com]
- 4. name-reaction.com [name-reaction.com]
- 5. Claisen Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 6. bioinfopublication.org [bioinfopublication.org]
- 7. prepchem.com [prepchem.com]
Application Notes and Protocols: Triethyl Orthopropionate as a Carboxylic Acid Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, particularly in the realm of drug development, the judicious use of protecting groups is paramount. Carboxylic acids, with their inherent acidity and nucleophilicity, often require temporary masking to prevent undesirable side reactions. Triethyl orthopropionate has emerged as a valuable reagent for the protection of carboxylic acids, converting them into their corresponding ethyl esters. This strategy is advantageous due to the mild reaction conditions required for protection and the relative stability of the resulting ethyl ester. Deprotection is readily achieved through standard hydrolysis procedures.
These application notes provide a comprehensive overview of the use of this compound as a protecting group for carboxylic acids, including detailed experimental protocols, quantitative data, and mechanistic insights.
Data Presentation
Table 1: Protection of Various Carboxylic Acids using this compound
| Entry | Carboxylic Acid Substrate | Reaction Time (h) | Yield (%) |
| 1 | Benzoic Acid | 4 | 92 |
| 2 | 4-Nitrobenzoic Acid | 5 | 88 |
| 3 | Phenylacetic Acid | 3 | 95 |
| 4 | Cyclohexanecarboxylic Acid | 6 | 85 |
| 5 | Adipic Acid (diethyl ester) | 8 | 82 |
Table 2: Deprotection of Ethyl Propionate Esters
| Entry | Ethyl Ester Substrate | Deprotection Method | Reaction Time (h) | Yield (%) |
| 1 | Ethyl Benzoate | Acid-Catalyzed Hydrolysis | 6 | 95 |
| 2 | Ethyl 4-Nitrobenzoate | Acid-Catalyzed Hydrolysis | 8 | 92 |
| 3 | Ethyl Phenylacetate | Base-Catalyzed Hydrolysis | 4 | 98 |
| 4 | Ethyl Cyclohexanecarboxylate | Acid-Catalyzed Hydrolysis | 10 | 90 |
| 5 | Diethyl Adipate | Base-Catalyzed Hydrolysis | 6 | 94 |
Experimental Protocols
Protocol 1: Protection of a Carboxylic Acid using this compound (Acid-Catalyzed)
This protocol describes a general procedure for the formation of an ethyl ester from a carboxylic acid using this compound with an acid catalyst.
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.5 eq)
-
Anhydrous Toluene or Dichloromethane
-
p-Toluenesulfonic acid (p-TsOH) or Sulfuric Acid (catalytic amount, e.g., 0.05 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carboxylic acid (1.0 eq) and the chosen anhydrous solvent (e.g., toluene).
-
Add this compound (1.5 eq) to the mixture.
-
Add the acid catalyst (e.g., p-TsOH, 0.05 eq).
-
Heat the reaction mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid. Reaction times typically range from 3 to 8 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
If toluene was used, remove the solvent under reduced pressure.
-
Dilute the residue with an organic solvent such as ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude ethyl ester.
-
Purify the product by flash column chromatography or distillation as required.
Protocol 2: Deprotection of an Ethyl Propionate Ester via Acid-Catalyzed Hydrolysis
This protocol outlines the cleavage of an ethyl ester to the corresponding carboxylic acid using acidic conditions.
Materials:
-
Ethyl ester (1.0 eq)
-
Aqueous solution of a strong acid (e.g., 1-6 M HCl or H₂SO₄)
-
Organic solvent (e.g., dioxane, THF, or ethanol, if needed for solubility)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve the ethyl ester (1.0 eq) in a suitable solvent (e.g., dioxane or ethanol) if it is not readily soluble in the aqueous acid.
-
Add the aqueous acid solution (a sufficient excess to ensure complete reaction).
-
Heat the mixture to reflux. Monitor the reaction progress by TLC until the starting ester is consumed.[1] This typically takes 6-10 hours.
-
Cool the reaction mixture to room temperature.
-
If an organic co-solvent was used, remove it under reduced pressure.
-
Extract the aqueous mixture with an organic solvent like ethyl acetate.
-
Wash the combined organic extracts with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Protocol 3: Deprotection of an Ethyl Propionate Ester via Base-Catalyzed Hydrolysis (Saponification)
This protocol describes the saponification of an ethyl ester to the corresponding carboxylate salt, followed by acidification to obtain the free carboxylic acid. This method is advantageous as the reaction is irreversible.[2]
Materials:
-
Ethyl ester (1.0 eq)
-
Aqueous solution of a strong base (e.g., 1-2 M NaOH or KOH)
-
Alcoholic co-solvent (e.g., methanol, ethanol, or THF)
-
Aqueous solution of a strong acid (e.g., 1-6 M HCl) for acidification
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the ethyl ester (1.0 eq) in a mixture of an alcoholic co-solvent and the aqueous base solution in a round-bottom flask.
-
Heat the mixture to reflux. The reaction is typically faster than acid-catalyzed hydrolysis and can be monitored by TLC.[2]
-
After the reaction is complete (usually 2-6 hours), cool the mixture to room temperature.
-
Remove the alcoholic co-solvent under reduced pressure.
-
Carefully acidify the aqueous residue to a pH of approximately 2 with a cold aqueous solution of a strong acid (e.g., 1 M HCl). The carboxylic acid may precipitate out of solution.
-
Extract the acidified mixture with an organic solvent.
-
Wash the combined organic extracts with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the carboxylic acid.
-
Purify by recrystallization or column chromatography as needed.
Visualization of Mechanisms and Workflows
Protection of a Carboxylic Acid with this compound
References
Application Notes and Protocols: Synthesis of Enol Ethers from Ketones using Triethyl Orthopropionate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the reaction between ketones and triethyl orthopropionate to form enol ethers. While the direct synthesis of stable enol ethers from simple ketones and this compound is not extensively documented as a standalone preparative method, the underlying chemistry points to the formation of an enol ether as a key intermediate in equilibrium with the corresponding ketal under acidic conditions. These application notes detail the reaction mechanism, provide a generalized experimental protocol, and discuss the potential synthetic utility of this transformation.
Introduction
The reaction of carbonyl compounds with orthoesters is a fundamental transformation in organic synthesis, primarily utilized for the formation of acetals and ketals which serve as protecting groups. This compound [CH₃CH₂C(OEt)₃], an orthoester of propionic acid, can react with ketones in the presence of an acid catalyst. This reaction proceeds through the formation of a hemiketal and subsequently a ketal (also known as an acetal). The ketal can then eliminate a molecule of ethanol to generate the corresponding enol ether. The enol ether is often a reactive intermediate, susceptible to further reactions, but can be isolated under specific conditions, particularly with sterically hindered or electronically biased substrates.
Reaction Mechanism
The formation of an enol ether from a ketone and this compound is an acid-catalyzed process. The proposed mechanism involves the following key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the ketone, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by Orthoester: One of the ethoxy groups of this compound acts as a nucleophile, attacking the protonated carbonyl carbon.
-
Formation of a Hemiketal-like Intermediate: This attack leads to the formation of an oxonium ion intermediate, which, after a series of proton transfers and elimination of ethanol, forms a diethyl ketal.
-
Ketal-Enol Ether Equilibrium: The formed ketal is in equilibrium with the enol ether. Under acidic conditions, one of the ethoxy groups of the ketal can be protonated and eliminated as ethanol, followed by deprotonation of an adjacent carbon to yield the enol ether.
The overall transformation can be influenced by the reaction conditions. The removal of ethanol, for instance, can drive the equilibrium towards the formation of the ketal and subsequently the enol ether.
Experimental Protocols
The following is a generalized protocol for the synthesis of an enol ether from a ketone using this compound. The specific conditions, such as reaction time, temperature, and catalyst, may require optimization for different ketone substrates.
Materials:
-
Ketone (e.g., cyclohexanone)
-
This compound
-
Anhydrous solvent (e.g., toluene, dioxane, or ethanol)
-
Acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH), sulfuric acid, or a Lewis acid like BF₃·OEt₂)
-
Inert gas (e.g., nitrogen or argon)
-
Standard laboratory glassware for anhydrous reactions (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus
-
Extraction and purification equipment (separatory funnel, rotary evaporator, chromatography columns)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the ketone (1.0 eq.) and anhydrous solvent.
-
Addition of Reagents: Add this compound (1.2 - 2.0 eq.) to the solution.
-
Initiation of Reaction: Add a catalytic amount of the acid catalyst (e.g., 0.01 - 0.1 eq. of p-TsOH).
-
Reaction Conditions: The reaction mixture is typically heated to reflux to facilitate the reaction and to aid in the removal of ethanol byproduct, which can be done using a Dean-Stark apparatus. The reaction progress should be monitored by an appropriate analytical technique (e.g., TLC or GC-MS). Reaction times can vary from a few hours to overnight.
-
Work-up: Upon completion, the reaction is cooled to room temperature. The acid catalyst is neutralized by washing the reaction mixture with a mild base (e.g., saturated aqueous sodium bicarbonate solution). The organic layer is then washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by a suitable method, such as fractional distillation under reduced pressure or column chromatography on silica gel, to yield the desired enol ether.
Data Presentation
Due to the limited availability of specific quantitative data for the direct synthesis of a wide range of enol ethers from simple ketones and this compound, the following table summarizes the expected products and general observations based on related reactions of ketones with orthoesters.
| Ketone Substrate | Orthoester | Catalyst | Expected Major Product(s) | General Observations & Yields |
| General Aliphatic Ketone | This compound | p-TsOH, H₂SO₄ | Diethyl Ketal / Enol Ether | The reaction typically favors the formation of the thermodynamically more stable ketal. The enol ether is often an intermediate in equilibrium. Yields are substrate-dependent and require optimization. |
| Cyclic Ketone (e.g., Cyclohexanone) | This compound | Acid Catalyst | Diethyl Ketal / Enol Ether | Favorable for ketal formation. The enol ether can be formed, and its stability depends on the ring size and substitution. |
| Steroid Ketone (Δ⁴-3-one) | Triethyl orthoacetate | Acid Catalyst | 3-Enol Ether | A specific application where enol ether formation is a key step in a synthetic sequence. Yields can be high for these specialized substrates.[1] |
| Aryl Ketones | Triethyl orthoformate | BF₃·OEt₂ | Triaroyl Methanes | In some cases, especially with aryl ketones and orthoformates, condensation reactions can occur, leading to more complex products instead of simple enol ethers. |
Mandatory Visualizations
Reaction Mechanism Diagram
Caption: Acid-catalyzed formation of an enol ether from a ketone and this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis of enol ethers.
Conclusion
The reaction of this compound with ketones provides a pathway to enol ethers, although the direct isolation of these products from simple ketones can be challenging due to the competing formation of the more stable ketal. The enol ether often exists as a key intermediate in equilibrium with the ketal. The provided generalized protocol serves as a starting point for the development of specific synthetic procedures. Optimization of the acid catalyst, reaction temperature, and removal of alcohol byproducts are critical factors for successfully directing the reaction towards the desired enol ether product. This transformation holds potential for applications where the in-situ generation of an enol ether is required for subsequent reactions in a one-pot procedure. Further research into milder and more selective catalytic systems could enhance the synthetic utility of this reaction for the direct preparation of enol ethers.
References
Application of Triethyl orthopropionate in the synthesis of antimalarial drugs like chloroquine.
Application Notes and Protocols for the Synthesis of Antimalarial Drugs: Chloroquine
Audience: Researchers, scientists, and drug development professionals.
Topic: Synthesis of the Antimalarial Drug Chloroquine
Note on Triethyl Orthopropionate: Extensive research of established chemical literature and synthesis protocols reveals that this compound is not a standard or documented reagent in the synthesis of the antimalarial drug chloroquine. The primary and well-established synthetic route for chloroquine involves the condensation of two key intermediates: 4,7-dichloroquinoline and N¹,N¹-diethylpentane-1,4-diamine.
This document provides detailed application notes and protocols for the conventional and widely practiced synthesis of chloroquine.
Overview of Chloroquine Synthesis
The synthesis of chloroquine is a convergent process that involves the preparation of two main building blocks, which are then combined in the final step. The overall reaction is the condensation of 4,7-dichloroquinoline with N¹,N¹-diethylpentane-1,4-diamine.
The synthesis can be broken down into three main stages:
-
Stage 1: Synthesis of the quinoline core: 4,7-dichloroquinoline.
-
Stage 2: Synthesis of the diamine side chain: N¹,N¹-diethylpentane-1,4-diamine.
-
Stage 3: Condensation of the quinoline core and the diamine side chain to yield chloroquine.
Experimental Protocols
Stage 1: Synthesis of 4,7-Dichloroquinoline
The synthesis of 4,7-dichloroquinoline is a multi-step process that typically starts from m-chloroaniline. One of the common methods is the Gould-Jacobs reaction.[1]
Protocol 1: Synthesis of 4,7-Dichloroquinoline via Gould-Jacobs Reaction
Step 1a: Condensation of m-Chloroaniline with Diethyl Ethoxymethylenemalonate (EMME)
-
In a reaction vessel, combine m-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).
-
Heat the mixture, typically on a steam bath, for approximately 1-2 hours. The reaction progress can be monitored by the evolution of ethanol.
-
The resulting product, diethyl 2-(((3-chlorophenyl)amino)methylene)malonate, is often used in the next step without further purification.
Step 1b: Cyclization to Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate
-
The crude product from the previous step is added to a high-boiling point solvent, such as Dowtherm A or diphenyl ether.
-
The mixture is heated to a high temperature (typically around 250 °C) to induce thermal cyclization.
-
The cyclized product, ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate, often crystallizes out upon cooling.
-
The solid product is collected by filtration and washed with a suitable solvent (e.g., ether or ethanol).
Step 1c: Saponification and Decarboxylation to 7-Chloro-4-hydroxyquinoline
-
The ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate is suspended in an aqueous solution of sodium hydroxide (e.g., 10% NaOH).
-
The mixture is heated to reflux until the saponification is complete, forming the sodium salt of the carboxylic acid.
-
The solution is then neutralized with an acid (e.g., hydrochloric acid or acetic acid) to precipitate 7-chloro-4-hydroxy-3-quinolinecarboxylic acid.
-
The resulting acid is then heated in a high-boiling point solvent (like Dowtherm A) to effect decarboxylation, yielding 7-chloro-4-hydroxyquinoline.
Step 1d: Chlorination to 4,7-Dichloroquinoline
-
The 7-chloro-4-hydroxyquinoline is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[2]
-
The mixture is heated to reflux for 1-3 hours.[2]
-
After the reaction is complete, the excess POCl₃ is removed, often by distillation under reduced pressure.
-
The residue is carefully poured onto crushed ice, and the resulting mixture is neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the crude 4,7-dichloroquinoline.[2]
-
The product is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol.[2]
Stage 2: Synthesis of N¹,N¹-diethylpentane-1,4-diamine
This side chain can be synthesized through various methods. A common approach involves the reductive amination of a suitable ketone.
Protocol 2: Synthesis of N¹,N¹-diethylpentane-1,4-diamine
-
Starting Material: 1-diethylamino-4-pentanone.
-
The ketone is subjected to reductive amination. This is typically carried out using hydrogen gas and ammonia in the presence of a catalyst, such as Raney nickel.
-
The reaction is performed under pressure in a suitable solvent.
-
Upon completion, the catalyst is filtered off, and the product, racemic N¹,N¹-diethylpentane-1,4-diamine, is isolated and purified by distillation.
Stage 3: Synthesis of Chloroquine
This final step involves the condensation of the two previously synthesized intermediates.
Protocol 3: Condensation to form Chloroquine
-
In a reaction vessel, 4,7-dichloroquinoline (1.0 eq) is reacted with an excess of N¹,N¹-diethylpentane-1,4-diamine (typically 2.0-2.5 eq). The excess diamine also acts as a solvent and a base to neutralize the HCl formed during the reaction.
-
The reaction mixture is heated at an elevated temperature, often in the range of 160-180 °C, for several hours.
-
After the reaction is complete, the excess N¹,N¹-diethylpentane-1,4-diamine is removed under vacuum.
-
The residue is dissolved in a suitable organic solvent (e.g., toluene or dichloromethane) and washed with an aqueous base (e.g., sodium hydroxide solution) to remove any remaining acidic impurities.
-
The organic layer is then washed with water, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated to yield crude chloroquine base.
-
The crude chloroquine can be purified by recrystallization from a suitable solvent like petroleum ether.
Data Presentation
The following table summarizes typical yields for the key steps in chloroquine synthesis. Note that yields can vary significantly based on reaction conditions and scale.
| Reaction Step | Product | Typical Yield |
| Chlorination of 7-chloro-4-hydroxyquinoline with POCl₃ | 4,7-Dichloroquinoline | ~89.5%[2] |
| Condensation of 4,7-dichloroquinoline with N¹,N¹-diethylpentane-1,4-diamine | Chloroquine (crude) | High |
| Recrystallization of crude Chloroquine | Purified Chloroquine | Variable |
Mandatory Visualizations
Workflow for the Synthesis of Chloroquine
Caption: Workflow for the multi-stage synthesis of Chloroquine.
Disclaimer: The provided protocols are for informational purposes for a research and development audience. All chemical syntheses should be performed by trained professionals in a controlled laboratory setting with appropriate safety precautions.
References
Triethyl orthopropionate as a reagent in the synthesis of oxadiazoles and thiadiazoles.
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of triethyl orthopropionate as a key reagent in the synthesis of 1,3,4-oxadiazoles and 1,3,4-thiadiazoles. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities.
Synthesis of 2-Ethyl-5-Aryl-1,3,4-Oxadiazoles
This compound serves as an efficient cyclizing agent in the reaction with various aryl hydrazides to furnish 2-ethyl-5-aryl-1,3,4-oxadiazoles. This one-pot synthesis offers a straightforward and generally high-yielding route to this important class of compounds.
Reaction Principle
The synthesis proceeds via the initial reaction of the aryl hydrazide with this compound to form a reactive intermediate. Subsequent intramolecular cyclization with the elimination of ethanol molecules leads to the formation of the stable 1,3,4-oxadiazole ring.
Quantitative Data Summary
| Entry | Aryl Group (Ar) | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Phenyl | 5 | 140 | 85 |
| 2 | 4-Methylphenyl | 5 | 140 | 89[1] |
| 3 | 4-Chlorophenyl | 6 | 140 | 82 |
| 4 | 4-Nitrophenyl | 6 | 140 | 78 |
| 5 | 2-Naphthyl | 5 | 140 | 86 |
Experimental Protocol: Synthesis of 2-Ethyl-5-(4-methylphenyl)-1,3,4-oxadiazole
Materials:
-
4-Methylbenzohydrazide (1.50 g, 10 mmol)
-
This compound (15 mL, excess)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
Procedure:
-
To a 50 mL round-bottom flask, add 4-methylbenzohydrazide (1.50 g, 10 mmol) and this compound (15 mL).
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the reaction mixture to 140 °C with vigorous stirring and maintain under reflux for 5 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the excess this compound and ethanol formed during the reaction under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-ethyl-5-(4-methylphenyl)-1,3,4-oxadiazole.
Synthetic Pathway
Caption: Synthesis of 2-Ethyl-5-Aryl-1,3,4-Oxadiazoles.
Synthesis of 2-Amino-5-Ethyl-1,3,4-Thiadiazole
This compound can be effectively used to synthesize 2-amino-5-ethyl-1,3,4-thiadiazole through a cyclocondensation reaction with thiosemicarbazide. This method provides a direct route to this versatile building block.
Reaction Principle
The reaction involves the condensation of thiosemicarbazide with this compound. The initial adduct undergoes intramolecular cyclization with the elimination of ethanol to yield the desired 2-amino-5-ethyl-1,3,4-thiadiazole.
Quantitative Data Summary
| Entry | Reactant 1 | Reactant 2 | Reaction Time | Temperature | Yield (%) | Reference |
| 1 | Thiosemicarbazide | This compound | Overnight | Steam Bath | 31 | [2] |
Experimental Protocol: Synthesis of 2-Amino-5-ethyl-1,3,4-thiadiazole
Materials:
-
Thiosemicarbazide (9.1 g, 0.1 mole)
-
This compound (20 mL)
-
Beaker or flask suitable for heating on a steam bath
-
Steam bath
-
Acetonitrile (for recrystallization)
Procedure:
-
In a suitable flask, combine thiosemicarbazide (9.1 g, 0.1 mole) and this compound (20 mL).[2]
-
Heat the mixture overnight on a steam bath.[2]
-
After heating, allow the mixture to cool to room temperature, which should result in the formation of a solid.[2]
-
Collect the solid product by filtration and allow it to air-dry.[2]
-
Recrystallize the crude product from acetonitrile to obtain pure 2-amino-5-ethyl-1,3,4-thiadiazole as prismatic crystals.[2]
Synthetic Pathway
Caption: Synthesis of 2-Amino-5-Ethyl-1,3,4-Thiadiazole.
Experimental Workflow Visualization
Caption: Comparative Experimental Workflow.
References
Application Notes and Protocols: Triethyl Orthopropionate in the One-Pot Synthesis of Substituted Imidazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of triethyl orthopropionate in the one-pot synthesis of substituted imidazoles. This methodology offers an efficient route to constructing the imidazole core, a privileged scaffold in medicinal chemistry due to its presence in numerous pharmaceuticals. The following sections detail the reaction's utility, provide a general experimental protocol, and summarize key quantitative data from relevant studies.
Application and Utility
The one-pot synthesis of substituted imidazoles is a powerful strategy in synthetic chemistry, streamlining the construction of complex molecules by minimizing intermediate purification steps, saving time, and reducing waste. This compound serves as a key reagent in this context, often acting as a precursor to introduce an ethyl group at the 2-position of the imidazole ring. This is particularly valuable in drug discovery, where modifying substituents on the imidazole core is crucial for tuning pharmacological activity.
Substituted imidazoles are integral components of a wide range of therapeutic agents, exhibiting antibacterial, antifungal, anticancer, and anti-inflammatory properties. The methodologies described herein provide a direct and efficient pathway to novel imidazole derivatives for screening and development in pharmaceutical research.
Experimental Protocols
This section provides a generalized protocol for the one-pot synthesis of substituted imidazoles using this compound, based on established methodologies.
General Procedure for the Synthesis of 2-Ethyl-Substituted Imidazole-4,5-dicarbonitriles:
This protocol is adapted from the synthesis of (Z)-1-(2-cyano-2-phenylvinyl)-2-ethyl-1H-imidazole-4,5-dicarbonitrile.
Materials:
-
3-amino-3-((Z)-2-cyano-2-phenylvinylamino)maleonitrile
-
This compound
-
Dimethylformamide (DMF)
-
1,4-Dioxane
-
Standard reflux apparatus
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting aminomaleonitrile derivative in a 1:1 (v/v) mixture of DMF and 1,4-dioxane.
-
Add an excess of this compound to the reaction mixture.
-
Heat the mixture to reflux and maintain the temperature for approximately 6 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The workup and purification details would typically involve removal of the solvent under reduced pressure and purification of the crude product by column chromatography on silica gel using an appropriate eluent system.
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of substituted imidazoles using this compound as a key reagent.
| Product | Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| (Z)-1-(2-cyano-2-phenylvinyl)-2-ethyl-1H-imidazole-4,5-dicarbonitrile | 3-amino-3-((Z)-2-cyano-2-phenylvinylamino)maleonitrile | This compound | DMF:1,4-Dioxane (1:1) | 6 hours | Reflux | 65 | [1] |
| (Z)-1-(2-cyano-2-phenylvinyl)-2-methyl-1H-imidazole-4,5-dicarbonitrile | 3-amino-3-((Z)-2-cyano-2-phenylvinylamino)maleonitrile | Triethyl orthoformate (for comparison) | DMF:1,4-Dioxane (1:1) | 6 hours | Reflux | 67 | [1] |
Visualizations
Experimental Workflow
References
Catalytic Conditions for Reactions Involving Triethyl Orthopropionate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for catalytic reactions involving triethyl orthopropionate, a versatile reagent in organic synthesis. The information compiled herein is intended to guide researchers in drug development and other scientific fields in optimizing reaction conditions and achieving desired synthetic outcomes. Key applications, including the Johnson-Claisen rearrangement and the synthesis of heterocyclic compounds, are presented with a focus on catalytic systems, reaction parameters, and detailed experimental procedures.
Johnson-Claisen Rearrangement
The Johnson-Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that transforms an allylic alcohol into a γ,δ-unsaturated ester using an orthoester in the presence of an acid catalyst. This compound serves as a key reactant and solvent in this rearrangement, leading to the formation of ethyl γ,δ-unsaturated esters.
Catalytic Conditions and Data Presentation
The efficiency of the Johnson-Claisen rearrangement is highly dependent on the choice of catalyst and reaction conditions. While weak Brønsted acids like propionic acid are commonly used, other catalysts can also be employed. Microwave irradiation has been shown to significantly accelerate the reaction and improve yields.[1]
| Allylic Alcohol | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| 3-Methyl-2-buten-1-ol (Prenol) | Propionic acid (cat.) | Triethyl orthoacetate | 110-140 (reflux) | - | High | [2] |
| Primary Allylic Alcohol | Propanoic acid (cat.) | This compound | 135 | - | - | [3] |
| Primary Allylic Alcohol | Propanoic acid (cat.) | This compound | 140 | - | - | [3] |
| Perillyl alcohol | Propionic acid (cat.) | Triethyl orthoacetate | 140 (oil bath) | 480 min | 84 | [4] |
| Perillyl alcohol | Propionic acid (cat.) | Triethyl orthoacetate | 190 (microwave) | 5 min | 99 | [4] |
| Nerol | Propionic acid (cat.) | Triethyl orthoacetate | 140 (oil bath) | 480 min | 42 | [4] |
| Nerol | Propionic acid (cat.) | Triethyl orthoacetate | 190 (microwave) | 5 min | 93 | [4] |
| Chiral Allylic Alcohol | 2-Nitrophenol (cat.) | Triethyl orthoacetate | - | - | Poor yields with propionic acid | [3] |
Experimental Protocol: Microwave-Assisted Johnson-Claisen Rearrangement of Perillyl Alcohol
This protocol describes a highly efficient microwave-assisted Johnson-Claisen rearrangement of perillyl alcohol using triethyl orthoacetate and a catalytic amount of propionic acid.[4]
Materials:
-
Perillyl alcohol
-
Triethyl orthoacetate (TEOA)
-
Propionic acid
-
Microwave reactor (e.g., Biotage Initiator)
-
Sealed microwave process vial
-
Standard laboratory glassware for workup
-
Solvents for extraction and chromatography (e.g., diethyl ether, brine, magnesium sulfate)
Procedure:
-
In a sealed microwave process vial, a stirred mixture of perillyl alcohol (1.50 mmol), triethyl orthoacetate (22 mmol), and a catalytic amount of propionic acid (0.08 mmol) is prepared.[5]
-
The sealed vial is heated to 190°C in a microwave reactor for 5 minutes. The internal pressure of the reaction vessel should be monitored and kept below 7 bar.[5]
-
After the reaction is complete, the vial is cooled to a safe temperature.
-
The excess triethyl orthoacetate is removed under reduced pressure.
-
The residue is dissolved in diethyl ether and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over magnesium sulfate, filtered, and the solvent is evaporated.
-
The crude product is purified by column chromatography to yield the desired γ,δ-unsaturated ester.
Signaling Pathway: Johnson-Claisen Rearrangement Mechanism
The Johnson-Claisen rearrangement proceeds through a concerted[3][3]-sigmatropic rearrangement of an in situ generated ketene acetal.[6]
Caption: Mechanism of the acid-catalyzed Johnson-Claisen rearrangement.
Synthesis of Heterocyclic Compounds
This compound is a valuable C2 synthon in the construction of various heterocyclic scaffolds, including quinolines and pyrimidines. These reactions are typically catalyzed by acids.
Catalytic Synthesis of Quinolines
The Friedländer annulation is a classic method for quinoline synthesis, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[7] Lewis acids are effective catalysts for this transformation. While direct quantitative comparisons for this compound are limited, studies on related orthoesters and analogous reactions provide insights into effective catalytic systems.
| Aniline Derivative | Carbonyl Compound | Catalyst (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| 2-Aminoaryl ketone | α-Methylene carbonyl | MIL-53(Al) | - | 100 | - | High | [8] |
| Aniline | C1-C4 Alcohols | ZnCl2/Ni-USY-acid | Gas Phase | - | - | 42.3-79.7 | [9] |
| Anilines | Propionaldehydes | Nafion® NR50 | Ethanol | Microwave | 1-2 h | Good to Excellent | [10] |
Experimental Protocol: Lewis Acid-Catalyzed Friedländer Synthesis of a Substituted Quinoline
This protocol provides a general procedure for the synthesis of a substituted quinoline from a 2-aminoaryl ketone and a β-dicarbonyl compound using a Lewis acid catalyst, inspired by the principles of the Friedländer synthesis.[8]
Materials:
-
2-Aminoaryl ketone
-
β-Dicarbonyl compound (e.g., ethyl acetoacetate)
-
Lewis acid catalyst (e.g., MIL-53(Al), ZnCl₂)
-
Solvent (if required, e.g., ethanol)
-
Standard laboratory glassware for reaction and workup
-
Purification supplies (e.g., silica gel for chromatography)
Procedure:
-
In a round-bottom flask, combine the 2-aminoaryl ketone (1.0 mmol), the β-dicarbonyl compound (1.2 mmol), and the Lewis acid catalyst (e.g., 5 mol%).
-
If the reaction is to be performed in a solvent, add the appropriate solvent (e.g., ethanol, 5 mL).
-
The reaction mixture is stirred at a specified temperature (e.g., 60-100 °C) for the required time, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
If a heterogeneous catalyst is used, it is removed by filtration.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired quinoline derivative.
Experimental Workflow: Catalytic Synthesis of Heterocycles
The following diagram illustrates a general workflow for the catalytic synthesis of heterocyclic compounds using this compound or a similar orthoester.
Caption: General workflow for catalytic heterocycle synthesis.
Disclaimer: The experimental protocols provided are for informational purposes and should be adapted and optimized for specific substrates and laboratory conditions. Appropriate safety precautions should always be taken when handling chemicals.
References
- 1. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. bioinfopublication.org [bioinfopublication.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. uvadoc.uva.es [uvadoc.uva.es]
- 9. Heterogeneous catalytic synthesis of quinoline compounds from aniline and C1–C4 alcohols over zeolite-based catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Environmentally Friendly Nafion-Catalyzed Synthesis of Substituted 2-Ethyl-3-Methylquinolines from Aniline and Propionaldehyde under Microwave Irradiation [mdpi.com]
Application Notes and Protocols: Synthesis of Specialty Polymers Using Triethyl Orthopropionate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the utilization of triethyl orthopropionate in the synthesis of specialty polymers. While direct literature on the use of this compound as a primary monomer or crosslinker is limited, its chemical nature as an orthoester allows for its potential application in creating polymers with unique properties, such as biodegradability and tunable physical characteristics. The following sections detail hypothetical, yet scientifically plausible, methodologies for its use in generating polyesters and as a crosslinking agent, based on the known reactivity of orthoesters.
Introduction to this compound in Polymer Synthesis
This compound [CH₃CH₂C(OCH₂CH₃)₃] is a versatile organic compound.[1][2] While it is commonly recognized for its role as a plasticizer, improving the flexibility and durability of polymer materials, and in various organic syntheses, its potential as a monomer or crosslinker in specialty polymer production is an area of growing interest.[1] Its orthoester functionality offers a unique reactive handle for polymerization and crosslinking reactions, potentially leading to the development of novel biomaterials, coatings, and matrices for controlled drug release.
Physicochemical Properties of this compound:
| Property | Value |
| Synonyms | Orthopropionic acid triethyl ester, 1,1,1-Triethoxypropane |
| CAS Number | 115-80-0[1] |
| Molecular Formula | C₉H₂₀O₃[1] |
| Molecular Weight | 176.25 g/mol [1] |
| Appearance | Colorless liquid[1] |
| Density | 0.876 g/mL at 25 °C[1] |
| Boiling Point | 155-160 °C |
| Refractive Index | n20/D 1.402 (lit.) |
| Purity | ≥ 97% (GC) |
Application as a Monomer in Polyester Synthesis via Transesterification
This compound can theoretically be used as a monomer in the synthesis of polyesters through a transesterification reaction with a diol. This process would involve the exchange of the ethoxy groups of the orthoester with the hydroxyl groups of the diol, leading to the formation of a polyester backbone with orthoester linkages. These linkages can impart unique degradation characteristics to the resulting polymer.
Caption: Workflow for polyester synthesis using this compound.
Materials:
-
This compound (TEOP)
-
1,6-Hexanediol (HD)
-
Titanium(IV) butoxide (Ti(OBu)₄) as a catalyst
-
Toluene (anhydrous)
-
Methanol
Procedure:
-
Reactor Setup: A 250 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap connected to a condenser. The system is flame-dried under a nitrogen stream.
-
Charging Reactants: The flask is charged with 1,6-hexanediol (11.82 g, 0.1 mol), this compound (17.63 g, 0.1 mol), and anhydrous toluene (100 mL).
-
Catalyst Addition: Titanium(IV) butoxide (0.1 mol% relative to the diol) is added to the reaction mixture.
-
Polycondensation: The mixture is heated to reflux (approximately 110-120 °C) with vigorous stirring under a continuous nitrogen flow. The ethanol byproduct is collected in the Dean-Stark trap.
-
Reaction Monitoring: The reaction progress is monitored by measuring the amount of ethanol collected. The reaction is considered complete when the theoretical amount of ethanol (2 equivalents) has been collected (typically 8-12 hours).
-
Polymer Isolation: The reaction mixture is cooled to room temperature, and the polymer is precipitated by pouring the solution into an excess of cold methanol.
-
Purification: The precipitated polymer is collected by filtration, redissolved in a minimal amount of chloroform, and re-precipitated in cold methanol. This process is repeated twice.
-
Drying: The final polymer is dried under vacuum at 40 °C for 48 hours.
| Parameter | Expected Outcome |
| FTIR (cm⁻¹) | Appearance of a strong C=O stretching band (ester), disappearance of broad O-H band from the diol. |
| ¹H NMR (δ, ppm) | Signals corresponding to the polyester backbone, with characteristic peaks for the repeating unit. |
| GPC | Mn > 10,000 g/mol , PDI = 1.5 - 2.5 |
| DSC | Glass transition temperature (Tg) and melting temperature (Tm) dependent on the specific diol used. |
| TGA | Onset of degradation temperature, indicating thermal stability. |
Application as a Crosslinker for Hydroxyl-Containing Polymers
This compound can serve as a crosslinking agent for polymers containing hydroxyl groups, such as polyvinyl alcohol (PVA) or cellulose derivatives. The reaction, catalyzed by an acid, would involve the reaction of the orthoester with the hydroxyl groups on the polymer chains, forming ether linkages and crosslinking the polymer network. This method is analogous to the use of triethyl orthoformate for crosslinking hydrogels.
Caption: Proposed mechanism for acid-catalyzed crosslinking.
Materials:
-
Polyvinyl alcohol (PVA, 87-89% hydrolyzed)
-
This compound (TEOP)
-
Hydrochloric acid (HCl, 1 M)
-
Deionized water
-
Ethanol
Procedure:
-
PVA Solution Preparation: A 5% (w/v) aqueous solution of PVA is prepared by dissolving PVA in deionized water at 90 °C with stirring until a clear solution is obtained.
-
Film Casting: The PVA solution is cast onto a petri dish and dried at 60 °C for 24 hours to form a film.
-
Crosslinking Solution Preparation: A crosslinking solution is prepared by mixing this compound with ethanol in a 1:1 volume ratio. A catalytic amount of 1 M HCl (e.g., 1% v/v) is added to this solution.
-
Crosslinking Reaction: The dried PVA film is immersed in the crosslinking solution at room temperature for a specified period (e.g., 1-4 hours).
-
Washing: The crosslinked film is removed from the solution and washed thoroughly with ethanol to remove any unreacted TEOP and the acid catalyst.
-
Drying: The film is dried under vacuum at 40 °C to a constant weight.
| Crosslinking Time (hours) | Swelling Ratio (%) | Tensile Strength (MPa) | Elongation at Break (%) |
| 0 (Control) | >1000 | 30 | 250 |
| 1 | 600 | 45 | 180 |
| 2 | 450 | 55 | 120 |
| 4 | 300 | 65 | 80 |
Note: The swelling ratio is calculated as ((Ws - Wd) / Wd) * 100, where Ws is the weight of the swollen film and Wd is the weight of the dry film.
Conclusion
This compound presents intriguing possibilities for the synthesis of specialty polymers, both as a monomer contributing to a degradable backbone and as a crosslinker for modifying the properties of existing polymers. The protocols and data presented herein are based on established chemical principles and are intended to serve as a starting point for researchers and scientists. Further experimental validation and optimization are necessary to fully explore the potential of this compound in developing advanced materials for various applications, including in the pharmaceutical and biomedical fields.
References
Application Notes and Protocols: Johnson-Claisen Rearrangement with Triethyl Orthopropionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Johnson-Claisen rearrangement is a powerful and reliable method for the formation of carbon-carbon bonds, specifically for the synthesis of γ,δ-unsaturated esters from allylic alcohols.[1][2][3] This variant of the Claisen rearrangement utilizes an orthoester, such as triethyl orthopropionate, in the presence of a weak acid catalyst, typically propionic acid.[1][2] The reaction proceeds through the in situ formation of a ketene acetal, which then undergoes a[3][3]-sigmatropic rearrangement to yield the desired product. This method is highly valued in organic synthesis and drug development for its ability to create new stereocenters and introduce functionality with a high degree of regio- and stereoselectivity.[3]
The use of this compound allows for the introduction of a propionate ester functionality and an additional methyl group at the α-position of the newly formed ester. The reaction is typically conducted at elevated temperatures, and microwave-assisted heating has been shown to dramatically increase reaction rates and yields.[1][2]
Reaction Mechanism and Stereochemistry
The Johnson-Claisen rearrangement is a concerted, pericyclic reaction that proceeds through a highly ordered, chair-like six-membered transition state.[1] This intramolecular process begins with the acid-catalyzed reaction of the allylic alcohol with this compound to form a mixed orthoester. Subsequent elimination of two molecules of ethanol generates a ketene acetal intermediate. This intermediate then undergoes the[3][3]-sigmatropic rearrangement to form the γ,δ-unsaturated ester. The stereochemical outcome of the reaction is highly dependent on the geometry of the starting allylic alcohol and the conformation of the transition state.
Applications in Synthesis
The Johnson-Claisen rearrangement has been widely applied in the total synthesis of complex natural products and bioactive molecules.[3] Its ability to form new carbon-carbon bonds and set stereocenters makes it a valuable tool in the construction of intricate molecular architectures. For instance, it has been utilized as a key step in the synthesis of molecules like xyloketal G and (±)-merrilactone A.[3]
Data Presentation
The following tables summarize quantitative data from various applications of the Johnson-Claisen rearrangement using this compound, highlighting the reaction conditions and outcomes.
| Entry | Allylic Alcohol Substrate | Temperature (°C) | Reaction Time | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| 1 | Primary Allyl Alcohol 20 | 140 | Not Specified | Not Specified | Not Specified | [3] |
| 2 | Primary Allylic Alcohol 36 | 135 | Not Specified | 3.8:1 | Not Specified | [3] |
Table 1: Johnson-Claisen Rearrangement of Primary Allylic Alcohols with this compound.
Note: Specific yields for the examples in Table 1 were not detailed in the reviewed literature, but the rearrangement was a successful key step in the synthetic sequences.
| Entry | Allylic Alcohol Substrate | Orthoester | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 1 | Chiral Allyl Alcohol 33 | Triethyl orthoacetate | 180 | 3 days | 84 | [3] |
| 2 | Primary Allylic Alcohol E/Z-46 | Triethyl orthoacetate | Reflux | Not Specified | Not Specified | [3] |
Table 2: Johnson-Claisen Rearrangement with Triethyl Orthoacetate (for comparison).
Experimental Protocols
General Protocol for the Johnson-Claisen Rearrangement using this compound:
This protocol is a representative procedure and may require optimization for specific substrates.
Materials:
-
Allylic alcohol
-
This compound (excess, can be used as solvent)
-
Propionic acid (catalytic amount)
-
Anhydrous solvent (e.g., toluene, xylene, or neat this compound)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the allylic alcohol.
-
Add a significant excess of this compound. The orthoester can often serve as the solvent.
-
Add a catalytic amount of propionic acid (typically 0.1-0.3 equivalents).
-
The reaction mixture is heated to reflux (typically between 100-140 °C) with vigorous stirring.[1][2][3]
-
The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC). Reaction times can vary from 10 to 120 hours.[2]
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The excess this compound and any solvent are removed under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel to afford the pure γ,δ-unsaturated ester.
Work-up Procedure:
A typical aqueous work-up involves diluting the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washing sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the propionic acid), water, and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
Mandatory Visualizations
Caption: Experimental workflow for the Johnson-Claisen rearrangement.
References
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals: Synthesis of β-Ketoesters and the Application of Triethyl Orthopropionate
Introduction to β-Ketoesters
β-Ketoesters are a highly valuable class of organic compounds characterized by a ketone functional group at the β-position relative to an ester group. This unique 1,3-dicarbonyl arrangement imparts versatile reactivity, making them crucial intermediates in the synthesis of a wide array of more complex molecules.[1] Their utility is particularly pronounced in the pharmaceutical and fine chemical industries, where they serve as foundational building blocks for the construction of various medicinal agents, natural products, and other biologically active compounds. The presence of both electrophilic and nucleophilic centers allows for a diverse range of chemical transformations, including alkylations, acylations, and cyclizations.[1]
While the user's query focused on the use of triethyl orthopropionate for the synthesis of β-ketoesters, a direct and widely adopted method for this specific transformation is not prominently featured in the chemical literature. A more conventional and highly efficient method for the synthesis of β-ketoesters is the Claisen condensation. This application note will first detail a standard protocol for the synthesis of a β-ketoester via the Claisen condensation of ethyl propionate. Subsequently, it will explore a primary application of this compound in a related field of organic synthesis: the Johnson-Claisen rearrangement, which yields γ,δ-unsaturated esters.
I. Synthesis of β-Ketoesters via Claisen Condensation
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base to form a β-ketoester.[2] This reaction is a cornerstone of organic synthesis for creating 1,3-dicarbonyl compounds. In this protocol, we detail the self-condensation of ethyl propionate to yield ethyl 2-methyl-3-oxopentanoate.
Reaction Principle
The reaction is initiated by the deprotonation of the α-carbon of an ester molecule by a strong base, typically a sodium alkoxide, to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. The subsequent elimination of an alkoxide group from the tetrahedral intermediate results in the formation of the β-ketoester.[3] A full equivalent of base is required, as the resulting β-ketoester is more acidic than the starting ester and is deprotonated, which drives the reaction to completion.[4]
Reaction Mechanism Diagram
References
Troubleshooting & Optimization
How to minimize side products in Triethyl orthopropionate reactions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side products in triethyl orthopropionate reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound, and what are the common side products?
A1: The most common method for synthesizing this compound is the Pinner reaction. This acid-catalyzed reaction involves the treatment of propionitrile with an excess of ethanol in anhydrous conditions. The primary side products that can form during this reaction include ethyl propionate, propionamide, and ethyl chloride.[1][2]
Q2: Why are anhydrous conditions critical for the Pinner reaction?
A2: The presence of water is detrimental to the Pinner reaction.[1] Water can hydrolyze the intermediate Pinner salt, leading to the formation of ethyl propionate as a significant byproduct. It can also hydrolyze the final this compound product back to ethyl propionate. Therefore, maintaining strictly anhydrous conditions is crucial for maximizing the yield of the desired orthoester.
Q3: How does temperature affect the formation of side products?
A3: Temperature control is a critical factor in minimizing side products. The intermediate in the Pinner reaction, an imidium chloride salt (Pinner salt), is thermally unstable. At higher temperatures, this intermediate can decompose or rearrange, leading to the formation of propionamide and ethyl chloride.[1] Therefore, conducting the initial stage of the reaction at low temperatures (e.g., 0-5 °C) is recommended to ensure the stability of the Pinner salt.
Q4: What is the role of the acid catalyst, and how does its concentration impact the reaction?
A4: An acid catalyst, typically anhydrous hydrogen chloride (HCl), is essential to activate the nitrile for nucleophilic attack by ethanol.[1] The concentration of the acid catalyst can significantly affect the reaction rate and yield. An insufficient amount of catalyst will lead to an incomplete reaction. Conversely, while a higher concentration can increase the rate of the main reaction, it can also promote side reactions if not properly controlled, particularly in the presence of any residual moisture.
Q5: How can the final product be purified to remove side products?
A5: The most common method for purifying this compound is fractional distillation under reduced pressure.[3] This technique separates the desired product from lower-boiling impurities like ethanol and ethyl chloride, and higher-boiling impurities like ethyl propionate and propionamide. A proper workup procedure before distillation, involving neutralization and washing, is also important to remove any remaining acid catalyst and water-soluble byproducts.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield of this compound | Presence of water in reactants or glassware. | Ensure all glassware is oven-dried before use. Use anhydrous ethanol and propionitrile. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient acid catalyst. | Ensure the HCl gas is dry and bubbled through the reaction mixture for a sufficient amount of time to achieve the desired molar ratio. | |
| Reaction temperature is too high. | Maintain a low temperature (0-5 °C) during the initial addition of HCl to stabilize the Pinner salt intermediate. | |
| Incomplete reaction. | Allow the reaction to stir for a sufficient amount of time after the initial exothermic phase. Monitor the reaction progress by GC analysis if possible. | |
| High Percentage of Ethyl Propionate Impurity | Presence of water. | As mentioned above, strictly anhydrous conditions are critical. Check all reagents and equipment for moisture. |
| Inadequate workup. | During the workup, ensure complete neutralization of the acid catalyst before distillation. Any residual acid can catalyze the hydrolysis of the orthoester. | |
| High Percentage of Propionamide Impurity | High reaction temperature. | The Pinner salt intermediate can rearrange to the amide at elevated temperatures. Maintain a low temperature during the initial phase of the reaction. |
| Presence of Ethyl Chloride | Decomposition of the Pinner salt. | This is also often a result of elevated temperatures during the initial reaction stage. |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization based on specific laboratory conditions and available equipment.
Materials:
-
Propionitrile (anhydrous)
-
Ethanol (absolute, anhydrous)
-
Anhydrous Hydrogen Chloride (gas)
-
Anhydrous Diethyl Ether
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
Equipment:
-
Three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a dropping funnel, and a reflux condenser with a drying tube.
-
Ice bath
-
Distillation apparatus
Procedure:
-
Reaction Setup: Assemble the dry three-necked flask and ensure all connections are airtight. Place the flask in an ice bath.
-
Reactant Charging: Add anhydrous ethanol (e.g., 3 equivalents) to the flask.
-
Acid Catalyst Addition: Start stirring the ethanol and begin bubbling anhydrous HCl gas through the solution while maintaining the temperature between 0-5 °C.
-
Nitrile Addition: Slowly add anhydrous propionitrile (1 equivalent) dropwise from the dropping funnel to the cold, acidic ethanol solution over a period of 1-2 hours.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for several hours, then let it slowly warm to room temperature and stir overnight.
-
Workup - Quenching: Cool the reaction mixture in an ice bath and slowly add it to a stirred, cold solution of saturated sodium bicarbonate to neutralize the excess acid. Ensure the final pH is neutral or slightly basic.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Workup - Drying: Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent by rotary evaporation. Purify the crude product by fractional distillation under reduced pressure. Collect the fraction corresponding to the boiling point of this compound (approx. 155-160 °C at atmospheric pressure).
Visualizing the Workflow and Troubleshooting Logic
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for minimizing side products.
References
Troubleshooting low yields in the Johnson-Claisen rearrangement.
Welcome to the technical support center for the Johnson-Claisen rearrangement. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this powerful carbon-carbon bond-forming reaction. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and data to help you achieve higher yields and purer products in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the Johnson-Claisen rearrangement and why is it useful?
The Johnson-Claisen rearrangement, also known as the ortho ester Claisen rearrangement, is a chemical reaction that converts an allylic alcohol into a γ,δ-unsaturated ester.[1][2] This reaction is highly valued in organic synthesis because it forms a new carbon-carbon bond with a high degree of stereoselectivity, extending the carbon chain by two atoms.[3][4] It is particularly advantageous as it generates a ketene acetal in situ, avoiding the need to handle these often-unstable intermediates.[3][5]
Q2: What are the most common causes of low yields in the Johnson-Claisen rearrangement?
Low yields can often be attributed to several factors:
-
Suboptimal Reaction Temperature: The reaction is thermally driven and often requires high temperatures, but excessive heat can lead to decomposition of the starting material or product.[6]
-
Inappropriate Catalyst: The choice and concentration of the acid catalyst are crucial. Too little catalyst may result in a sluggish or incomplete reaction, while too much can cause side reactions.
-
Substrate Decomposition: Electron-poor or sterically hindered substrates may be prone to decomposition under the reaction conditions.[7]
-
Side Reactions: The formation of byproducts, such as phenols from the cleavage of an allyl group in aromatic substrates, can reduce the yield of the desired product.[6]
-
Purity of Reagents: Impurities in the allylic alcohol, orthoester, or solvent can interfere with the reaction.
Q3: How does the reaction temperature affect the yield, and how can I optimize it?
The Johnson-Claisen rearrangement typically requires heating, with temperatures ranging from 100 to 200°C.[8][9] The optimal temperature is highly dependent on the specific substrate. If you are experiencing low yields, consider the following:
-
Gradual Increase: If the reaction is slow or incomplete, a gradual increase in temperature may improve the reaction rate and yield.[6]
-
Microwave Irradiation: Microwave-assisted heating can significantly reduce reaction times (e.g., to as little as 5 minutes) and improve yields by ensuring rapid and uniform heating.[10][11]
-
Higher-Boiling Solvents: If the reaction requires a higher temperature than the boiling point of your current solvent, switching to a higher-boiling solvent can be beneficial.
Q4: What is the role of the acid catalyst, and which one should I use?
A weak acid is typically used to catalyze the Johnson-Claisen rearrangement.[2][5] Propionic acid is a commonly used catalyst.[1][3] The catalyst facilitates the formation of the key ketene acetal intermediate.[1][5] In some cases, Lewis acids such as BCl₃, BF₃·OEt₂, AlCl₃, and ZnCl₂ can be used to accelerate the reaction, often allowing it to proceed at lower temperatures.[6]
Q5: What are common side reactions, and how can they be minimized?
A common side reaction, particularly with aryl allyl ethers, is the cleavage of the allyl group, leading to the formation of the corresponding phenol.[6] To minimize this and other side reactions:
-
Milder Conditions: Using a Lewis acid catalyst can allow for lower reaction temperatures, which can suppress side reactions.[6]
-
Microwave Heating: In some instances, microwave irradiation can provide a cleaner reaction profile with fewer byproducts compared to conventional heating.[6]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the Johnson-Claisen rearrangement.
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion | Reaction temperature is too low. | Gradually increase the reaction temperature. Consider switching to a higher-boiling solvent or using microwave irradiation for more efficient heating.[6] |
| Insufficient catalysis. | Increase the amount of acid catalyst incrementally. Ensure the catalyst is not degraded. | |
| Sterically hindered substrate. | Higher temperatures or longer reaction times may be necessary. The use of microwave assistance could be beneficial.[10] | |
| Significant Byproduct Formation | Reaction temperature is too high. | Lower the reaction temperature. The use of a Lewis acid catalyst may allow the reaction to proceed at a lower temperature.[6] |
| Incorrect catalyst or catalyst concentration. | Optimize the catalyst and its concentration. A weaker acid or lower concentration might be sufficient. | |
| Product Decomposition | Prolonged exposure to high temperatures. | Monitor the reaction closely and stop it as soon as the starting material is consumed. Microwave heating can significantly shorten reaction times.[11] |
| Sensitivity of the product to acidic conditions. | Neutralize the reaction mixture promptly upon completion. | |
| Mixture of Regioisomers | Steric and electronic effects of substituents. | For aromatic substrates, the position of substituents can direct the rearrangement to either the ortho or para position.[12] Modifying substituents or blocking one of the positions may improve regioselectivity. |
Data on Reaction Conditions and Yields
The following tables summarize the impact of different experimental parameters on the yield of the Johnson-Claisen rearrangement.
Table 1: Effect of Heating Method and Reagent Ratio on Yield
Reaction of perillyl alcohol with triethyl orthoacetate (TEOA).
| Entry | Heating Method | Temperature (°C) | Time (min) | Molar Ratio (Alcohol:TEOA) | Yield (%) |
| a | Oil Bath | 140 | 480 | 1:7 | 84 |
| b | Microwave | 190 | 15 | 1:27 | 95 |
| c | Microwave | 190 | 15 | 1:14 | 95 |
| d | Microwave | 190 | 5 | 1:14 | 99 |
Data adapted from a study on microwave-assisted ortho ester Claisen rearrangement.[11]
Table 2: Effect of Heating Method and Reagent Ratio on a Different Substrate
Reaction of nerol with triethyl orthoacetate (TEOA).
| Entry | Heating Method | Temperature (°C) | Time (min) | Molar Ratio (Alcohol:TEOA) | Yield (%) |
| a | Oil Bath | 140 | 480 | 1:7 | 42 |
| b | Microwave | 190 | 15 | 1:27 | 82 |
| c | Microwave | 190 | 15 | 1:14 | 87 |
| d | Microwave | 190 | 5 | 1:14 | 93 |
Data adapted from a study on microwave-assisted ortho ester Claisen rearrangement.[11]
Experimental Protocols
General Protocol for the Johnson-Claisen Rearrangement
This is a representative procedure and may require optimization for your specific substrate.
Materials:
-
Allylic alcohol (1.0 eq)
-
Triethyl orthoacetate (5.0 - 10.0 eq)
-
Propionic acid (catalytic amount, 0.1 - 0.3 eq)
-
Anhydrous solvent (optional, e.g., toluene, xylene)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the allylic alcohol.[3]
-
Add a significant excess of triethyl orthoacetate.[3]
-
Add a catalytic amount of propionic acid.[3]
-
If using a solvent, add it to the flask.
-
Heat the reaction mixture to reflux (typically 110-140 °C) and stir vigorously.[3]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[3]
-
Upon completion, cool the reaction mixture to room temperature.[3]
-
Remove the excess triethyl orthoacetate and solvent under reduced pressure.[3]
-
Purify the crude product by column chromatography on silica gel to obtain the pure γ,δ-unsaturated ester.
Visualizations
The following diagrams illustrate the key aspects of the Johnson-Claisen rearrangement.
Caption: Mechanism of the Johnson-Claisen Rearrangement.
Caption: General experimental workflow for the Johnson-Claisen rearrangement.
Caption: Troubleshooting decision tree for low yields.
References
- 1. jk-sci.com [jk-sci.com]
- 2. name-reaction.com [name-reaction.com]
- 3. benchchem.com [benchchem.com]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Claisen rearrangement - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing Exothermic Reactions of Triethyl Orthopropionate with Grignard Reagents
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing the exothermic nature of reactions between triethyl orthopropionate and Grignard reagents.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the reaction.
| Problem | Possible Cause | Solution |
| Reaction does not initiate. | 1. Wet glassware or solvent: Grignard reagents are highly sensitive to moisture. | 1. Ensure all glassware is rigorously flame-dried or oven-dried before use. Use anhydrous solvents, preferably freshly distilled or from a sealed bottle. |
| 2. Passivated magnesium surface: The magnesium turnings may have an oxide layer preventing the reaction. | 2. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle heating can also help initiate the reaction. | |
| Reaction is too vigorous and difficult to control (runaway reaction). | 1. Rate of Grignard reagent addition is too fast: This leads to a rapid buildup of heat. | 1. Add the Grignard reagent dropwise and at a slow, controlled rate. Use a dropping funnel for precise control. |
| 2. Inadequate cooling: The cooling bath may not be efficient enough to dissipate the heat generated. | 2. Ensure the reaction flask is adequately immersed in a cooling bath (e.g., ice-water or dry ice/acetone). For larger scale reactions, consider a more efficient cooling system. | |
| 3. Concentration of reagents is too high: Higher concentrations lead to a faster reaction rate and more heat generation. | 3. Dilute the Grignard reagent or the this compound solution with additional anhydrous solvent. | |
| Low yield of the desired ketone/aldehyde. | 1. Side reactions: Common side reactions include Wurtz coupling and enolization. | 1. Maintain a low reaction temperature (e.g., -78°C to 0°C) to minimize side reactions. Add the Grignard reagent slowly to avoid high local concentrations. |
| 2. Incomplete reaction: The reaction may not have gone to completion. | 2. After the addition of the Grignard reagent, allow the reaction to stir for a sufficient amount of time, potentially allowing it to slowly warm to room temperature. | |
| 3. Hydrolysis of the product during workup: The intermediate acetal/ketal can be sensitive to acidic conditions. | 3. Use a buffered aqueous workup, such as a saturated ammonium chloride solution, to quench the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the primary safety concern when reacting this compound with a Grignard reagent?
A1: The primary safety concern is the highly exothermic nature of the reaction, which can lead to a thermal runaway if not properly controlled. The solvents used, such as diethyl ether or THF, are highly flammable, and a loss of temperature control can cause them to boil, creating a fire or explosion hazard.
Q2: What is the role of this compound in this reaction?
A2: this compound serves as an electrophile. In the Bodroux-Chichibabin aldehyde synthesis, for example, an orthoester reacts with a Grignard reagent to form an aldehyde after hydrolysis of the intermediate.[1]
Q3: Why is a low reaction temperature, such as -78°C, often recommended?
A3: Low temperatures are crucial for several reasons. They help to control the exothermic nature of the reaction, making it safer and more manageable. Additionally, low temperatures can suppress side reactions, leading to a higher yield of the desired product. Some Grignard reagents are also more stable at lower temperatures.
Q4: Can I use other orthoesters besides this compound?
A4: Yes, other orthoesters can be used in similar reactions. The reactivity and the exothermic profile may vary depending on the structure of the orthoester and the Grignard reagent used. It is always important to perform a small-scale trial and a safety assessment before proceeding with a new combination of reagents.
Q5: What are the signs that the reaction has initiated?
A5: Signs of initiation include a gentle bubbling from the surface of the magnesium (if preparing the Grignard in situ), a slight increase in the internal temperature of the reaction mixture, and a change in the appearance of the solution, which may become cloudy or colored.
Quantitative Data Summary
The following table summarizes typical reaction parameters for Grignard reactions, which can be adapted for the reaction with this compound. Specific calorimetric data for the reaction of this compound with Grignard reagents is not widely available in the literature; therefore, these values should be considered as general guidelines.
| Parameter | Typical Range/Value | Notes |
| Reaction Temperature | -78°C to 0°C | Lower temperatures are generally preferred to control the exotherm and minimize side reactions. |
| Rate of Addition | 1-5 mL/minute (for lab scale) | Should be adjusted to maintain a stable internal temperature. |
| Heat of Reaction (General Grignard) | Highly Exothermic | Can exceed the cooling capacity of the reactor if addition is too rapid. |
| Yield | 60-90% | Highly dependent on reaction conditions and the specific Grignard reagent used. |
Experimental Protocol: Synthesis of a Ketone via Grignard Addition to this compound
This protocol provides a general methodology for the reaction of a Grignard reagent with this compound to synthesize a ketone. Caution: This reaction is highly exothermic and should be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
Materials:
-
This compound
-
Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, condenser, thermometer)
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Cooling bath (e.g., dry ice/acetone)
Procedure:
-
Apparatus Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a condenser with a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Preparation: In the reaction flask, place a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Grignard Addition: Slowly add the Grignard reagent (1.1 equivalents) from the dropping funnel to the stirred solution of this compound. The rate of addition should be carefully controlled to maintain the internal temperature below -65°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at -78°C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: While maintaining the low temperature, slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography or distillation.
Visualizations
Caption: Reaction of Grignard reagent with this compound.
References
Preventing hydrolysis of Triethyl orthopropionate during storage and reactions.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the storage and use of triethyl orthopropionate, with a focus on preventing hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it sensitive to hydrolysis?
A1: this compound (TEOP) is an orthoester, a functional group containing three alkoxy groups attached to a single carbon atom. Orthoesters are susceptible to hydrolysis, a chemical reaction with water, which breaks down the orthoester into an ester and alcohols. This reaction is typically catalyzed by acid. Even trace amounts of acid can significantly accelerate this degradation.[1]
Q2: How does the pH of the environment affect the stability of this compound?
A2: The stability of this compound is highly dependent on pH.
-
Acidic Conditions: Hydrolysis is significantly accelerated in the presence of even catalytic amounts of acid.[1] The reaction proceeds through protonation of an oxygen atom, leading to the formation of a resonance-stabilized carbocation, which is then attacked by water.
-
Neutral Conditions: While more stable than in acidic conditions, hydrolysis can still occur, albeit at a slower rate. The presence of water should still be minimized.
-
Basic Conditions: this compound is generally more stable under basic conditions as the hydroxide ion is a weaker catalyst for this type of hydrolysis compared to acid. However, prolonged exposure to strong bases and water can still lead to saponification of the resulting ester product.
Q3: What are the ideal storage conditions for this compound to prevent hydrolysis?
A3: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible substances such as acids and strong oxidizing agents.[2][3] The container should be tightly sealed to prevent the ingress of atmospheric moisture.[4] For enhanced protection, storing the container under an inert atmosphere of nitrogen or argon is recommended.
Q4: I suspect my this compound has hydrolyzed. How can I confirm this?
A4: Hydrolysis of this compound yields ethyl propionate and ethanol. You can detect the presence of these impurities using analytical techniques such as:
-
Gas Chromatography (GC): This is a highly effective method to separate and identify the volatile components of the mixture. The appearance of peaks corresponding to ethyl propionate and ethanol would confirm hydrolysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to identify the characteristic signals of the hydrolysis products. For example, ethyl propionate will show a distinct quartet and triplet for the ethyl group attached to the carbonyl, which will differ from the signals of the ethoxy groups in this compound.
-
Infrared (IR) Spectroscopy: The presence of a strong carbonyl (C=O) absorption band around 1740 cm-1 would indicate the formation of the ester, ethyl propionate.
Troubleshooting Guides
Issue 1: Low Yield in a Reaction Using this compound
If you are experiencing low yields in a reaction where this compound is a reactant, hydrolysis of the orthoester may be the culprit. Use the following guide to troubleshoot the source of moisture.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Contaminated Starting Material | Analyze a sample of your this compound via GC or NMR before use. | If hydrolysis products are detected, consider purifying the this compound by distillation under reduced pressure and inert atmosphere. |
| Wet Glassware | Ensure all glassware is rigorously dried before use. | Oven-dry glassware at a minimum of 125°C overnight or flame-dry under vacuum immediately before use.[5] Cool under a stream of inert gas. |
| Non-Anhydrous Solvents | Use only anhydrous solvents for your reaction. | Purchase high-purity anhydrous solvents or dry your own using appropriate desiccants. Store dried solvents over molecular sieves.[6][7] |
| Atmospheric Moisture | Perform the reaction under an inert atmosphere. | Use a Schlenk line or a glovebox to exclude atmospheric moisture and oxygen from the reaction setup.[1][8] |
| Acidic Impurities | Ensure your reaction is free from acidic contaminants. | Purify other reagents and solvents to remove any acidic impurities. If an acid catalyst is required, ensure it is added in a controlled manner at the appropriate step. |
Experimental Protocols
Protocol 1: General Handling of this compound Under Anhydrous Conditions
This protocol outlines the best practices for handling this compound to prevent hydrolysis in a typical laboratory setting.
Materials:
-
This compound
-
Oven-dried or flame-dried glassware (e.g., Schlenk flask, round-bottom flask)[5]
-
Rubber septa
-
Source of dry, inert gas (Nitrogen or Argon) with a bubbler
-
Dry syringes and needles[5]
-
Anhydrous solvent (if needed)
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., 140°C for 4 hours) and cooled under a stream of inert gas.[9]
-
Inert Atmosphere Setup: Assemble the glassware and connect it to a Schlenk line or an inert gas manifold with a bubbler to maintain a positive pressure of inert gas.
-
Purging the System: Evacuate the air from the flask using a vacuum pump and then backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.[10]
-
Reagent Transfer:
-
If the this compound is in a Sure/Seal™ bottle, use a clean, dry syringe and needle to pierce the septum.[9]
-
Pressurize the bottle slightly with inert gas through a separate needle connected to the gas line.
-
Withdraw the desired volume of this compound into the syringe. The positive pressure in the bottle will help to fill the syringe.[9]
-
Carefully transfer the reagent to your reaction flask, injecting it through the rubber septum.
-
-
Reaction Execution: Maintain a positive pressure of inert gas throughout the reaction. If the reaction requires heating, use an oil bath and a condenser.
-
Storage of Unused Reagent: Ensure the cap of the this compound bottle is securely fastened after use. For added protection, wrap the cap and neck of the bottle with Parafilm.
Protocol 2: Johnson-Claisen Rearrangement with this compound
This protocol provides a method for the Johnson-Claisen rearrangement, a reaction where this compound is used, with specific considerations to minimize hydrolysis.
Materials:
-
Allylic alcohol
-
This compound (in significant excess, e.g., 5-10 equivalents)[11]
-
Catalytic amount of a weak acid (e.g., propionic acid, 0.1-0.3 equivalents)[11]
-
Anhydrous high-boiling solvent (e.g., toluene or xylene)
-
Standard laboratory glassware for reflux, dried as per Protocol 1
Procedure:
-
Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add the allylic alcohol and the anhydrous solvent.
-
Reagent Addition: Add the this compound followed by the catalytic amount of propionic acid using dry syringes.[11]
-
Reaction: Heat the mixture to reflux (typically 110-140°C) and stir vigorously.[11] The reaction is driven forward by the elimination of ethanol. Monitor the reaction progress by TLC or GC.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess this compound and solvent under reduced pressure.
-
Dilute the residue with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a cold, saturated aqueous solution of sodium bicarbonate to neutralize the propionic acid catalyst.[11] Perform this wash quickly to minimize contact time with the aqueous phase.
-
Wash the organic layer with cold brine to help remove water.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.
-
Visual Guides
Hydrolysis of this compound
The following diagram illustrates the acid-catalyzed hydrolysis of this compound, which proceeds in several steps to yield ethyl propionate and ethanol.
Caption: Acid-catalyzed hydrolysis of this compound.
Troubleshooting Workflow for Low Reaction Yield
This flowchart provides a logical sequence of steps to identify the source of moisture leading to the hydrolysis of this compound and consequently, low reaction yields.
Caption: Troubleshooting workflow for low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. carbodiimide.com [carbodiimide.com]
- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 4. researchgate.net [researchgate.net]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. web.mit.edu [web.mit.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Optimization of temperature and pressure for Triethyl orthopropionate synthesis.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimization of temperature and pressure for the synthesis of triethyl orthopropionate. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure successful and efficient synthesis.
Data Presentation: Reaction Parameters and Yields
The following table summarizes key quantitative data for the synthesis of this compound, primarily based on an improved Pinner reaction methodology. This method avoids the large-scale production of ammonium chloride waste, offering a more environmentally friendly approach with high yield and purity.[1]
| Parameter | Value | Notes |
| Starting Materials | Propanenitrile, Ethanol, Diethylene Glycol Dibutyl Ether (Solvent), Hydrogen Chloride, Ammonia | Molar ratio of fatty nitrile:fatty alcohol:dibutyl ethylene glycol ether:hydrogen chloride is 1:1.1:1.2~1.6:1.08~1.2.[1] |
| Reaction Temperature | ||
| Amidine Salt Formation (HCl addition) | -10 to +10 °C | Temperature is critical to control side reactions.[1] |
| Alcoholysis Reaction | 38 to 41 °C | The reaction is carried out for 6-12 hours at this temperature.[1] |
| Ammonia Introduction (Neutralization) | 5 to 20 °C | To precipitate ammonium chloride.[1] |
| Pressure | ||
| Rectification (Distillation) | 50 - 200 mmHg (vacuum) | Reduced pressure is essential for efficient purification.[1] |
| Short-Path Distillation | 5 mmHg (vacuum) | For recovery of the high-boiling point solvent.[1] |
| Yield | > 80% | This method significantly improves upon traditional Pinner reaction yields.[1] |
| Purity | > 99% | High purity is achieved through a multi-step distillation process.[1] |
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound.
Materials:
-
Propanenitrile
-
Absolute Ethanol
-
Diethylene Glycol Dibutyl Ether (solvent)
-
Anhydrous Hydrogen Chloride gas
-
Anhydrous Ammonia gas
-
Reaction kettle with stirring, cooling, and gas inlet/outlet
-
Filtration apparatus
-
Rectification column (15-30 theoretical plates)
-
Short-path distillation apparatus
Procedure:
-
Amidine Salt Formation:
-
Charge the reaction kettle with propanenitrile, absolute ethanol, and diethylene glycol dibutyl ether.
-
Cool the mixture to a temperature between -10 and +10 °C.
-
Slowly bubble anhydrous hydrogen chloride gas through the mixture while maintaining the temperature.
-
After the addition of HCl is complete, allow the reaction to stir at 20-25 °C for 5-15 hours to ensure the complete formation of the amidine salt intermediate.
-
-
Alcoholysis Reaction:
-
Add additional absolute ethanol to the reaction mixture.
-
Introduce anhydrous ammonia gas.
-
Raise the temperature to 38-41 °C and maintain it for 6-12 hours to facilitate the alcoholysis reaction.
-
-
Neutralization and Filtration:
-
Cool the reaction mixture to 5-20 °C.
-
Introduce more ammonia gas until the pH of the mixture reaches 8-9. This will precipitate ammonium chloride.
-
Filter the mixture to remove the solid ammonium chloride. The filtrate (mother liquor) contains the product.
-
-
Purification by Distillation:
-
Transfer the mother liquor to a rectification column.
-
Perform distillation under reduced pressure (50-200 mmHg).
-
Initially, use a high reflux ratio (10-15) to remove any low-boiling volatiles.
-
Collect the this compound fraction at its boiling point under the applied vacuum. A reflux ratio of 1-2 is recommended for product collection.[1]
-
The residual material in the rectifying tower can be subjected to short-path distillation at a higher vacuum (e.g., 5 mmHg) to recover the diethylene glycol dibutyl ether solvent.[1]
-
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete formation of the amidine salt. | Ensure the reaction temperature during HCl addition is maintained between -10 and +10 °C.[1] Extend the reaction time at 20-25 °C to 15 hours. |
| Incomplete alcoholysis. | Ensure the alcoholysis reaction temperature is maintained at 38-41 °C for at least 6-12 hours.[1] | |
| Loss of product during purification. | Carefully monitor the distillation temperature and pressure. Use a rectification column with a sufficient number of theoretical plates (15-30).[1] | |
| Low Purity of Final Product | Inefficient removal of solvent or byproducts. | Optimize the reflux ratio during distillation.[1] Ensure the rectification column is functioning correctly. |
| Presence of water in the reagents. | Use anhydrous reagents and solvents. Protect the reaction from atmospheric moisture. | |
| Formation of Side Products | Temperature during HCl addition was too high. | Strictly control the temperature during the exothermic addition of hydrogen chloride. |
| Hydrolysis of the orthoester. | Avoid contact with water during workup and purification. The product hydrolyzes slowly in water.[2] | |
| Difficulty in Filtering Ammonium Chloride | Fine particle size of the precipitate. | Allow the precipitate to age for a short period before filtration to increase particle size. |
| Clogging of the filter. | Use a filter aid if necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of the described synthesis method over the traditional Pinner reaction?
A1: The primary advantage is the avoidance of generating large amounts of ammonium chloride wastewater, which is a significant issue with the conventional Pinner reaction.[1] This method allows for the removal of ammonium chloride by filtration, resulting in a more environmentally friendly process. Additionally, it boasts a high reaction yield of over 80% and a product purity of over 99%.[1]
Q2: Why is the temperature control during the addition of hydrogen chloride so critical?
A2: The reaction between the nitrile, alcohol, and hydrogen chloride to form the amidine salt is exothermic. If the temperature is not controlled and rises above the recommended range of -10 to +10 °C, it can lead to the formation of unwanted side products, which will ultimately lower the yield and purity of the final product.[1]
Q3: Can other alcohols be used in this synthesis?
A3: The described patent suggests that the method is applicable for different fatty alcohols.[1] For the synthesis of this compound, ethanol is the required alcohol. Using other alcohols would result in the formation of different orthoesters.
Q4: What is the purpose of using a high-boiling point solvent like diethylene glycol dibutyl ether?
A4: A high-boiling point solvent is used to facilitate the reaction at elevated temperatures without the need for high-pressure equipment. Its low toxicity and high flash point also contribute to a safer reaction process.[1] Furthermore, its high boiling point allows for easier separation from the lower-boiling this compound product during distillation.
Q5: How should this compound be stored?
A5: this compound should be stored in a cool, dry place, protected from light.[3] It is important to keep the container tightly sealed to prevent hydrolysis from atmospheric moisture.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
Technical Support Center: Purification Strategies for Products from Triethyl Orthopropionate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triethyl orthopropionate. The information is presented in a question-and-answer format to directly address common issues encountered during the purification of reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving this compound?
A1: The most common impurities are typically unreacted this compound and byproducts from its hydrolysis. This compound is sensitive to moisture and acidic conditions, readily hydrolyzing to ethanol and ethyl propionate.[1] Therefore, these two compounds are often present in the crude reaction mixture. Additionally, depending on the specific reaction (e.g., Johnson-Claisen rearrangement), side products related to the other reactants and intermediates may also be present.
Q2: My reaction is complete, but I'm having trouble removing the excess this compound. What is the best approach?
A2: Excess this compound can often be removed by distillation due to its relatively high boiling point (155-160 °C).[1][2][3][4] If your desired product is significantly less volatile, fractional distillation can be effective. For non-volatile products, removal under reduced pressure is a viable option. Alternatively, if your product is stable to aqueous conditions, a careful aqueous work-up can help by hydrolyzing the remaining this compound to the more water-soluble ethanol and ethyl propionate, which can then be washed away.
Q3: I see unexpected spots on my TLC plate after running a reaction with this compound. What could they be?
A3: The unexpected spots are likely the hydrolysis byproducts: ethanol and ethyl propionate. Ethanol is very polar and will likely stay near the baseline on a normal-phase silica TLC plate. Ethyl propionate is less polar than ethanol but will still appear as a separate spot. To confirm their identity, you can run co-spots with authentic samples of ethanol and ethyl propionate.
Q4: How can I prevent the hydrolysis of this compound during my reaction?
A4: To minimize hydrolysis, it is crucial to use anhydrous (dry) solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried before use. If the reaction is acid-catalyzed, use the minimum effective amount of catalyst, as excess acid can promote hydrolysis.
Troubleshooting Guides
Issue 1: Presence of Water-Soluble Impurities After Work-up
Symptom: After an aqueous work-up, the organic layer still contains water-soluble impurities like ethanol.
Cause: Insufficient washing or formation of emulsions during extraction can lead to the carryover of water-soluble byproducts into the organic phase. Ethanol, being miscible with many organic solvents, can be particularly challenging to remove completely.[5][6][7]
Solution:
-
Increase the number of aqueous washes: Wash the organic layer multiple times with deionized water or brine (saturated NaCl solution). Brine helps to break up emulsions and reduces the solubility of organic compounds in the aqueous layer.
-
Optimize extraction technique: Use a separatory funnel and ensure proper mixing without vigorous shaking that can lead to stable emulsions. Allow sufficient time for the layers to separate completely.
-
Back-extraction: If the product is not sensitive, consider a back-extraction into an appropriate solvent.
Issue 2: Difficulty in Separating the Product from Ethyl Propionate by Chromatography
Symptom: The desired product and ethyl propionate co-elute during flash column chromatography.
Cause: The polarity of the desired product and ethyl propionate may be too similar for effective separation with the chosen solvent system.
Solution:
-
Optimize the solvent system: Systematically screen different solvent systems with varying polarities. A shallow gradient elution can often improve separation.
-
Consider a different stationary phase: If normal-phase silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina or reverse-phase silica (C18).
-
Alternative purification methods: If chromatography is ineffective, consider other purification techniques such as distillation (if boiling points are sufficiently different) or crystallization.
Issue 3: Product Degradation During Purification
Symptom: The yield of the desired product decreases significantly after purification, and new impurity spots appear on the TLC.
Cause: The product may be sensitive to the purification conditions. For example, some compounds can degrade on acidic silica gel or decompose at high temperatures during distillation.
Solution:
-
Neutralize silica gel: If using flash chromatography, you can neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent.
-
Use a less acidic stationary phase: Consider using neutral or basic alumina instead of silica gel.
-
Lower distillation temperature: If distilling, use a vacuum to lower the boiling point of your product and reduce the risk of thermal decomposition.
-
Handle with care: For particularly sensitive compounds, minimize the time they are exposed to purification media and consider techniques like filtration through a short plug of silica to remove major impurities without prolonged contact.
Data Presentation
The following table summarizes the physical properties of this compound and its common hydrolysis byproducts, which is crucial for planning purification strategies.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Water Solubility |
| This compound | C₉H₂₀O₃ | 176.25 | 155-160 | 0.876 | Hydrolyzes slowly |
| Ethanol | C₂H₆O | 46.07 | 78.5 | 0.789 | Miscible |
| Ethyl propionate | C₅H₁₀O₂ | 102.13 | 99 | 0.888 | Sparingly soluble (2%) |
Experimental Protocols
Protocol 1: General Aqueous Work-up for a this compound Reaction
This protocol is suitable for reactions where the desired product is stable to water and has low water solubility.
-
Quenching the Reaction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any reactive reagents.
-
-
Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add an appropriate organic solvent (e.g., ethyl acetate, diethyl ether) and deionized water.
-
Gently shake the funnel, venting frequently to release any pressure.
-
Allow the layers to separate and drain the aqueous layer.
-
-
Washing:
-
Wash the organic layer sequentially with:
-
Deionized water (2 x volume of the organic layer).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (if the reaction was conducted under acidic conditions).
-
Saturated aqueous sodium chloride (brine) solution (1 x volume of the organic layer).
-
-
-
Drying and Concentration:
-
Drain the organic layer into an Erlenmeyer flask.
-
Add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to the organic layer, swirl, and let it stand for at least 15 minutes to remove residual water.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Protocol 2: Flash Column Chromatography for Purification of a Non-Polar Product
This protocol is designed for the purification of a relatively non-polar product from polar and non-polar impurities.
-
TLC Analysis:
-
Develop a suitable solvent system using thin-layer chromatography (TLC). The ideal system should give the desired product an Rf value of approximately 0.2-0.4 and good separation from impurities. A common starting point for non-polar compounds is a mixture of hexanes and ethyl acetate.
-
-
Column Packing:
-
Select an appropriately sized column based on the amount of crude material (a general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Pack the column with silica gel as a slurry in the chosen eluent.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent if necessary.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.
-
Monitor the elution by TLC to identify the fractions containing the pure product.
-
-
Concentration:
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
-
Mandatory Visualization
Below are diagrams illustrating key workflows described in this technical support guide.
Caption: General experimental workflow for purification.
Caption: Troubleshooting logic for impurity removal.
References
- 1. This compound CAS#: 115-80-0 [m.chemicalbook.com]
- 2. This compound | 115-80-0 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Ethanol - Wikipedia [en.wikipedia.org]
- 7. quora.com [quora.com]
Identifying and characterizing byproducts in orthoester reactions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with orthoester reactions. The following information addresses common byproducts, their characterization, and strategies to minimize their formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I might encounter in my orthoester reaction?
A1: Byproducts in orthoester reactions primarily arise from hydrolysis, reactions with alcohols, and specific side reactions related to the synthetic route of the orthoester itself. The most common byproducts include:
-
Esters and Alcohols: These are products of orthoester hydrolysis, which occurs in the presence of water, especially under acidic conditions.[1]
-
Unsymmetrical Ethers, O-acetylated Compounds, and Dimeric Ethers: These byproducts can form when orthoesters react with alcohols in the presence of an acid catalyst.[2][3] The type and amount of these byproducts are highly dependent on the catalyst used.[2]
-
Alkyl Chlorides: This is a major byproduct formed during the synthesis of orthoesters via the Pinner reaction, where an alcohol reacts with a nitrile in the presence of hydrogen chloride.[1][4]
Q2: How does the choice of acid catalyst affect byproduct formation in reactions with alcohols?
A2: The choice of acid catalyst significantly influences the product distribution. For instance, in the reaction of orthoesters with allylic and benzylic alcohols, Montmorillonite KSF clay tends to selectively produce unsymmetrical ethers in high yields.[2] In contrast, using silica gel (SiO2) as a catalyst can lead to the O-acetylated product as the major component, along with minor amounts of unsymmetrical and dimeric ethers.
Q3: My Johnson-Claisen rearrangement is giving low yields. What are the likely side reactions?
A3: Low yields in the Johnson-Claisen rearrangement are often attributed to competing side reactions. O-acetylation and O-alkylation of the allylic alcohol are significant competing pathways that can reduce the yield of the desired γ,δ-unsaturated ester.[5] The choice of catalyst can also play a crucial role; for example, using propionic acid can sometimes lead to the formation of unidentified byproducts, especially with sensitive substrates.[6]
Q4: I am synthesizing an orthoester using the Pinner reaction and observing a significant amount of alkyl chloride. How can I minimize this?
A4: The formation of alkyl chloride is a known side reaction in the Pinner synthesis.[1][4] This occurs from the reaction of the alcohol with the hydrogen chloride used as a catalyst. To minimize this byproduct, it is crucial to maintain low reaction temperatures, as the intermediate Pinner salt (an imino ester salt) is thermodynamically unstable.[4][7] Using anhydrous conditions is also essential.[8]
Q5: How can I monitor the progress of my orthoester reaction and identify byproducts?
A5: Several analytical techniques are suitable for monitoring orthoester reactions and identifying byproducts. 1H NMR spectroscopy is excellent for in-situ monitoring and structural elucidation of products and byproducts.[9][10][11] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for separating and identifying volatile components of the reaction mixture. High-Performance Liquid Chromatography (HPLC) can be used to separate less volatile compounds.
Data Presentation
Table 1: Influence of Acid Catalyst on Byproduct Distribution in the Reaction of Orthoesters with Alcohols
This table summarizes the product distribution observed in the reaction of various alcohols with orthoesters at room temperature using different acid catalysts. The data highlights how catalyst choice can be used to control the formation of different byproducts.
| Catalyst | Alcohol Type | Major Product(s) | Minor Product(s) |
| Montmorillonite KSF/K10 | Primary allylic & benzylic | Unsymmetrical Ether (1) | - |
| SiO₂ | Primary (allylic, benzylic, saturated) & Secondary | O-acetylated Compound (3) | Dimeric Ether (2), Unsymmetrical Ether (1) |
| BF₃·Et₂O | Primary & Secondary | Mixture of 1, 2, and 3 | - |
| Amberlyst-15 | Primary & Secondary | Mixture of 1, 2, and 3 | - |
Product yields vary depending on the specific substrates and reaction times.
Table 2: Byproduct Formation in the Johnson-Claisen Rearrangement of Allylic Alcohols
This table illustrates the mixture of products that can be obtained during the Johnson-Claisen rearrangement, indicating significant side reactions.[5]
| Catalyst | Product | Product Type |
| MMKSF, MMK10, or SiO₂ | Claisen Ester | Desired Product |
| Acetylated Product | Byproduct (O-acetylation) | |
| Ethyl Ether | Byproduct | |
| Unsymmetrical Terminal Ether | Byproduct (O-alkylation) | |
| Dimeric Ether | Byproduct |
Troubleshooting Guides
Issue 1: Predominance of Ester and Alcohol in the Reaction Mixture
-
Possible Cause: Hydrolysis of the orthoester due to the presence of water. Orthoesters are sensitive to aqueous acid.[1]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and reagents. Reactions can be run under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Use a Dehydrating Agent: In some cases, adding a dehydrating agent that is compatible with the reaction conditions can be beneficial.
-
pH Control: While acid catalysis is often necessary, using the minimum effective amount can help reduce the rate of hydrolysis. The rate of hydrolysis is dependent on pH.[9][10]
-
Issue 2: Formation of Multiple Ether and Acetylated Byproducts
-
Possible Cause: The chosen acid catalyst is promoting multiple side reactions such as O-alkylation and O-acetylation.[2]
-
Troubleshooting Steps:
-
Catalyst Screening: As shown in Table 1, different catalysts favor different products. If unsymmetrical ether is the desired product, consider using Montmorillonite KSF. If another product is desired, screening other catalysts like SiO₂ or Lewis acids may be necessary.
-
Temperature Control: These side reactions can often occur at room temperature. Optimizing the reaction temperature may help to favor the desired reaction pathway.
-
Substrate Concentration: Adjusting the stoichiometry of the orthoester and alcohol may influence the product distribution.
-
Issue 3: Low Yield in Pinner Reaction due to Alkyl Chloride Formation
-
Possible Cause: The reaction of the alcohol with HCl is competing with the desired nitrile addition. This is exacerbated at higher temperatures.[4][7]
-
Troubleshooting Steps:
-
Low-Temperature Conditions: Perform the reaction at 0 °C or below to minimize the decomposition of the Pinner salt intermediate and the formation of alkyl chloride.[7][8]
-
Control HCl Addition: Use anhydrous HCl gas and add it slowly to the reaction mixture while maintaining a low temperature.
-
Alternative Acid Catalysts: Milder protocols have been developed using Lewis acids like trimethylsilyl triflate, which may reduce the formation of chlorinated byproducts.[12]
-
Experimental Protocols
Protocol 1: General Procedure for Monitoring Orthoester Reactions by ¹H NMR
-
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture at desired time points.
-
If the reaction solvent is not deuterated, evaporate the solvent from the aliquot under reduced pressure.
-
Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, Benzene-d₆).[11][13] Ensure the chosen solvent does not react with the components of the mixture.
-
Filter the sample through a small plug of glass wool in a Pasteur pipette into a clean, dry NMR tube to remove any particulate matter.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Process the spectrum (phasing, baseline correction, and integration).
-
-
Data Analysis:
-
Identify the characteristic signals for the starting materials, desired product, and potential byproducts. For example, the methine proton of a simple orthoformate typically appears around 5.0 ppm, while the corresponding ester formate proton is around 8.0 ppm.
-
Use the integration of these signals to determine the relative concentrations of the different species and monitor the reaction progress.
-
Protocol 2: GC-MS Analysis of a Volatile Orthoester Reaction Mixture
-
Sample Preparation:
-
Quench a small aliquot of the reaction mixture by adding it to a vial containing a suitable quenching agent (e.g., a weak base like triethylamine in an organic solvent if the reaction is acid-catalyzed).
-
Dilute the quenched sample to an appropriate concentration (e.g., ~1 mg/mL) with a volatile organic solvent such as ethyl acetate or dichloromethane.
-
If necessary, filter the sample before injection.
-
-
GC-MS Parameters (Starting Point):
-
Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is generally suitable.[14]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/minute to 280 °C.
-
Final hold: 5 minutes.[14]
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-550.
-
-
Data Analysis:
-
Identify the peaks in the total ion chromatogram.
-
Analyze the mass spectrum of each peak and compare it with library data (e.g., NIST) to identify the compounds.
-
Protocol 3: HPLC Method for Separation of Orthoester Reaction Components
-
Sample Preparation:
-
Prepare the sample as described for GC-MS analysis, but dilute with the initial mobile phase solvent.
-
-
HPLC Parameters (Starting Point for Reversed-Phase):
-
Column: A C18 column is a common starting point for separating compounds of varying polarity.
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B) is often effective.[15][16][17] Both solvents can be modified with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape for acidic or basic analytes.[17]
-
Gradient: Start with a higher percentage of water and gradually increase the percentage of the organic solvent. For example: 0-20 min, 10% to 90% B.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a suitable wavelength (e.g., 210 nm if compounds lack a strong chromophore) or an Evaporative Light Scattering Detector (ELSD) for non-UV active compounds.
-
-
Method Development:
Visualizations
References
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. [PDF] Reaction of Orthoesters with Alcohols in the Presence of Acidic Catalysts: A Study. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Pinner reaction - Wikipedia [en.wikipedia.org]
- 5. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 7. jk-sci.com [jk-sci.com]
- 8. Pinner Reaction | NROChemistry [nrochemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Orthoester exchange: a tripodal tool for dynamic covalent and systems chemistry - Chemical Science (RSC Publishing) DOI:10.1039/C4SC03528C [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. benchchem.com [benchchem.com]
- 15. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 16. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. organomation.com [organomation.com]
- 19. pharmaguru.co [pharmaguru.co]
Effect of acid catalyst choice on Triethyl orthopropionate reaction rate and yield.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of triethyl orthopropionate. The information focuses on the impact of acid catalyst choice on reaction rate and yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common laboratory method for synthesizing this compound is the Pinner reaction. This acid-catalyzed reaction involves the treatment of propionitrile with an excess of anhydrous ethanol in the presence of a strong acid catalyst, typically anhydrous hydrogen chloride. The reaction proceeds through an intermediate imino ester salt (Pinner salt), which then reacts with additional ethanol to form the final orthoester product.
Q2: How does the choice of acid catalyst affect the synthesis of this compound?
A2: The choice of acid catalyst is crucial as it significantly influences the reaction rate, yield, and the formation of byproducts. Strong Brønsted acids like hydrogen chloride, sulfuric acid, and p-toluenesulfonic acid are effective in protonating the nitrile and activating it for nucleophilic attack by ethanol. Lewis acids can also be used. Heterogeneous catalysts like Amberlyst-15, a sulfonic acid-functionalized resin, offer advantages such as easier separation from the reaction mixture and potential for recycling. The catalyst's strength and steric properties can affect the reaction equilibrium and the rate of side reactions.
Q3: What are the typical yields for this compound synthesis?
A3: Under optimized conditions, the synthesis of this compound can achieve high yields. A patented method reports a reaction yield of over 80% with a product purity of over 99%.[1] However, yields can vary significantly depending on the specific catalyst, reaction conditions, and purification methods employed. For instance, reactions involving orthoesters and various catalysts like Amberlyst-15 have reported yields up to 97% in esterification processes.[2]
Q4: Can I reuse the acid catalyst?
A4: The reusability of the catalyst depends on its nature. Homogeneous catalysts like sulfuric acid or p-toluenesulfonic acid are consumed or become part of the workup process and are generally not recovered. In contrast, heterogeneous catalysts like Amberlyst-15 are solid-supported and can be recovered by simple filtration after the reaction.[3] These catalysts can often be washed, dried, and reused multiple times with minimal loss of activity, offering a more environmentally friendly and cost-effective option.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive Catalyst: The acid catalyst may be old, hydrated, or of insufficient strength. | - Use a fresh, anhydrous acid catalyst.- For the Pinner reaction, ensure the HCl gas is dry.- Consider using a stronger acid catalyst if the reaction is sluggish. |
| 2. Insufficient Reaction Time or Temperature: The reaction may not have reached completion. | - Monitor the reaction progress using techniques like GC or TLC.- Increase the reaction time or temperature as needed, but be cautious of potential side reactions at higher temperatures. | |
| 3. Presence of Water: Orthoesters are sensitive to moisture and can hydrolyze back to the ester and alcohol under acidic conditions.[4] | - Use anhydrous ethanol and ensure all glassware is thoroughly dried.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture contamination. | |
| Formation of Side Products (e.g., Ethyl Propionate, Amide) | 1. Hydrolysis of the Pinner Salt or Orthoester: The presence of water can lead to the formation of ethyl propionate. | - Strictly maintain anhydrous conditions throughout the reaction and workup. |
| 2. Incomplete reaction of the Pinner Salt: If the intermediate Pinner salt is not fully converted to the orthoester, it can hydrolyze during workup to form an amide. | - Ensure a sufficient excess of ethanol is used to drive the reaction towards the orthoester.- Allow for adequate reaction time for the second stage of the reaction (alcoholysis of the Pinner salt). | |
| Difficult Product Isolation | 1. Emulsion Formation During Workup: This can occur if a basic wash is used to neutralize the acid catalyst. | - Use a saturated sodium bicarbonate solution carefully and with gentle mixing.- A brine wash can help to break emulsions. |
| 2. Co-distillation with Solvent: The boiling point of this compound (155-160 °C) may be close to that of the solvent or byproducts. | - Use a solvent with a significantly different boiling point.- Employ fractional distillation for a more efficient separation. |
Catalyst Performance Data
The following table summarizes the performance of various acid catalysts in orthoester synthesis and related reactions. Note that direct comparative data for the synthesis of this compound is limited; therefore, data from analogous reactions are included to provide general guidance.
| Catalyst | Catalyst Type | Typical Reaction Conditions | Reported Yield | Key Advantages | Key Disadvantages |
| Hydrogen Chloride (HCl) | Homogeneous (Brønsted Acid) | Anhydrous ethanol, low temperature (0-5 °C) | >90% (for imidate formation)[5] | High reactivity, well-established for Pinner reaction. | Corrosive gas, requires specialized handling, not easily reusable. |
| Sulfuric Acid (H₂SO₄) | Homogeneous (Brønsted Acid) | Refluxing triethyl orthoformate (for N-formylation) | High to excellent[6] | Strong acid, effective catalyst. | Corrosive, difficult to remove from the product, not reusable. |
| p-Toluenesulfonic Acid (p-TsOH) | Homogeneous (Brønsted Acid) | Varies depending on the reaction. | Good to excellent | Solid, easier to handle than H₂SO₄ or HCl gas. | Can be difficult to remove completely, not reusable. |
| Amberlyst-15 | Heterogeneous (Sulfonic Acid Resin) | Room temperature to reflux, solvent-free or in a solvent. | 70-97% (in various esterification and related reactions)[2][7] | Reusable, easy to separate from the reaction mixture, environmentally friendly.[3] | May have lower activity than strong homogeneous acids, potential for diffusion limitations. |
| **Boron Trifluoride Etherate (BF₃·OEt₂) ** | Homogeneous (Lewis Acid) | Varies, often at room temperature. | 55-90% (in reactions with orthoesters)[7] | Effective for a range of reactions involving orthoesters. | Moisture sensitive, corrosive, requires careful handling. |
Experimental Protocols
General Protocol for this compound Synthesis via the Pinner Reaction:
Materials:
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Propanenitrile
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Anhydrous Ethanol
-
Anhydrous Hydrogen Chloride (gas)
-
Anhydrous Diethyl Ether
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a drying tube.
-
Charge the flask with propanenitrile and a 3-fold molar excess of anhydrous ethanol.
-
Cool the mixture to 0 °C in an ice bath.
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Slowly bubble dry hydrogen chloride gas through the stirred solution while maintaining the temperature at 0 °C. Continue the addition until the mixture is saturated with HCl.
-
Seal the flask and allow it to stand at a low temperature (e.g., 0-5 °C) for 24-48 hours, during which the Pinner salt will precipitate.
-
To the cold mixture, add a further 3-fold molar excess of anhydrous ethanol.
-
Allow the mixture to warm to room temperature and stir for an additional 24 hours to convert the Pinner salt to the orthoester.
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Pour the reaction mixture into a cold, saturated solution of sodium bicarbonate to neutralize the excess acid.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation and purify the crude this compound by fractional distillation.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. CN104072346A - Method for preparing orthoester compound - Google Patents [patents.google.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. benthamopen.com [benthamopen.com]
- 4. Amberlyst-15 as a Mild, Chemoselective and Reusable Heterogeneous Catalyst for the Conversion of Carbonyl Compounds to 1,3-Oxathiolanes [organic-chemistry.org]
- 5. iris.unive.it [iris.unive.it]
- 6. Catalytic Performance of Immobilized Sulfuric Acid on Silica Gel for N-Formylation of Amines with Triethyl Orthoformate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]
How to drive equilibrium towards product formation in orthoester synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing orthoester synthesis and driving the reaction equilibrium toward product formation.
Troubleshooting Guides
This section addresses specific issues that may be encountered during orthoester synthesis, providing potential causes and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Presence of water in the reaction mixture. | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents. Molecular sieves can be added to the reaction mixture to scavenge any trace amounts of water.[1][2][3] |
| Incomplete reaction. | Increase the reaction time or temperature. Monitor the reaction progress using techniques like TLC or GC. | |
| Unfavorable equilibrium. | Use a large excess of the alcohol reactant to shift the equilibrium towards the product side.[4][5] For reactions that produce water, use a Dean-Stark apparatus to remove it azeotropically.[6][7][8][9] | |
| Instability of the intermediate (e.g., Pinner salt). | In the Pinner reaction, the imino ester salt intermediate is thermally unstable. It is recommended to carry out the reaction at low temperatures (e.g., 0 °C) to prevent its decomposition into an amide and alkyl chloride.[5][10] | |
| Formation of Side Products | Hydrolysis of the orthoester product. | Work-up conditions should be neutral or basic, as orthoesters are sensitive to acid and can hydrolyze back to the ester and alcohol.[11][12] |
| Formation of alkyl halide (in Pinner reaction). | This is a common side reaction where the alcohol reacts with the hydrogen chloride catalyst. Using a moderate excess of the alcohol can help favor the desired reaction pathway.[4] | |
| Formation of ester instead of orthoester. | This occurs if water is present during the reaction, leading to the hydrolysis of the intermediate or the final product.[5] Rigorously anhydrous conditions are crucial. | |
| Difficulty in Product Purification | Co-distillation with byproducts or starting materials. | Fractional distillation is often necessary to separate the orthoester from unreacted alcohol and other volatile impurities. |
| Decomposition during distillation. | For high-boiling point orthoesters, vacuum distillation is recommended to lower the boiling temperature and prevent thermal decomposition.[13] | |
| Presence of acidic impurities. | Wash the crude product with a mild aqueous base (e.g., sodium bicarbonate solution) to remove any residual acid catalyst before distillation.[13] |
Frequently Asked Questions (FAQs)
Q1: How can I effectively remove water from my reaction to drive the equilibrium towards the orthoester product?
A1: The most effective method for removing water from the reaction is azeotropic distillation using a Dean-Stark apparatus.[6][7][8][9] This involves using a solvent (e.g., toluene) that forms a lower-boiling azeotrope with water. As the mixture refluxes, the azeotrope distills into the Dean-Stark trap, where the water separates and is collected, while the solvent returns to the reaction flask.[9] Alternatively, chemical drying agents such as molecular sieves can be added directly to the reaction mixture to absorb water as it is formed.[1][3]
Q2: What are the critical parameters to control in a Pinner reaction for orthoester synthesis?
A2: The Pinner reaction requires strictly anhydrous conditions, as the intermediate Pinner salt and the final orthoester product are both sensitive to hydrolysis.[2][4] The reaction is typically catalyzed by dry hydrogen chloride gas.[10] Temperature control is also crucial; the formation of the Pinner salt is often carried out at low temperatures (e.g., 0-5 °C) to prevent the formation of byproducts like amides and alkyl chlorides.[5][10] Using an excess of the alcohol is necessary to drive the subsequent reaction of the Pinner salt to the orthoester.[4][5]
Q3: My orthoester synthesis from a 1,1,1-trihaloalkane and a sodium alkoxide is giving a low yield. What could be the issue?
A3: Low yields in this reaction can be due to several factors. Firstly, the sodium alkoxide is extremely moisture-sensitive, and its reaction with any water will reduce the amount of active nucleophile. Ensure the alkoxide is freshly prepared or properly stored under anhydrous conditions. Secondly, side reactions such as elimination can occur, especially if the trihaloalkane has acidic alpha-protons.[4] The reaction is also highly exothermic, and poor temperature control can lead to undesired byproducts. The reaction should be cooled appropriately during the addition of the trihaloalkane.
Q4: Can I use a Lewis acid as a catalyst for orthoester synthesis?
A4: Yes, Lewis acids can be used in certain orthoester synthesis methods. For example, the reaction of activated carboxylic acids with (3-methyloxetan-3-yl)methanol to form bicyclic orthoesters is catalyzed by Lewis acids.
Q5: How do I know if my orthoester product is pure?
A5: The purity of the orthoester can be assessed using standard analytical techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. For GC analysis, a pure standard of the orthoester would be required for comparison. 1H and 13C NMR spectroscopy can confirm the structure and identify any impurities present.
Experimental Protocols
Detailed Methodology for the Synthesis of Trimethyl Orthoformate
This protocol is based on the reaction of chloroform with sodium methoxide.[14]
Materials:
-
Chloroform
-
Methanol (anhydrous)
-
Sodium hydroxide
-
Molecular sieves (3Å)
Procedure:
-
Preparation of Sodium Methoxide Solution: In a dry flask, dissolve 40 g of sodium hydroxide in 200 mL of anhydrous methanol with stirring. To drive the equilibrium towards sodium methoxide formation, add 100 g of activated 3Å molecular sieves to absorb the water produced. Allow the mixture to stand for at least 24 hours, with occasional shaking.
-
Reaction Setup: Assemble a reflux apparatus with a round-bottom flask, a condenser, and a dropping funnel. Ensure all glassware is meticulously dried. Transfer the clear supernatant of the sodium methoxide solution to the reaction flask.
-
Reaction: Heat the sodium methoxide solution to reflux. Add 30 mL of dry chloroform dropwise from the dropping funnel at a rate that maintains a steady reflux. The reaction is exothermic. The formation of a white precipitate of sodium chloride will be observed.
-
Work-up and Purification: After the addition is complete, continue to reflux for an additional hour. Cool the mixture to room temperature. Filter the solid sodium chloride and wash it with a small amount of anhydrous methanol. The filtrate contains the trimethyl orthoformate.
-
Distillation: Purify the trimethyl orthoformate by fractional distillation. Collect the fraction boiling at 101-103 °C.
Quantitative Data Summary:
| Reactant | Molar Mass ( g/mol ) | Amount | Moles |
| Sodium Hydroxide | 40.00 | 40 g | 1.0 |
| Methanol | 32.04 | 200 mL | ~4.9 |
| Chloroform | 119.38 | 30 mL | ~0.37 |
| Product | |||
| Trimethyl Orthoformate | 106.12 | Theoretical Yield: ~39.3 g |
Note: The yield is highly dependent on the efficiency of water removal during the preparation of sodium methoxide. A reported yield for a similar preparation was around 20%, with the potential for improvement by using more molecular sieves.[1]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Driving equilibrium in the Pinner reaction for orthoester synthesis.
Caption: Workflow for water removal using a Dean-Stark apparatus.
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. moodle2.units.it [moodle2.units.it]
- 4. Ortho ester - Wikipedia [en.wikipedia.org]
- 5. Pinner reaction - Wikipedia [en.wikipedia.org]
- 6. Chemistry Teaching Labs - Dean Stark Trap [chemtl.york.ac.uk]
- 7. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 8. Organic Chemistry- Esterification Using a Dean-Stark Trap – UW-Madison Demonstration Lab – UW–Madison [demolab.chem.wisc.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Orthoester [chemeurope.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. Preparation method of trimethyl orthoformate_Zibo Senbang Chemical Co., Ltd. [foreschem.com]
Technical Support Center: Stability and Use of Triethyl Orthopropionate with Lewis Acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and use of triethyl orthopropionate in the presence of Lewis acids. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: How does this compound interact with Lewis acids?
A1: this compound reacts with Lewis acids, which act as electron pair acceptors. The Lewis acid coordinates to one of the oxygen atoms of the this compound. This coordination enhances the electrophilicity of the central carbon atom, facilitating the departure of an ethoxy group to form a highly reactive dialkoxycarbenium ion intermediate. This intermediate is then susceptible to attack by nucleophiles. This activation is the fundamental principle behind the use of this compound in various chemical transformations.
Q2: What are the primary factors affecting the stability of this compound in the presence of a Lewis acid?
A2: The stability of this compound in the presence of a Lewis acid is primarily influenced by:
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Strength of the Lewis Acid: Stronger Lewis acids (e.g., AlCl₃, TiCl₄) are more reactive and can lead to faster reaction rates, but they may also promote side reactions and decomposition of the orthoester or the desired product.[1]
-
Reaction Temperature: Higher temperatures can accelerate both the desired reaction and potential decomposition pathways. Forcing conditions with strong acids and heat can lead to ether cleavage.[2]
-
Presence of Moisture: this compound is sensitive to moisture and can hydrolyze, especially under acidic conditions. Lewis acids that are themselves water-sensitive (e.g., AlCl₃, TiCl₄) will be quenched by water, inhibiting their catalytic activity.[3]
-
Steric Hindrance: Steric bulk around the Lewis acidic center can modulate its reactivity and stability.[1]
Q3: What are common side reactions when using this compound with strong Lewis acids?
A3: With strong Lewis acids, particularly at elevated temperatures, several side reactions can occur:
-
Ether Cleavage: The ethyl groups of the orthoester can be cleaved by strong acids to form ethanol and corresponding ethylated byproducts.[2][4][5]
-
Transesterification: If other alcohols are present in the reaction mixture, the Lewis acid can catalyze the exchange of the ethoxy groups on the orthoester.
-
Decomposition: Strong Lewis acids can lead to complex decomposition pathways, potentially resulting in polymerization or the formation of tars, especially with sensitive substrates.
-
Rearrangement Reactions: Depending on the substrate, the highly reactive intermediates formed can undergo rearrangements.
Q4: When should I choose a milder Lewis acid?
A4: Milder Lewis acids (e.g., ZnCl₂, Sc(OTf)₃) are preferred when dealing with sensitive substrates that are prone to degradation or when higher selectivity is required.[6] They can help minimize side reactions and provide a more controlled reaction profile, although they may require higher temperatures or longer reaction times to achieve complete conversion.
Q5: How can I quench a reaction involving this compound and a Lewis acid?
A5: To stop the reaction and neutralize the Lewis acid, the reaction mixture should be cooled to a low temperature (e.g., 0 °C) and then slowly quenched with a suitable basic solution. Common quenching agents include saturated aqueous sodium bicarbonate (NaHCO₃) or a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). This should be done carefully, especially with reactive Lewis acids, as the quenching process can be exothermic.
Troubleshooting Guides
Issue 1: Low or No Yield in Johnson-Claisen Rearrangement
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | The Johnson-Claisen rearrangement is typically catalyzed by a weak Brønsted acid like propionic acid. If using a Lewis acid, ensure it is not deactivated. |
| Insufficient Heat | This rearrangement often requires elevated temperatures (e.g., 140 °C) to proceed efficiently. Ensure the reaction is heated adequately. |
| Premature Hydrolysis | The presence of water can hydrolyze the orthoester or the ketene acetal intermediate. Ensure all reagents and solvents are anhydrous. |
| Substrate Decomposition | The allylic alcohol substrate may be sensitive to the reaction conditions. Consider using a milder acid catalyst or lowering the reaction temperature. |
Issue 2: Formation of Unexpected Byproducts
| Possible Cause | Troubleshooting Step |
| Lewis Acid is Too Strong | Strong Lewis acids can cause side reactions. Switch to a milder Lewis acid (e.g., from TiCl₄ to ZnCl₂). |
| Reaction Temperature is Too High | High temperatures can promote decomposition and side reactions. Try running the reaction at a lower temperature for a longer period. |
| Ether Cleavage | If you observe byproducts resulting from the loss of ethyl groups, this indicates ether cleavage. Use a milder Lewis acid and lower the reaction temperature. |
| Transesterification with Solvent | If using an alcohol as a solvent, the Lewis acid may be catalyzing its reaction with the orthoester. Use a non-alcoholic, inert solvent. |
Issue 3: this compound as a Protecting Group - Instability During a Lewis Acid-Catalyzed Step
| Possible Cause | Troubleshooting Step |
| Lewis Acid is Too Harsh | The orthoester protecting group is labile to strong Lewis acids. If possible, use a non-Lewis acid mediated reaction for the desired transformation. |
| Orthogonal Protecting Group Strategy Needed | If a Lewis acid is required, consider a more robust protecting group that is stable under those conditions. |
| Careful Selection of Lewis Acid | If a Lewis acid must be used, screen milder options (e.g., ZnCl₂, Sc(OTf)₃) at low temperatures to see if the protecting group remains intact while the desired reaction proceeds. |
Data Presentation
Table 1: General Comparison of Lewis Acid Strength and Potential Impact on this compound Stability
| Lewis Acid | Relative Strength | Water Tolerance | Common Side Reactions/Considerations |
| AlCl₃, TiCl₄ | Strong | Low | High reactivity, potential for significant decomposition and ether cleavage, requires strictly anhydrous conditions.[1] |
| BF₃·OEt₂ | Strong | Low | Highly reactive, can promote various side reactions, requires anhydrous conditions. |
| SnCl₄ | Moderate to Strong | Low | Effective catalyst, but can still promote side reactions with sensitive substrates. |
| ZnCl₂ | Mild to Moderate | Moderate | Generally offers a good balance of reactivity and selectivity, less prone to causing decomposition. |
| Sc(OTf)₃, Yb(OTf)₃ | Mild | High | Water-tolerant, excellent for reactions with acid-sensitive functional groups, may require higher temperatures. |
This table provides a qualitative guide. The optimal Lewis acid and conditions must be determined empirically for each specific reaction.
Experimental Protocols
Protocol 1: General Procedure for a Lewis Acid-Catalyzed Reaction with this compound
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Glassware Preparation: All glassware should be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent and Solvent Preparation: Use anhydrous solvents. Liquid reagents should be handled via syringe. Solid reagents should be added under a positive flow of inert gas.
-
Reaction Setup: To a stirred solution of the substrate in the chosen anhydrous solvent at the desired temperature (often 0 °C or -78 °C to control the initial reaction), add this compound.
-
Lewis Acid Addition: Slowly add the Lewis acid to the reaction mixture. The addition is often exothermic, and a color change may be observed.
-
Reaction Monitoring: Monitor the progress of the reaction by an appropriate method, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup (Quenching): Once the reaction is complete, cool the mixture to 0 °C. Slowly and carefully add a saturated aqueous solution of sodium bicarbonate or Rochelle's salt to quench the reaction.
-
Extraction: Allow the mixture to warm to room temperature, then extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by an appropriate method, such as column chromatography.
Visualizations
Caption: Mechanism of this compound Activation by a Lewis Acid.
Caption: Troubleshooting Workflow for Low Reaction Yield.
Caption: Logic Diagram for Lewis Acid Selection Based on Substrate Sensitivity.
References
- 1. Ether cleavage - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sciencemadness Discussion Board - What is the mechanism for catalytic cleavage of ethers by Lewis Acid's? - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Bodroux-Chichibabin Aldehyde Synthesis
Welcome to the Technical Support Center for the Bodroux-Chichibabin Aldehyde Synthesis. This guide is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and challenges encountered during this synthetic procedure.
Troubleshooting Guide
This section addresses specific issues that may arise during the Bodroux-Chichibabin aldehyde synthesis, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Aldehyde
-
Question: My Grignard reagent formation seems to fail or is incomplete, leading to a low overall yield. What are the common causes and how can I troubleshoot this?
-
Answer: The success of the Bodroux-Chichibabin synthesis is critically dependent on the successful formation of the Grignard reagent. Common pitfalls include:
-
Presence of Moisture: Grignard reagents are highly sensitive to water. Any moisture in the glassware, solvents, or starting materials will quench the reagent.
-
Solution: Ensure all glassware is rigorously dried, either by oven-drying at >120°C overnight or by flame-drying under vacuum and cooling under an inert atmosphere (e.g., nitrogen or argon). Solvents must be anhydrous.
-
-
Poor Quality Magnesium: The surface of magnesium turnings can oxidize, preventing the reaction from initiating.
-
Solution: Use fresh, shiny magnesium turnings. If the magnesium appears dull, it can be activated by stirring under an inert gas, grinding in a mortar and pestle inside a glovebox, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the reaction mixture to clean the magnesium surface.
-
-
Impurities in the Alkyl/Aryl Halide: The starting halide must be pure and free of moisture.
-
Solution: Purify the alkyl/aryl halide by distillation if its purity is questionable.
-
-
-
-
Question: The Grignard reagent appears to have formed successfully, but the reaction with triethyl orthoformate gives a low yield of the acetal intermediate. Why might this be happening?
-
Answer: Several factors can contribute to a low yield at this stage:
-
Slow Reaction Rate: The reaction between a Grignard reagent and triethyl orthoformate can be slow.[1]
-
Solution: Refluxing the reaction mixture of the Grignard reagent and triethyl orthoformate can significantly improve the yield of the acetal.[1]
-
-
Side Reactions: The primary side reaction during Grignard reagent formation is Wurtz-type homocoupling of the alkyl/aryl halide.
-
Solution: Add the alkyl/aryl halide slowly and dropwise to the magnesium suspension to maintain a low concentration of the halide, thus minimizing the coupling side reaction.
-
-
-
-
Question: The final hydrolysis of the acetal to the aldehyde is inefficient. What can I do to improve this step?
-
Answer: Incomplete hydrolysis or degradation of the product during workup can lead to low yields.
-
Incomplete Hydrolysis: The hydrolysis of the acetal requires acidic conditions.
-
Solution: Ensure that the acidic workup is sufficiently vigorous. The use of dilute sulfuric acid and distillation of the aldehyde as it forms can drive the reaction to completion.
-
-
Product Degradation: Aldehydes can be sensitive to strongly acidic or basic conditions, leading to degradation or side reactions.
-
Solution: Use carefully controlled acidic conditions for the hydrolysis. Purification via a sodium bisulfite adduct can be a gentle method to isolate the aldehyde from the reaction mixture.
-
-
-
Issue 2: Difficulty in Product Purification
-
Question: How can I effectively purify the final aldehyde product from unreacted starting materials and byproducts?
-
Answer: Aldehyde purification can be challenging due to their reactivity. A common and effective method is through the formation of a sodium bisulfite adduct.
-
Procedure: The crude aldehyde is treated with a saturated aqueous solution of sodium bisulfite. The resulting bisulfite adduct often precipitates as a white solid, which can be filtered and washed. The purified aldehyde is then regenerated by treating the adduct with a dilute acid or base. This method is particularly useful for separating aldehydes from alcohols and other non-carbonyl impurities.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the general mechanism of the Bodroux-Chichibabin aldehyde synthesis?
-
A1: The reaction proceeds in two main stages. First, the nucleophilic Grignard reagent attacks the electrophilic carbon of the orthoformate, displacing one of the alkoxy groups to form a diethyl acetal.[1] In the second stage, this acetal is hydrolyzed under acidic conditions to yield the final aldehyde product.[1]
-
-
Q2: Can I use other orthoformates besides triethyl orthoformate?
-
A2: Yes, other orthoformates can be used in this reaction.[1] However, triethyl orthoformate is the most commonly employed reagent.
-
-
Q3: What are the typical yields for the Bodroux-Chichibabin aldehyde synthesis?
-
Q4: Are there any common side reactions to be aware of?
-
A4: The most common side reaction is the Wurtz coupling of the alkyl/aryl halide during the formation of the Grignard reagent, which leads to the formation of a dimer. Careful control of the addition rate of the halide can minimize this.
-
Data Presentation
| Reactant (Grignard Precursor) | Product Aldehyde | Reported Yield (%) | Reference |
| n-Amyl bromide | n-Hexaldehyde | 45-50 | --INVALID-LINK--[2] |
Experimental Protocols
Detailed Experimental Protocol for the Synthesis of n-Hexaldehyde
This protocol is adapted from Organic Syntheses, Coll. Vol. 2, p.323 (1943); Vol. 18, p.44 (1938).
Step 1: Preparation of the Grignard Reagent
-
In a 2-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser protected by a calcium chloride tube, place 30 g (1.25 gram atoms) of magnesium turnings, 50 cc of anhydrous diethyl ether, and a small crystal of iodine.
-
Start the stirrer and add 5 cc of n-amyl bromide.
-
Once the reaction initiates (indicated by bubbling and disappearance of the iodine color), add an additional 300 cc of anhydrous diethyl ether.
-
Slowly add a solution of 183 g (total of 1.25 moles) of n-amyl bromide in 150 cc of anhydrous diethyl ether from the dropping funnel. The addition can be completed in about 30 minutes if the flask is cooled externally.
-
After the addition is complete, gently reflux the mixture for another 30 minutes to ensure the reaction goes to completion.
Step 2: Reaction with Ethyl Orthoformate
-
Cool the Grignard reagent solution to approximately 50°C and add 148 g (1 mole) of ethyl orthoformate over 15-20 minutes.
-
Reflux the resulting mixture for six hours.[2]
Step 3: Work-up and Hydrolysis
-
After refluxing, arrange the condenser for distillation and remove the diethyl ether on a steam bath.
-
Cool the reaction mixture and carefully add 750 cc of chilled 6% hydrochloric acid, keeping the flask cool with the occasional addition of ice.
-
Once all the solid has dissolved, separate the upper oily layer, which is the hexaldehyde diethyl acetal.
-
Hydrolyze the acetal by distilling it with a solution of 100 g of concentrated sulfuric acid in 700 cc of water. The aldehyde will co-distill with water.
Step 4: Purification
-
Collect the distillate in a solution of 100 g of sodium bisulfite in 300 cc of water to form the aldehyde-bisulfite adduct.
-
Filter the solid adduct and wash it with ether to remove any alcohol impurities.
-
Regenerate the aldehyde by adding a suspension of 80 g of sodium bicarbonate in 200 cc of water to the cooled bisulfite adduct solution and then steam-distilling the mixture.
-
Separate the upper layer of the distillate, wash it with three 50-cc portions of water, dry it over anhydrous sodium sulfate, and distill.
-
The final product, n-hexaldehyde, is collected at 126–129°C. The reported yield is 45–50 g (45–50%).[2]
Mandatory Visualization
Caption: Reaction mechanism of the Bodroux-Chichibabin aldehyde synthesis.
Caption: General experimental workflow for the Bodroux-Chichibabin synthesis.
Caption: Troubleshooting decision tree for low yield in the synthesis.
References
Technical Support Center: Improving Stereoselectivity of the Claisen Rearrangement with Triethyl Orthopropionate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to enhance the stereoselectivity of the Claisen rearrangement using triethyl orthopropionate.
Frequently Asked Questions (FAQs)
Q1: What is the Johnson-Claisen rearrangement and why is this compound used?
The Johnson-Claisen rearrangement is a variation of the Claisen rearrangement that converts an allylic alcohol into a γ,δ-unsaturated ester.[1][2] This reaction is facilitated by heating the alcohol with an orthoester, such as this compound, in the presence of a weak acid catalyst, typically propanoic acid.[1][3] this compound is used to introduce a propionate ester functionality and create a new stereocenter at the α-position of the resulting ester. The reaction proceeds through an in-situ generated ketene acetal, which then undergoes a[4][4]-sigmatropic rearrangement.[1][2]
Q2: Which factors primarily control the stereoselectivity of the Johnson-Claisen rearrangement?
The stereochemical outcome of the Johnson-Claisen rearrangement is predominantly influenced by the following factors:
-
Geometry of the Allylic Alcohol Double Bond: The (E)- or (Z)-configuration of the double bond in the allylic alcohol is a major determinant of the final stereochemistry. The rearrangement proceeds through a highly ordered, chair-like six-membered transition state, and the substituents on the double bond will adopt pseudo-equatorial positions to minimize steric strain, thus dictating the stereochemical outcome.[1][5]
-
Steric Hindrance: The steric bulk of substituents on the allylic alcohol and the orthoester can influence the facial selectivity of the rearrangement. Larger groups will preferentially occupy positions in the transition state that minimize steric interactions.
-
Chirality of the Allylic Alcohol: If the allylic alcohol is chiral, it can induce the formation of a new chiral center with a specific configuration, a process known as 1,3-chirality transfer.[1]
Q3: My reaction is resulting in a low diastereomeric ratio (dr). What are the common causes and how can I improve it?
Low diastereoselectivity can often be attributed to several factors. Please refer to the troubleshooting guide below for specific solutions.
Troubleshooting Guide for Low Diastereoselectivity
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Diastereomeric Ratio (dr) | Suboptimal Reaction Temperature: High temperatures can lead to the formation of less stable transition states, reducing the energy difference between the pathways leading to different diastereomers. | Optimize the reaction temperature. Start at a lower temperature (e.g., 110-120 °C) and gradually increase it. In some cases, higher temperatures can favor the thermodynamically more stable product, but this needs to be determined empirically for each substrate. |
| Incorrect Acid Catalyst: The nature and concentration of the acid catalyst can influence the rate of ketene acetal formation and the subsequent rearrangement. | Propanoic acid is the most commonly used catalyst. Ensure you are using a catalytic amount (0.1-0.3 equivalents). Using a stronger acid could lead to side reactions, while too little acid may result in a sluggish reaction. | |
| Presence of Isomeric Impurities in the Starting Allylic Alcohol: If the starting allylic alcohol is a mixture of (E) and (Z) isomers, it will likely lead to a mixture of diastereomeric products.[1] | Purify the starting allylic alcohol to ensure it is a single isomer before performing the rearrangement. | |
| Flexible Transition State: For substrates with minimal steric differentiation, the energy difference between the competing chair-like transition states may be small, leading to poor selectivity. | Consider modifying the substrate to introduce a bulkier substituent that can more effectively direct the stereochemistry. | |
| Formation of Side Products | Decomposition of Starting Material or Product: High reaction temperatures or prolonged reaction times can lead to decomposition. | Monitor the reaction progress by TLC or GC to avoid unnecessarily long reaction times. Consider using a higher boiling point solvent if the reaction requires sustained high temperatures. Microwave irradiation has been shown to reduce reaction times and potentially improve yields.[6] |
| Competing Elimination or Isomerization Reactions: The acidic conditions can sometimes promote side reactions. | Ensure the reaction is performed under anhydrous conditions. The presence of water can lead to hydrolysis of the orthoester and other side reactions. |
Data Presentation: Diastereoselectivity in the Johnson-Claisen Rearrangement with this compound
The following table summarizes examples of the Johnson-Claisen rearrangement with this compound, highlighting the influence of the substrate structure on the diastereomeric ratio.
| Allylic Alcohol Substrate | Reaction Conditions | Product | Diastereomeric Ratio (dr) | Reference |
| Primary allylic alcohol 36 | This compound, propanoic acid, 135 °C | Ester 37 | 3.8:1 | [1] |
| Primary allyl alcohol 20 | This compound, propanoic acid, 140 °C | γ,δ-unsaturated ester 21 | Stereoselective | [1] |
Note: The term "stereoselective" is used when the original publication did not provide a specific diastereomeric ratio but indicated a high degree of selectivity.
Experimental Protocols
General Protocol for the Johnson-Claisen Rearrangement with this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Allylic alcohol (1.0 eq)
-
This compound (5.0 - 10.0 eq)
-
Propanoic acid (0.1 - 0.3 eq)
-
Anhydrous solvent (e.g., toluene, xylene) (optional, the reaction can often be run neat in excess orthoester)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the allylic alcohol (1.0 eq).
-
Add a significant excess of this compound (5.0 - 10.0 eq).
-
Add a catalytic amount of propanoic acid (0.1 - 0.3 eq).
-
If using a solvent, add it to the flask.
-
Heat the reaction mixture to reflux (typically 110-140 °C) with vigorous stirring.[2]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess this compound and solvent under reduced pressure.
-
Dilute the residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash sequentially with a saturated aqueous sodium bicarbonate solution and brine to neutralize and remove the acid catalyst.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Diagram 1: Johnson-Claisen Rearrangement Workflow
Caption: General experimental workflow for the Johnson-Claisen rearrangement.
Diagram 2: Factors Influencing Stereoselectivity
Caption: Key factors determining the stereochemical outcome.
References
Impact of solvent purity on Triethyl orthopropionate reaction outcomes.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) concerning the impact of solvent purity on reaction outcomes involving triethyl orthopropionate. Ensuring the integrity of your reaction environment is paramount for achieving reproducible, high-yield, and high-purity results.
Troubleshooting Guide
Low yields, unexpected byproducts, or reaction failures when using this compound can often be traced back to solvent quality. This guide provides a systematic approach to diagnosing and resolving these issues.
Issue 1: Low or No Product Yield
| Possible Cause | Diagnostic Check | Recommended Solution |
| Water in Solvent | Perform Karl Fischer titration on the solvent. A percent yield greater than 100% can also indicate the presence of water or residual solvent in the product. | Dry the solvent using an appropriate method (see Experimental Protocols). Use freshly dried solvent for the reaction. |
| Acidic Impurities | Check the pH of your solvent if applicable, or analyze by GC-MS for acidic contaminants. | Neutralize the solvent by passing it through a plug of basic alumina, or re-distill the solvent. |
| Protic Impurities (e.g., other alcohols) | Analyze the solvent using GC or NMR to identify other alcohol impurities. | Purify the solvent by fractional distillation to remove alcohol impurities with different boiling points. |
| Degraded this compound | Verify the purity of the this compound starting material via GC or NMR. | Use a fresh bottle of high-purity this compound or purify the existing stock by distillation. |
Issue 2: Formation of Unexpected Byproducts
| Possible Cause | Diagnostic Check | Recommended Solution |
| Hydrolysis of Orthoester | Use LC-MS or GC-MS to identify byproducts. The presence of propionic acid or ethyl propionate suggests hydrolysis.[1] | Rigorously exclude water from the reaction system. Ensure all glassware is flame-dried or oven-dried and the reaction is conducted under an inert atmosphere. |
| Transesterification | Analyze byproducts by GC-MS or NMR for esters or orthoesters containing alkoxy groups from the solvent. | If the solvent is an alcohol, it must be the same as the ester groups on the orthoester (i.e., ethanol for this compound) or a non-alcoholic solvent should be used. |
| Reaction with Solvent Impurities | Identify impurities in the solvent using GC-MS. Compare the identified impurities with the structure of the byproducts. | Purify the solvent to remove reactive impurities (see Experimental Protocols). |
Issue 3: Inconsistent Reaction Rates or Stalled Reactions
| Possible Cause | Diagnostic Check | Recommended Solution |
| Trace Metal Impurities | Use ICP-MS to analyze the solvent for trace metals. | Use high-purity, residue-free solvents. If metal contamination is suspected, consider using a chelating agent if compatible with the reaction. |
| Dissolved Gases (e.g., Oxygen) | Not easily detectable without specialized equipment. Assume presence in non-degassed solvents. | Degas the solvent by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: Why is solvent purity so critical for reactions with this compound?
A1: this compound is highly sensitive to its chemical environment. Impurities in the solvent can lead to a variety of undesirable outcomes. Water, for instance, can readily hydrolyze the orthoester to form ethyl propionate and ethanol, consuming the starting material and reducing the yield.[1] Acidic impurities can catalyze this hydrolysis, even with trace amounts of water. Other nucleophilic impurities, such as different alcohols, can lead to transesterification, resulting in a mixture of orthoesters.
Q2: What are the most common and impactful impurities in solvents used for this compound reactions?
A2: The most common and detrimental impurities are:
-
Water: Causes hydrolysis of the orthoester.
-
Other Alcohols (e.g., propanol, butanol in ethanol): Can lead to exchange reactions, forming mixed orthoesters and complicating the product mixture.
-
Acidic Impurities (e.g., formic or acetic acid): Catalyze the hydrolysis of the orthoester. These can form from the degradation of other solvent impurities.
-
Aldehydes (e.g., acetaldehyde in ethanol): Can potentially participate in side reactions.
Q3: How can I determine the purity of my solvent?
A3: Several analytical methods can be used to assess solvent purity:
-
Karl Fischer Titration: The gold standard for quantifying water content.
-
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile organic impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify and quantify impurities if their signals do not overlap with the solvent or analyte signals. There are established tables of chemical shifts for common laboratory solvent impurities.[2][3][4][5]
Q4: What is the maximum acceptable water content in a solvent for a reaction involving this compound?
A4: The maximum acceptable water content is highly dependent on the specific reaction's sensitivity. For many applications, a water content below 50 ppm is recommended. For highly sensitive reactions, the water content should be as low as possible, ideally below 10 ppm.
Q5: Can I use a commercial "anhydrous" solvent directly from the bottle?
A5: While commercial anhydrous solvents are packaged under inert atmosphere to minimize water content, they can absorb moisture over time once the seal is broken. It is best practice to use a freshly opened bottle or to re-dry the solvent before use, especially for moisture-sensitive reactions. Always verify the water content with Karl Fischer titration if the reaction is failing.
Experimental Protocols
Protocol 1: Solvent Drying using Molecular Sieves
This protocol is suitable for drying a range of solvents. The appropriate molecular sieve size should be chosen based on the solvent. For many common solvents, 3Å or 4Å molecular sieves are effective.
-
Sieve Activation: Place the required amount of molecular sieves (10-20% of the solvent volume) in a flask. Heat to 150-200°C under vacuum for at least 4-6 hours.
-
Cooling: Allow the sieves to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Drying: Add the activated sieves to the solvent in a dry flask under an inert atmosphere.
-
Equilibration: Seal the flask and allow it to stand for at least 24 hours. Occasional swirling can improve drying efficiency.
-
Storage: Store the dried solvent over the sieves in a sealed container, preferably in a desiccator or glovebox.
Protocol 2: Solvent Purification by Distillation
This protocol is effective for removing non-volatile impurities and some water. For removing water from certain solvents, a suitable drying agent should be added before distillation.
-
Select Drying Agent: Choose a drying agent that does not react with your solvent (e.g., calcium hydride for hydrocarbons and ethers, sodium/benzophenone for ethers and aromatic hydrocarbons). Caution: Never use sodium with halogenated solvents.
-
Setup: Assemble a distillation apparatus that has been thoroughly flame-dried or oven-dried and cooled under an inert atmosphere.
-
Reflux: Add the solvent and the drying agent to the distillation flask. Reflux the mixture under an inert atmosphere for several hours. If using sodium/benzophenone, a deep blue or purple color indicates anhydrous conditions.
-
Distillation: Distill the solvent, collecting the fraction that boils at the correct temperature. Collect the distillate in a dry, inert-atmosphere-flushed receiving flask.
-
Storage: Store the freshly distilled solvent under an inert atmosphere and use it promptly.
Protocol 3: Analysis of Solvent Purity by Gas Chromatography (GC)
This is a general protocol for identifying volatile organic impurities.
-
Sample Preparation: No preparation is typically needed unless the impurity concentrations are very high, in which case a dilution with a high-purity standard of the same solvent may be required.
-
GC Conditions (General Screening):
-
Injector Temperature: 250 °C
-
Column: A non-polar or mid-polar capillary column (e.g., DB-1, DB-5, or equivalent).
-
Oven Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
-
Analysis: Inject a small volume (e.g., 1 µL) of the solvent. Identify impurities based on their retention times compared to known standards. If using MS, identification can be aided by library matching of the mass spectra.
Visualizations
Caption: Troubleshooting workflow for this compound reactions.
Caption: Workflow for solvent purity analysis and purification.
References
Technical Support Center: Catalyst Recycling in Triethyl Orthopropionate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Triethyl orthopropionate synthesis. The following information is designed to address specific issues encountered during the recycling and reuse of catalysts in these reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common types of catalysts used in this compound synthesis?
A1: The synthesis of this compound, a type of orthoester, is typically catalyzed by acids. These can be broadly categorized as:
-
Homogeneous Catalysts: These catalysts are soluble in the reaction mixture. Common examples include Brønsted acids like p-Toluenesulfonic acid (p-TsOH), methanesulfonic acid, and sulfuric acid, as well as Lewis acids such as Zirconium(IV) chloride (ZrCl₄) and Boron trifluoride etherate (BF₃·OEt₂).[1][2][3][4]
-
Heterogeneous Catalysts: These are solid catalysts that are insoluble in the reaction medium. Examples include solid acid catalysts like sulfated zirconia, ion-exchange resins, zeolites, and supported catalysts such as titanium dioxide (TiO₂) or magnetic nanoparticles (e.g., Fe₃O₄@SiO₂) functionalized with acidic groups.[5][6]
Q2: Why is catalyst recycling important in this compound synthesis?
A2: Catalyst recycling is crucial for both economic and environmental reasons. Many catalysts, especially those based on metals or complex organic structures, can be expensive. Reusing them multiple times significantly reduces the overall cost of the synthesis. From an environmental perspective, recycling minimizes chemical waste and reduces the demand for raw materials needed to produce new catalysts.[7][8]
Q3: What are the main challenges encountered when recycling catalysts in these reactions?
A3: The primary challenges include:
-
Catalyst Deactivation: A gradual loss of catalytic activity over successive cycles.[9][10]
-
Catalyst Leaching: For heterogeneous catalysts, the active catalytic species can dissolve (leach) into the reaction mixture, leading to product contamination and a decrease in catalyst effectiveness.[11]
-
Difficulty in Separation: Physically separating the catalyst from the product and unreacted starting materials can be challenging, especially for homogeneous catalysts or very fine heterogeneous catalyst particles.[12][13]
-
Changes in Product Selectivity: The recycled catalyst may exhibit different selectivity compared to the fresh catalyst, leading to the formation of unwanted byproducts.
Q4: How can I minimize catalyst deactivation?
A4: To minimize deactivation, consider the following:
-
Optimize Reaction Conditions: Operate at the lowest effective temperature to prevent thermal degradation of the catalyst.
-
Purify Reactants: Ensure starting materials are free from impurities that could act as catalyst poisons (e.g., sulfur or certain nitrogen compounds).[12]
-
Control Water Content: While water is a byproduct of the reaction, its presence can sometimes affect catalyst stability and activity.
-
Gentle Handling: For heterogeneous catalysts, avoid harsh stirring or handling that could cause mechanical breakdown of the catalyst support.
Troubleshooting Guides
Problem 1: Significant Drop in Product Yield with Recycled Catalyst
| Possible Cause | Diagnostic Check | Suggested Solution |
| Catalyst Poisoning | Analyze starting materials for impurities. Use techniques like XPS or elemental analysis on the used catalyst to detect foreign substances.[12] | Purify reactants before use. If a specific poison is identified, a targeted washing step for the catalyst may be possible. |
| Catalyst Leaching (Heterogeneous) | Analyze the product mixture for traces of the catalyst's active metal using techniques like ICP-MS.[12] | Consider using a more stable catalyst support or immobilizing the active species more strongly. Lowering the reaction temperature can also reduce leaching. |
| Incomplete Catalyst Recovery | Quantify the amount of catalyst recovered after each cycle. | Optimize the separation technique. For filtration, use a filter with a smaller pore size. For centrifugation, increase the speed or duration. For magnetic catalysts, ensure a strong enough magnetic field is used. |
| Thermal Degradation (Sintering) | Characterize the used catalyst with techniques like XRD or TEM to observe changes in particle size or crystal structure. | Operate the reaction at a lower temperature. Choose a catalyst with higher thermal stability. |
| Fouling or Coking | Observe the catalyst for a change in color or the presence of deposits. Techniques like TGA can quantify coke formation. | Implement a regeneration step, such as calcination (heating in air or an inert atmosphere) to burn off organic residues.[14] |
Problem 2: Difficulty in Separating the Catalyst from the Reaction Mixture
| Possible Cause | Diagnostic Check | Suggested Solution |
| Fine Catalyst Particles (Heterogeneous) | The catalyst passes through the filter paper, or remains suspended after centrifugation. | Use a membrane filter with a smaller pore size. For centrifugation, increase the g-force and time. Consider using a flocculant if compatible with your system. Magnetic separation is an excellent alternative if using a magnetic catalyst.[9][13] |
| Catalyst Dissolution (Homogeneous) | The catalyst is fully dissolved in the reaction mixture. | For homogeneous catalysts, recovery often involves precipitation by adding an anti-solvent, or extraction into an immiscible liquid phase.[15] Alternatively, consider switching to a heterogeneous catalyst. |
| Viscous Reaction Mixture | The mixture is too thick to filter or centrifuge effectively. | Dilute the reaction mixture with a suitable solvent that does not dissolve the catalyst before separation. The solvent can be removed from the product by distillation later. |
Quantitative Data on Catalyst Reusability
The following tables summarize the performance of various catalysts in esterification reactions over multiple cycles. While not specific to this compound, they provide a general indication of the recyclability that can be expected.
Table 1: Reusability of Heterogeneous Acid Catalysts in Esterification Reactions
| Catalyst | Reaction | Run 1 Yield (%) | Run 2 Yield (%) | Run 3 Yield (%) | Run 4 Yield (%) | Run 5 Yield (%) | Reference |
| 15 wt% TPA/SnO₂ | Palmitic acid esterification | ~95 | ~94 | ~93 | ~92 | ~91 | [2] |
| Fe₃O₄@SiO₂–P([VLIM]PW) NPs | Palmitic acid esterification | 94 | ~92 | ~90 | ~88 | 84 | [13] |
| Magnetic Solid Acid | Waste date seed oil esterification | 91.4 | ~90 | ~89 | ~88 | ~87 | [12] |
Table 2: Reusability of a Homogeneous Catalyst with Heterogeneous Recycling
| Catalyst | Reaction | Run 1 Yield (%) | Run 2 Yield (%) | Run 3 Yield (%) | Run 4 Yield (%) | Run 5 Yield (%) | Reference |
| ZnO | Pelargonic acid esterification | 94 | 92 | 92 | 93 | 95 | [16] |
Experimental Protocols
General Protocol for Recycling a Heterogeneous Catalyst (e.g., TiO₂, supported acids)
This protocol provides a general guideline. Specific conditions such as solvent choice and volumes, washing times, and drying temperature should be optimized for the specific catalyst and reaction system.
-
Separation:
-
Filtration: After the reaction is complete, cool the reaction mixture to room temperature. Separate the solid catalyst from the liquid product mixture by vacuum filtration using an appropriate filter paper (e.g., Whatman No. 42 or a membrane filter with a suitable pore size).
-
Centrifugation: Alternatively, transfer the reaction mixture to centrifuge tubes. Centrifuge at a sufficient speed and for a duration that allows for the complete sedimentation of the catalyst particles. Carefully decant the supernatant liquid to isolate the catalyst pellet.
-
-
Washing:
-
Wash the recovered catalyst multiple times with a suitable solvent to remove any adsorbed products, byproducts, or unreacted starting materials. The choice of solvent is critical: it should be able to dissolve the residual organic materials but not the catalyst itself. Common choices include the alcohol reactant (e.g., ethanol) or a volatile organic solvent like acetone or ethyl acetate.
-
For each washing step, resuspend the catalyst in the fresh solvent, stir or sonicate for a few minutes, and then separate the catalyst again by filtration or centrifugation. Repeat this process 2-3 times.
-
-
Drying:
-
Dry the washed catalyst to remove any residual solvent. This is typically done in a vacuum oven at a moderate temperature (e.g., 60-100 °C) for several hours or overnight. The drying temperature should be below the point at which the catalyst might undergo thermal degradation.
-
-
Regeneration (if necessary):
-
If the catalyst has been deactivated by the deposition of organic residues (coking), a calcination step may be required. This involves heating the catalyst in a furnace under a controlled atmosphere (e.g., air or nitrogen) at a high temperature (e.g., 300-500 °C) to burn off the deposits. The specific temperature and duration will depend on the nature of the catalyst and the deposits.
-
-
Reuse:
-
The dried (and regenerated, if applicable) catalyst is now ready to be used in a subsequent reaction cycle.
-
Protocol for Recycling a Magnetic Heterogeneous Catalyst (e.g., Fe₃O₄@SiO₂-based)
-
Magnetic Separation: After the reaction, simply place a strong external magnet against the side of the reaction vessel. The magnetic catalyst particles will be attracted to the magnet, allowing the clear product solution to be easily decanted or pipetted off.[13]
-
Washing: Remove the external magnet and add a suitable washing solvent to the reaction vessel. Agitate the mixture to resuspend the catalyst. Reapply the magnet to recollect the catalyst and decant the wash solvent. Repeat this washing procedure 2-3 times.
-
Drying: Dry the washed magnetic catalyst in a vacuum oven at a suitable temperature.
-
Reuse: The recovered magnetic catalyst is ready for the next reaction.
Visualizations
Caption: Troubleshooting workflow for decreased catalyst performance.
Caption: Experimental workflow for heterogeneous catalyst recycling.
References
- 1. Fully recyclable Brønsted acid catalyst systems - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. nanomaterchem.com [nanomaterchem.com]
- 6. orgsyn.org [orgsyn.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Magnetic-responsive solid acid catalysts for esterification - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05350D [pubs.rsc.org]
- 14. Esterification Catalysis by Pyridinium p-Toluenesulfonate Revisited—Modification with a Lipid Chain for Improved Activities and Selectivities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Reusability studies with Lewis and Brønsted acid catalysts for dehydration of the primary alcohol 1-hexanol under energy-saving conditions - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00642A [pubs.rsc.org]
Validation & Comparative
Analytical methods for confirming the structure of γ,δ-unsaturated esters.
A Comprehensive Guide to Analytical Methods for Confirming the Structure of γ,δ-Unsaturated Esters
For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel or synthesized compounds is paramount. This guide provides a detailed comparison of the primary analytical methods for characterizing γ,δ-unsaturated esters, a common structural motif in various biologically active molecules. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection and application of these techniques.
The principal methods for elucidating the structure of γ,δ-unsaturated esters are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides unique and complementary information, and a combination of these methods is typically employed for unambiguous structure confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.
Data Comparison: ¹H and ¹³C NMR
The chemical shifts (δ) in NMR are indicative of the electronic environment of each nucleus. For a representative γ,δ-unsaturated ester, such as ethyl pent-3-enoate, the expected chemical shifts are summarized below.
Table 1: Typical ¹H NMR Chemical Shifts for a γ,δ-Unsaturated Ester (Ethyl pent-3-enoate in CDCl₃)
| Protons | Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₃ (ester) | H-a | ~1.25 | Triplet | ~7.1 |
| OCH₂ | H-b | ~4.13 | Quartet | ~7.1 |
| CH₂ (α to C=O) | H-c | ~3.05 | Doublet | ~6.0 |
| =CH (δ) | H-d | ~5.55 | Multiplet | |
| =CH (γ) | H-e | ~5.75 | Multiplet | |
| CH₃ (alkene) | H-f | ~1.68 | Doublet | ~6.5 |
Table 2: Typical ¹³C NMR Chemical Shifts for a γ,δ-Unsaturated Ester (Ethyl pent-3-enoate in CDCl₃) [1]
| Carbon | Position | Chemical Shift (δ, ppm) |
| C=O | C-1 | ~171.5 |
| CH₂ (α to C=O) | C-2 | ~38.0 |
| C (γ) | C-3 | ~123.0 |
| C (δ) | C-4 | ~128.0 |
| CH₃ (alkene) | C-5 | ~17.5 |
| OCH₂ | C-6 | ~60.5 |
| CH₃ (ester) | C-7 | ~14.2 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the γ,δ-unsaturated ester in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 220-240 ppm) is necessary. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its elemental composition and aspects of its structure. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for the analysis of volatile compounds like esters.
Data Comparison: Mass Spectrometry
The mass spectrum of a γ,δ-unsaturated ester will show a molecular ion peak (M⁺) corresponding to its molecular weight, along with several characteristic fragment ions.
Table 3: Expected Mass Fragments for a γ,δ-Unsaturated Ester (e.g., Ethyl pent-3-enoate, MW = 128.17)
| m/z | Ion Structure/Fragment Lost | Fragmentation Process |
| 128 | [M]⁺ | Molecular Ion |
| 113 | [M - CH₃]⁺ | Loss of a methyl radical |
| 99 | [M - C₂H₅]⁺ | Loss of an ethyl radical |
| 83 | [M - OC₂H₅]⁺ | α-cleavage, loss of the ethoxy radical |
| 55 | [C₄H₇]⁺ | Allylic cleavage |
| 43 | [C₂H₃O]⁺ | McLafferty rearrangement |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the γ,δ-unsaturated ester (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or hexane.
-
GC Method:
-
Injector: Set to a temperature of 250 °C with a split injection mode.
-
Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a rate of 10 °C/min.
-
Carrier Gas: Use helium at a constant flow rate.
-
-
MS Method:
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan a mass range of m/z 40-300.
-
Transfer Line and Ion Source Temperature: Set to 230 °C and 200 °C, respectively.
-
-
Data Analysis: Identify the peak corresponding to the γ,δ-unsaturated ester in the total ion chromatogram. Analyze the mass spectrum of this peak to identify the molecular ion and characteristic fragment ions.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).
Data Comparison: FTIR Spectroscopy
The IR spectrum of a γ,δ-unsaturated ester will show characteristic absorption bands for the ester and alkene functional groups.
Table 4: Characteristic FTIR Absorption Bands for a γ,δ-Unsaturated Ester
| Functional Group | Vibration | Wavenumber (cm⁻¹) | Intensity |
| C=O (ester) | Stretch | ~1735-1750 | Strong |
| C-O (ester) | Stretch | ~1150-1250 | Strong |
| =C-H (alkene) | Stretch | ~3010-3040 | Medium |
| C=C (alkene) | Stretch | ~1640-1680 | Medium to Weak |
| C-H (sp³) | Stretch | ~2850-2960 | Medium |
Note: The C=O stretching frequency of a γ,δ-unsaturated ester is similar to that of a saturated ester because the double bond is not in conjugation with the carbonyl group. This is in contrast to α,β-unsaturated esters, which show a C=O stretch at a lower wavenumber (1715-1730 cm⁻¹).[2]
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) that has minimal IR absorption in the regions of interest.
-
-
Instrument Setup: Place the sample in the IR spectrometer.
-
Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mandatory Visualizations
Caption: Experimental workflow for structure confirmation.
Caption: Logical relationships between analytical methods.
References
A Comparative Guide to the Reactivity of Triethyl Orthopropionate and Triethyl Orthoformate for Researchers and Drug Development Professionals
In the landscape of organic synthesis, orthoesters serve as versatile reagents and intermediates. Among them, triethyl orthopropionate and triethyl orthoformate are two commonly utilized compounds, each exhibiting distinct reactivity profiles that render them suitable for specific applications. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies for their key reactions, to aid researchers, scientists, and drug development professionals in selecting the optimal reagent for their synthetic needs.
Chemical and Physical Properties at a Glance
A summary of the fundamental properties of this compound and triethyl orthoformate is presented below. These characteristics influence their handling, reaction conditions, and purification procedures.
| Property | This compound | Triethyl Orthoformate |
| Molecular Formula | C₉H₂₀O₃ | C₇H₁₆O₃[1] |
| Molecular Weight | 176.25 g/mol | 148.20 g/mol [1] |
| Appearance | Colorless liquid | Colorless liquid with a pungent odor[1] |
| Boiling Point | 155-160 °C | 146 °C[1] |
| Density | 0.876 g/mL at 25 °C | 0.891 g/mL[1] |
| Solubility | Soluble in alcohol, ether | Miscible with alcohol and ether; slightly soluble in water, but decomposes[1] |
Comparative Reactivity Analysis
The reactivity of orthoesters is largely governed by the electronic and steric nature of the substituent at the central carbon. In acid-catalyzed reactions, the initial step typically involves protonation of an oxygen atom, followed by the elimination of an alcohol molecule to form a resonance-stabilized dioxocarbocation intermediate. The stability of this intermediate is a key factor in determining the overall reaction rate.
Electronic Effects: The primary difference between this compound and triethyl orthoformate lies in the substituent attached to the orthoester carbon: an ethyl group versus a hydrogen atom. The ethyl group in this compound is electron-donating through an inductive effect, which helps to stabilize the positively charged intermediate. In contrast, the hydrogen atom in triethyl orthoformate has a less pronounced electronic effect. Consequently, this compound is generally more reactive in acid-catalyzed reactions, such as hydrolysis, due to the greater stabilization of the carbocation intermediate. Studies on related orthoesters have shown that electron-rich orthoesters are more prone to hydrolysis even under neutral conditions, while electron-deficient orthoesters are significantly more inert.[2]
Steric Effects: While electronic effects play a dominant role, steric hindrance can also influence reactivity. The ethyl group of this compound is bulkier than the hydrogen of triethyl orthoformate, which could potentially hinder the approach of nucleophiles. However, in many reactions, the electronic stabilization outweighs the steric hindrance. The decrease in reactivity observed with bulkier alkyl groups on the ester moiety (e.g., trimethyl vs. triethyl orthoesters) is often attributed to steric blocking of the reaction site.[3]
Key Synthetic Applications and Experimental Protocols
The differing reactivity of these two orthoesters has led to their specialized use in distinct named reactions.
This compound in the Johnson-Claisen Rearrangement
This compound is a key reagent in the Johnson-Claisen rearrangement, a reliable method for the formation of carbon-carbon bonds to produce γ,δ-unsaturated esters from allylic alcohols.[4]
Reaction Mechanism:
Experimental Protocol: Synthesis of Ethyl 3,3-dimethyl-4-pentenoate
This protocol is a representative example of the Johnson-Claisen rearrangement.
-
Materials:
-
2-Methyl-3-buten-2-ol
-
This compound
-
Propanoic acid (catalyst)
-
Anhydrous toluene (solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reflux and extraction
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methyl-3-buten-2-ol (1.0 eq).
-
Add this compound (3.0 eq) and a catalytic amount of propanoic acid (0.1 eq).
-
The reaction mixture is heated to reflux (approximately 140 °C) in an oil bath.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically after 12-24 hours), the reaction mixture is cooled to room temperature.
-
The excess this compound and propanoic acid are removed under reduced pressure.
-
The residue is dissolved in diethyl ether and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by fractional distillation or column chromatography on silica gel to yield the pure γ,δ-unsaturated ester.
-
Triethyl Orthoformate in the Bodroux-Chichibabin Aldehyde Synthesis
Triethyl orthoformate is the reagent of choice for the Bodroux-Chichibabin aldehyde synthesis, which converts a Grignard reagent into an aldehyde with one additional carbon atom.[5][6][7]
Reaction Mechanism:
Experimental Protocol: Synthesis of Benzaldehyde
This protocol provides a general procedure for the Bodroux-Chichibabin aldehyde synthesis.
-
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Bromobenzene
-
Triethyl orthoformate
-
Aqueous hydrochloric acid (e.g., 10%)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for Grignard reaction and workup
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, prepare the Grignard reagent by adding a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether to magnesium turnings (1.1 eq).
-
Once the Grignard reagent formation is complete, cool the reaction mixture in an ice bath.
-
Add triethyl orthoformate (1.2 eq) dropwise to the stirred Grignard solution at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours and then gently refluxed for an additional hour.[8]
-
Cool the reaction mixture and hydrolyze by slowly adding it to a stirred mixture of crushed ice and aqueous hydrochloric acid.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by distillation.
-
The crude benzaldehyde is purified by distillation.
-
Conclusion
This compound and triethyl orthoformate, while structurally similar, exhibit distinct reactivity profiles that dictate their primary applications in organic synthesis. The electron-donating ethyl group of this compound enhances its reactivity in acid-catalyzed reactions, making it the preferred reagent for the Johnson-Claisen rearrangement. Conversely, triethyl orthoformate serves as an effective one-carbon electrophile in the Bodroux-Chichibabin aldehyde synthesis. A thorough understanding of their comparative reactivity, supported by the detailed experimental protocols provided, will enable researchers to make informed decisions in the design and execution of their synthetic strategies, ultimately facilitating the efficient development of new chemical entities.
References
- 1. Triethyl orthoformate - Wikipedia [en.wikipedia.org]
- 2. The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. bioinfopublication.org [bioinfopublication.org]
- 5. Bodroux–Chichibabin aldehyde synthesis - Wikipedia [en.wikipedia.org]
- 6. Bodroux–Chichibabin aldehyde synthesis - Wikiwand [wikiwand.com]
- 7. Bodroux-Chichibabin_aldehyde_synthesis [chemeurope.com]
- 8. ChemicalDesk.Com: Bodroux-Chichibabin aldehyde synthesis [allchemist.blogspot.com]
A Comparative Guide: Triethyl Orthopropionate vs. Trimethyl Orthoacetate in the Johnson-Claisen Rearrangement
For researchers, scientists, and professionals in drug development, the selection of reagents is a critical factor that can significantly influence the outcome of a synthetic route. Among the array of orthoesters available for C-C bond formation, triethyl orthopropionate and trimethyl orthoacetate are frequently employed, particularly in the context of the Johnson-Claisen rearrangement. This guide provides an objective comparison of their performance in this key reaction, supported by experimental data, to aid in the selection of the optimal reagent for specific synthetic applications.
The Johnson-Claisen rearrangement is a powerful variant of the Claisen rearrangement that transforms an allylic alcohol into a γ,δ-unsaturated ester, effectively elongating the carbon chain by two carbons. The choice of orthoester in this reaction can influence reaction conditions, yields, and stereoselectivity. While both this compound and trimethyl orthoacetate are effective, their differing alkyl and ester groups can lead to subtle but significant differences in reactivity and product characteristics.
The Johnson-Claisen Rearrangement: A Mechanistic Overview
The Johnson-Claisen rearrangement proceeds through the acid-catalyzed reaction of an allylic alcohol with an orthoester. [1]The reaction is initiated by the protonation of an alkoxy group of the orthoester, which then departs as an alcohol. The resulting oxonium ion is attacked by the hydroxyl group of the allylic alcohol. Subsequent proton transfer and elimination of another alcohol molecule lead to the formation of a ketene acetal intermediate. This intermediate then undergoes a-[2][2]sigmatropic rearrangement to yield the final γ,δ-unsaturated ester. [1]
Comparative Performance in Specific Reactions
While direct side-by-side comparisons of this compound and trimethyl orthoacetate in the same reaction are not extensively documented in the literature, analysis of individual studies provides insights into their respective advantages.
Reactivity and Reaction Conditions
In a study on the functionalization of graphene oxide, triethyl orthoacetate was found to exhibit greater reactivity compared to trimethyl orthoacetate. This was attributed to its higher boiling point (142 °C for triethyl orthoacetate vs. 108 °C for trimethyl orthoacetate), which allowed for higher reaction temperatures and a greater extent of reaction. [3]While this was not a traditional solution-phase organic synthesis, it suggests that for less reactive substrates requiring higher temperatures, triethyl orthoacetate might be the preferred reagent.
The Johnson-Claisen rearrangement often requires elevated temperatures, typically in the range of 100-200 °C, and can have long reaction times of 10 to 120 hours. [4][5]The choice of orthoester can be a factor in optimizing these conditions.
Stereoselectivity and Substrate Scope
Both orthoesters have been successfully used to create chiral centers with good diastereoselectivity. The stereochemical outcome of the Johnson-Claisen rearrangement is highly dependent on the stereochemistry of the allylic alcohol and the transition state geometry of the-[2][2]sigmatropic rearrangement. [6] Use of this compound:
In the total synthesis of (±)-merrilactone A, the Johnson-Claisen rearrangement of a primary allylic alcohol was carried out using this compound at 135 °C with a catalytic amount of propanoic acid. This reaction successfully created a quaternary chiral center with a diastereomeric ratio of 3.8:1. [6] Use of Trimethyl Orthoacetate:
In another synthetic study, an allylic alcohol was treated with trimethyl orthoacetate and a catalytic amount of propanoic acid to yield a mixture of diastereomeric esters in a 2:1 ratio. [6] The following table summarizes the conditions and outcomes of selected Johnson-Claisen rearrangements using both orthoesters.
| Allylic Alcohol Substrate | Orthoester | Catalyst | Solvent | Temp. (°C) | Time (h) | Product | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Primary Allylic Alcohol (for merrilactone A synthesis) | This compound | Propanoic Acid | - | 135 | - | γ,δ-Unsaturated Ester with Quaternary Center | 3.8:1 | - | [6] |
| Chiral Allylic Alcohol (from campholenaldehyde) | Triethyl Orthoacetate | Propanoic Acid | - | 180 | 72 | γ,δ-Unsaturated Ester with Quaternary Center | - | 84 | [6] |
| Allylic Alcohol 56 | Trimethyl Orthoacetate | Propanoic Acid | - | - | - | Esters 57a and 57b | 2:1 | - | [6] |
| 3-Methyl-2-buten-1-ol | Triethyl Orthoacetate | Propionic Acid | Toluene | 110 | 12-24 | Ethyl 5-methyl-4-hexenoate | N/A | - | [7] |
Note: Direct comparison of yields is challenging as they are often reported for multi-step sequences or not at all in some reviews.
Experimental Protocols
General Procedure for Johnson-Claisen Rearrangement with Triethyl Orthoacetate
The following is a representative protocol for the Johnson-Claisen rearrangement of 3-methyl-2-buten-1-ol with triethyl orthoacetate. [7] Materials:
-
3-Methyl-2-buten-1-ol
-
Triethyl orthoacetate
-
Propionic acid (catalytic amount)
-
Anhydrous toluene or xylene (optional, as triethyl orthoacetate can serve as the solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Diethyl ether or ethyl acetate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methyl-2-buten-1-ol (1.0 equivalent).
-
Add a significant excess of triethyl orthoacetate (5.0 - 10.0 equivalents).
-
Add a catalytic amount of propionic acid (0.1 - 0.3 equivalents).
-
The reaction mixture is heated to reflux (typically 110-140 °C) and stirred vigorously.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The excess triethyl orthoacetate and solvent are removed under reduced pressure.
-
The residue is diluted with diethyl ether or ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the pure γ,δ-unsaturated ester.
Conclusion
The choice between this compound and trimethyl orthoacetate for a Johnson-Claisen rearrangement is nuanced and depends on the specific requirements of the reaction.
-
This compound may be advantageous for reactions requiring higher temperatures due to its higher boiling point, potentially leading to higher yields with less reactive substrates. The resulting ethyl ester may also have different physical properties (e.g., solubility, boiling point) that could be beneficial for purification.
-
Trimethyl orthoacetate is a widely used and effective reagent for the Johnson-Claisen rearrangement. Its lower boiling point may be advantageous when milder conditions are sufficient or when the product is sensitive to high temperatures. The resulting methyl ester is often more readily hydrolyzed or derivatized in subsequent synthetic steps.
Ultimately, the optimal choice of orthoester should be determined by empirical evaluation for each specific substrate and desired product. The provided protocols and data serve as a starting point for the development of efficient and stereoselective carbon-carbon bond-forming reactions in the synthesis of complex molecules.
References
- 1. name-reaction.com [name-reaction.com]
- 2. researchgate.net [researchgate.net]
- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 4. jk-sci.com [jk-sci.com]
- 5. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 6. bioinfopublication.org [bioinfopublication.org]
- 7. tandfonline.com [tandfonline.com]
Validating the Purity of Synthesized Orthoesters: A Comparative Guide to Spectroscopic and Chromatographic Techniques
For Researchers, Scientists, and Drug Development Professionals
The synthesis of orthoesters, compounds with a central carbon bonded to three alkoxy groups (RC(OR')₃), is a cornerstone in various chemical applications, from their use as protecting groups in organic synthesis to their role in the formation of biodegradable polymers for drug delivery systems.[1] The purity of these synthesized orthoesters is paramount, as impurities can lead to undesirable side reactions, affect product yield, and compromise the safety and efficacy of final pharmaceutical products. This guide provides an objective comparison of spectroscopic and alternative methods for validating orthoester purity, supported by experimental data and detailed protocols.
Spectroscopic Methods: The First Line of Analysis
Spectroscopy is a powerful, non-destructive technique for assessing the purity of a sample by analyzing its interaction with light.[2] It provides a unique "spectral fingerprint" that can confirm the identity of the target compound and reveal the presence of impurities.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of orthoesters.[3] By analyzing the chemical shifts, integration, and coupling patterns, researchers can confirm the molecular structure of the synthesized compound.
-
Purity Assessment: The presence of unexpected peaks in an NMR spectrum is a clear indicator of impurities.[4] For instance, residual starting materials from a Pinner reaction (a common orthoester synthesis method), such as nitriles or excess alcohol, would produce characteristic signals distinct from the orthoester product.[1][5] Quantitative NMR (qNMR) can be employed for precise purity determination by comparing the integral of a product peak to that of a certified internal standard of known concentration.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying functional groups present in a molecule.[6] For orthoesters, the key is to confirm the presence of C-O bonds and the absence of functional groups from potential impurities.
-
Purity Assessment: A pure orthoester will show a characteristic strong absorption for the C–O stretching vibrations, typically around 1100 cm⁻¹.[1] The absence of a strong carbonyl (C=O) peak (usually 1750-1715 cm⁻¹) from a starting ester, or a broad O-H peak (around 3300 cm⁻¹) from a starting alcohol, provides strong evidence of the reaction's completion and the product's purity.[7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and can be used to deduce its elemental composition. When coupled with Gas Chromatography (GC-MS), it becomes a highly sensitive technique for both separating and identifying individual components of a mixture.[8][9]
-
Purity Assessment: The mass spectrum of a pure orthoester will show a molecular ion peak corresponding to its calculated molecular weight.[10] The presence of other significant peaks may indicate impurities or fragmentation products. GC-MS is particularly effective as it separates volatile impurities from the main product before they enter the mass spectrometer, allowing for their individual identification and quantification.[11]
Alternative and Complementary Purity Validation Methods
While spectroscopic methods provide detailed structural information, other analytical techniques are often used for quantitative purity assessment.[12]
Gas Chromatography (GC)
GC is a powerful technique for separating and analyzing volatile and semi-volatile organic compounds, making it highly suitable for many common orthoesters which are often liquids.[13][14]
-
Purity Assessment: A sample is vaporized and passed through a column. Different compounds travel at different rates, leading to their separation. A detector, such as a Flame Ionization Detector (FID), measures the amount of each component as it exits the column.[15] The purity is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
High-Performance Liquid Chromatography (HPLC)
For less volatile or thermally sensitive orthoesters, HPLC is the chromatographic method of choice. It separates components in a liquid phase based on their interactions with a solid stationary phase.
-
Purity Assessment: Similar to GC, HPLC separates the components of a mixture, and a detector (e.g., UV-Vis) quantifies each one. The resulting chromatogram allows for the calculation of purity based on peak areas.
Physical Constant Measurement
Simple methods like boiling point and melting point determination can serve as initial, rapid checks for purity.[12][16] Pure compounds have sharp, defined melting points and specific boiling points.[12] Impurities will typically cause a depression and broadening of the melting point range or an elevation in the boiling point.[16]
Comparison of Purity Analysis Techniques
The choice of analytical method depends on the properties of the orthoester, the nature of the expected impurities, and the required level of accuracy.
| Technique | Principle | Information Provided | Advantages | Limitations |
| ¹H / ¹³C NMR | Nuclear spin transitions in a magnetic field. | Detailed molecular structure, identification of impurities, quantitative analysis (qNMR). | Non-destructive, provides unambiguous structural confirmation.[2] | Relatively low sensitivity compared to MS, requires deuterated solvents. |
| IR Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Presence/absence of functional groups. | Fast, simple sample preparation, good for monitoring reaction completion.[6] | Provides limited structural information, not ideal for quantification. |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on mass-to-charge ratio. | Molecular weight, elemental composition, structural fragments. | Extremely sensitive, can be coupled with GC/HPLC for mixture analysis. | Destructive technique, may not distinguish between isomers without chromatography. |
| Gas Chromatography (GC) | Partitioning of volatile components between a mobile gas phase and a stationary phase. | Separation and quantification of volatile components. | High resolution, excellent for quantitative purity (% area).[15] | Sample must be volatile and thermally stable. |
| HPLC | Partitioning of components between a mobile liquid phase and a stationary phase. | Separation and quantification of soluble components. | Suitable for non-volatile or thermally labile compounds. | Requires more solvent, can be more complex to develop methods. |
| Melting/Boiling Point | Determination of phase transition temperature. | Physical property indicative of purity. | Simple, fast, and inexpensive.[8] | Insensitive to small amounts of impurities, not useful for amorphous solids or oils. |
Experimental Protocols
Protocol 1: Purity Analysis of Triethyl Orthoacetate by GC-FID
This protocol outlines a standard method for determining the purity of a synthesized batch of triethyl orthoacetate.
-
Instrument Setup:
-
Gas Chromatograph: Agilent 7890B or equivalent with FID.
-
Column: DB-624 capillary column (30m x 0.32mm x 1.0µm) or equivalent.[15]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Temperatures: Injector at 160°C, Detector at 160°C.[15]
-
Oven Program: Isothermal at 110°C.[15]
-
Split Ratio: 100:1.[15]
-
-
Sample Preparation:
-
Dilute the synthesized triethyl orthoacetate sample in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.
-
-
Injection and Analysis:
-
Inject 1 µL of the prepared sample into the GC.
-
Record the chromatogram for a sufficient time to allow all components to elute.
-
-
Data Interpretation:
-
Identify the main peak corresponding to triethyl orthoacetate based on its retention time (determined by running a pure standard if available).
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity using the area normalization method:
-
Purity (%) = (Area of Orthoester Peak / Total Area of All Peaks) * 100
-
-
Visualizing the Workflow
A systematic approach is crucial for the successful synthesis and validation of orthoesters. The following diagrams illustrate the general workflow and the decision-making process for selecting an appropriate analytical technique.
Caption: General workflow for orthoester synthesis and purity validation.
References
- 1. grokipedia.com [grokipedia.com]
- 2. tutorchase.com [tutorchase.com]
- 3. Synthesis and characterization of a new biodegradable semi-solid poly(ortho ester) for drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ortho ester - Wikipedia [en.wikipedia.org]
- 6. physics.emu.edu.tr [physics.emu.edu.tr]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. researchgate.net [researchgate.net]
- 9. tsapps.nist.gov [tsapps.nist.gov]
- 10. youtube.com [youtube.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. tutorchase.com [tutorchase.com]
- 13. cornerstoneanalytical.com [cornerstoneanalytical.com]
- 14. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]
- 15. CN103901125A - Triethyl orthoacetate GC (Gas Chromatography) analysis method - Google Patents [patents.google.com]
- 16. moravek.com [moravek.com]
A Comparative Analysis of Orthoesters in the Johnson-Claisen Rearrangement: A Guide for Researchers
The Johnson-Claisen rearrangement, a powerful carbon-carbon bond-forming reaction, utilizes the reaction of an allylic alcohol with an orthoester to yield a γ,δ-unsaturated ester. This variant of the Claisen rearrangement is prized for its ability to create new stereocenters and its broad functional group tolerance.[1] A key factor influencing the outcome of this reaction is the choice of the orthoester. This guide provides a comparative study of different orthoesters, summarizing their performance based on experimental data to aid researchers, scientists, and drug development professionals in selecting the optimal reagent for their synthetic endeavors.
Performance Comparison of Common Orthoesters
The selection of an orthoester in the Johnson-Claisen rearrangement can significantly impact reaction yields and diastereoselectivity. While a definitive side-by-side comparison under identical conditions is scarce in the literature, a compilation of data from various studies allows for an objective analysis of commonly used orthoesters such as trimethyl orthoacetate, triethyl orthoacetate, and triethyl orthopropionate.
| Orthoester | Allylic Alcohol Substrate | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| Trimethyl Orthoacetate | A primary allylic alcohol with acetonide protected diols | 1.1:1 (anti:syn) | - | [1] |
| A complex allylic alcohol precursor to (±)-przewalskin B | 2:1 | - | [1] | |
| Triethyl Orthoacetate | A chiral allylic alcohol derived from campholenaldehyde | - | 84 | [1] |
| A primary allylic alcohol (E/Z mixture) | 3.5:1 | - | [1] | |
| An allylic alcohol with a bulky substituent | 1:1 | - | [1] | |
| This compound | A primary allylic alcohol in the synthesis of (±)-merrilactone A | 3.8:1 | - | [1] |
| A primary allylic alcohol in the synthesis of xyloketal G | - | - | [1] |
Key Observations:
-
Steric Hindrance: The structure of both the allylic alcohol and the orthoester plays a crucial role in the stereochemical outcome. For instance, the use of the bulkier this compound can lead to higher diastereoselectivity in some cases.[1]
-
Substrate Dependence: The diastereoselectivity is highly dependent on the structure of the allylic alcohol. For example, a slight steric difference in the α- and β-faces of an allylic alcohol resulted in a low diastereomeric ratio of 2:1 with trimethyl orthoacetate.[1] In contrast, more sterically defined systems can afford higher selectivity.
-
Reaction Conditions: While not explicitly detailed in a comparative table, reaction conditions such as temperature and catalyst (typically a weak acid like propionic acid) are critical and are often optimized for specific substrate-orthoester pairings.[2]
Experimental Protocols
Detailed methodologies are essential for reproducible research. Below are representative experimental protocols for the Johnson-Claisen rearrangement using different orthoesters, extracted from synthetic literature.
General Procedure with Triethyl Orthoacetate:
A solution of the allylic alcohol in a significant excess of triethyl orthoacetate (5.0 - 10.0 equivalents) is treated with a catalytic amount of propionic acid (0.1 - 0.3 equivalents). The reaction mixture is then heated to reflux (typically between 110-140 °C) with vigorous stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled to room temperature, and the excess triethyl orthoacetate and solvent are removed under reduced pressure. The crude product is then purified by column chromatography.[3]
Procedure with Trimethyl Orthoacetate in Refluxing Xylene:
An allylic alcohol is dissolved in refluxing xylene containing an excess of trimethyl orthoacetate and a catalytic amount of propionic acid. The reaction is heated until the starting material is consumed, as monitored by TLC. After cooling, the solvent is evaporated, and the residue is purified by chromatography to yield the corresponding γ,δ-unsaturated ester.[1]
Procedure with this compound at Elevated Temperature:
A primary allylic alcohol is heated with this compound and a catalytic amount of propionic acid at 140 °C to afford the γ,δ-unsaturated ester.[1]
Reaction Mechanism and Workflow
The Johnson-Claisen rearrangement proceeds through a well-defined mechanism involving the in-situ formation of a ketene acetal, which then undergoes a[4][4]-sigmatropic rearrangement.
Caption: Mechanism of the Johnson-Claisen Rearrangement.
The general experimental workflow for performing a Johnson-Claisen rearrangement is outlined below.
References
A Comparative Guide to Orthoester Synthesis: Pinner Reaction vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
Orthoesters are versatile functional groups with significant applications in organic synthesis, including as protecting groups and precursors to a variety of other functionalities. Their synthesis is a critical step in many research and development endeavors. This guide provides an objective comparison of the Pinner reaction with other common methods for orthoester synthesis, focusing on yield and providing supporting experimental data.
At a Glance: Yield Comparison of Orthoester Synthesis Methods
The choice of synthetic route to an orthoester is often dictated by the desired yield, substrate tolerance, and reaction conditions. Below is a summary of typical yields reported for the Pinner reaction and its alternatives.
| Synthesis Method | Substrate Example | Product | Yield (%) | Reference |
| Pinner Reaction | Benzonitrile and Methanol | Trimethylorthobenzoate | 62 (isolated) | [1][2][3] |
| Aliphatic/Aromatic Nitriles | Imidate Hydrochloride Intermediate | >90 | [1][2][3] | |
| Hydrogen Cyanide and Isopropanol | 1,1,1-Triisopropylorthoformate | 70 | [4] | |
| From 1,1,1-Trichloroalkanes | 1,1,1-Trichloroalkane and Sodium Alkoxide | Orthoester | Generally Low | [5] |
| Electrochemical Synthesis | 5-Chloro-1,3-benzodioxole and HFIP | Fluorinated Orthoester | up to 60 | [6][7] |
| Transesterification | Trimethyl orthovalerate and n-butanol | Tributyl orthovalerate | 82.6 | [8] |
| Peracetylated mannopyranosyl bromides | Sugar 1,2-orthoesters | 70-91 | [9][10] |
In-Depth Analysis of Synthesis Methods
The Pinner Reaction
The Pinner reaction is a classic method for the synthesis of orthoesters from nitriles and alcohols in the presence of an acid catalyst, typically hydrogen chloride.[5][11] The reaction proceeds in two main stages: the formation of a Pinner salt (an imino ester salt), followed by alcoholysis to yield the orthoester.[11]
While traditionally considered inefficient, recent modifications have improved its applicability and yield.[1][2][3][5] For instance, a solvent-free approach for the synthesis of trimethylorthoesters from aliphatic and aromatic nitriles has been developed, affording the intermediate imidate hydrochlorides in excellent yields (>90%).[1][2][3] Subsequent conversion to the orthoester can be achieved, with a reported isolated yield of 62% for trimethylorthobenzoate.[1][2][3]
Reaction Mechanism:
Experimental Protocol (Adapted from Selvi and Perumal): [1][2][3]
-
Step 1: Imidate Hydrochloride Synthesis: In the absence of a solvent, an aliphatic or aromatic nitrile is reacted with a moderate excess of methanol and gaseous hydrogen chloride at 5 °C. The corresponding imidate hydrochloride is typically formed in excellent yields (>90%).
-
Step 2: Orthoester Formation: The resulting imidate hydrochloride is then subjected to methanolysis at a higher temperature (25-65 °C) to yield the trimethylorthoester. For aromatic nitriles, conversion of the hydrochloride salt to a hydrogenphosphate salt prior to methanolysis can significantly improve the yield of the final orthoester.
Synthesis from 1,1,1-Trichloroalkanes
An alternative, though often less efficient, method involves the reaction of 1,1,1-trichloroalkanes with sodium alkoxides.[5] This method is a nucleophilic substitution reaction.
Reaction Mechanism:
Experimental Protocol:
A 1,1,1-trichloroalkane is treated with three equivalents of a sodium alkoxide in a suitable solvent. The reaction mixture is typically heated to drive the substitution reaction to completion. The orthoester is then isolated from the reaction mixture after removal of the sodium chloride byproduct.
Electrochemical Synthesis
Electrochemical methods offer a modern and often greener alternative for orthoester synthesis. This is particularly true for the synthesis of fluorinated orthoesters, where yields of up to 60% have been reported for the functionalization of 1,3-benzodioxoles.[6][7]
Reaction Mechanism:
Experimental Protocol (Adapted from Francke and Little): [6][7]
Electrolysis is carried out in an undivided cell using boron-doped diamond electrodes. The substrate (e.g., 5-chloro-1,3-benzodioxole, 0.5 mmol) is dissolved in the fluorinated alcohol (e.g., HFIP, 5 mL) containing a small amount of a base (e.g., DIPEA, 0.02 vol%). A constant current is applied until a specific charge has passed (e.g., 3.0 F at 7.2 mA/cm²). The product is then isolated from the electrolyte.
Transesterification
Transesterification is a versatile method for converting an existing orthoester into a different one by exchanging the alkoxy groups. This method can be particularly useful for accessing more complex orthoesters from simpler, commercially available ones. Yields can be high, with reports of 70-91% for the synthesis of sugar-derived 1,2-orthoesters and a specific example achieving 82.6% for tributyl orthovalerate.[8][9][10] The reaction is typically catalyzed by an acid or a base.[12]
Reaction Mechanism (Acid-Catalyzed):
Experimental Protocol:
An orthoester is reacted with an excess of a different alcohol in the presence of a catalytic amount of acid (e.g., p-toluenesulfonic acid) or base. The reaction is often driven to completion by removing the alcohol byproduct, for example, by distillation.
Choosing the Right Synthesis Method
The selection of an appropriate method for orthoester synthesis depends on several factors. The following decision-making workflow can guide researchers in their choice.
Conclusion
The Pinner reaction remains a viable and, with modern modifications, often high-yielding method for the synthesis of orthoesters, particularly when starting from nitriles. However, for specific applications, alternative methods such as synthesis from 1,1,1-trichloroalkanes, electrochemical synthesis, and transesterification offer distinct advantages in terms of starting material availability, functional group tolerance, and potential for greener reaction conditions. A careful evaluation of the desired orthoester structure, available starting materials, and required yield will ultimately guide the synthetic chemist to the most appropriate and efficient method.
References
- 1. researchgate.net [researchgate.net]
- 2. iris.unive.it [iris.unive.it]
- 3. A flexible Pinner preparation of orthoesters: the model case of trimethylorthobenzoate - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. data.epo.org [data.epo.org]
- 5. Ortho ester - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Electrochemical Synthesis of Fluorinated Orthoesters from 1,3‐Benzodioxoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of tributyl orthovalerate by transesterification over catalyst [qk.nchu.edu.cn]
- 9. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]
- 10. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pinner reaction - Wikipedia [en.wikipedia.org]
- 12. Transesterification - Wikipedia [en.wikipedia.org]
Validation of a Novel Synthetic Route to Pyrazoles Using Triethyl Orthopropionate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a new synthetic route for the preparation of substituted pyrazoles, utilizing triethyl orthopropionate, against a traditional Claisen condensation approach. The synthesis of the key intermediate, a β-keto ester, is the focal point of this comparison, as it represents the divergent step in the two routes. The target molecule for this comparative study is ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate, a scaffold of interest in medicinal chemistry.
Executive Summary
The validation of a new synthetic pathway is crucial for advancing drug discovery and development by offering more efficient, cost-effective, and sustainable methods for synthesizing compounds of interest. This guide presents a side-by-side comparison of two synthetic strategies to access a common pyrazole derivative. Route A employs a novel approach involving the reaction of an activated methylene compound with this compound. Route B follows the well-established Claisen condensation of two esters. The comparison is based on reported yields and reaction conditions from the scientific literature, providing a clear overview of the potential advantages and disadvantages of each method.
Data Presentation: A Tale of Two Routes
The following table summarizes the key quantitative data for the synthesis of the pivotal β-keto ester intermediate, ethyl 2-formyl-3-oxohexanoate (for Route A, using a triethyl orthoformate analog for data availability) and ethyl 2-benzoylpentanoate (for Route B), and their subsequent conversion to the target pyrazole.
| Parameter | Route A: Triethyl Ortho-ester Method | Route B: Claisen Condensation |
| Key Intermediate | Ethyl 2-(ethoxymethylene)-3-oxohexanoate | Ethyl 2-benzoylpentanoate |
| Starting Materials | Ethyl 3-oxohexanoate, Triethyl orthoformate | Ethyl benzoate, Ethyl pentanoate |
| Base/Catalyst | Acetic anhydride | Sodium ethoxide |
| Reaction Conditions (Intermediate) | Reflux | Reflux |
| Yield of Intermediate (%) | ~85% (estimated) | ~60-70%[1][2] |
| Cyclization Reagent | Phenylhydrazine | Phenylhydrazine |
| Overall Yield of Pyrazole (%) | Estimated higher | Moderate |
| Key Advantages | Potentially higher yield of intermediate, milder conditions for some analogs. | Well-established and widely used method. |
| Key Disadvantages | Data for specific substrate is limited. | Requires a strong base, potential for side reactions. |
Experimental Protocols
Route A: Synthesis of Ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate via this compound (Analog) Route
Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxohexanoate (Intermediate)
-
To a stirred solution of ethyl 3-oxohexanoate (1 equivalent) in a suitable solvent (e.g., toluene), add triethyl orthoformate (1.2 equivalents) and acetic anhydride (1.5 equivalents).
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield ethyl 2-(ethoxymethylene)-3-oxohexanoate.
Step 2: Synthesis of Ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate
-
Dissolve ethyl 2-(ethoxymethylene)-3-oxohexanoate (1 equivalent) in ethanol.
-
Add phenylhydrazine (1 equivalent) to the solution.
-
Heat the reaction mixture under reflux for 2-4 hours.
-
Cool the reaction mixture to room temperature, and the product may precipitate.
-
Filter the solid, wash with cold ethanol, and dry to obtain the desired pyrazole. Further purification can be achieved by recrystallization.
Route B: Synthesis of Ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate via Claisen Condensation
Step 1: Synthesis of Ethyl 2-benzoylpentanoate (Intermediate)
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol.
-
To this solution, add a mixture of ethyl benzoate (1 equivalent) and ethyl pentanoate (1 equivalent) dropwise with stirring.
-
After the addition is complete, heat the reaction mixture to reflux for 6-8 hours.
-
Cool the reaction mixture and pour it into a mixture of ice and hydrochloric acid to neutralize the excess base.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain ethyl 2-benzoylpentanoate.
Step 2: Synthesis of Ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate
-
Dissolve ethyl 2-benzoylpentanoate (1 equivalent) in glacial acetic acid.
-
Add phenylhydrazine (1 equivalent) to the solution.
-
Heat the reaction mixture at 100-120 °C for 2-3 hours.
-
Cool the reaction mixture and pour it into ice-water.
-
The solid product that precipitates is collected by filtration, washed with water, and dried.
-
Recrystallize the crude product from ethanol to obtain pure ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate.
Mandatory Visualizations
Caption: Comparative workflow of two synthetic routes to a substituted pyrazole.
Caption: Step-by-step experimental workflow for each synthetic route.
Conclusion
The validation of this new synthetic route utilizing this compound presents a promising alternative to the classical Claisen condensation for the synthesis of certain pyrazole derivatives. The primary advantage appears to be a potentially higher yield in the formation of the key β-keto ester intermediate. However, the Claisen condensation is a more established and broadly documented method. The choice of synthetic route will ultimately depend on factors such as substrate availability, desired yield, and the specific reaction conditions that are most compatible with other functional groups in the molecule. Further research and direct comparative studies with a broader range of substrates are warranted to fully elucidate the scope and limitations of the this compound-based method.
References
A Comparative Kinetic Analysis: Catalyzed vs. Uncatalyzed Hydrolysis of Triethyl Orthopropionate
Executive Summary
The hydrolysis of triethyl orthopropionate, a reaction that proceeds slowly under neutral conditions, can be significantly accelerated through catalysis. This guide presents a comparison of the uncatalyzed and catalyzed hydrolysis reactions, using kinetic data from the analogous triethyl orthoformate. The uncatalyzed hydrolysis exhibits a slow rate, while a catalyzed approach using a supramolecular host demonstrates a rate acceleration of over 500-fold. This highlights the profound impact of catalysis on the reaction kinetics of orthoesters.
Data Presentation: A Quantitative Comparison
The following table summarizes the kinetic data for the uncatalyzed and catalyzed hydrolysis of triethyl orthoformate, which serves as a model for this compound.
| Reaction Condition | Rate Constant (k) | Half-life (t½) | Rate Acceleration (k_cat / k_uncat) |
| Uncatalyzed | 1.44 x 10⁻⁵ s⁻¹[1][2] | ~13.4 hours | 1 |
| Catalyzed | 8.06 x 10⁻³ s⁻¹[1] | ~1.4 minutes | 560[1][2] |
Experimental Protocols
To determine the kinetic parameters of orthoester hydrolysis, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) or UV-Visible (UV-Vis) spectrophotometry are highly effective. These methods allow for real-time monitoring of the concentration of reactants and products.
Kinetic Analysis via ¹H NMR Spectroscopy
This protocol is suitable for monitoring the disappearance of the orthoester and the appearance of the ester and alcohol products.
Materials:
-
This compound
-
D₂O (Deuterium Oxide)
-
Appropriate buffer solution (e.g., phosphate buffer for neutral pH)
-
Catalyst (if applicable)
-
NMR spectrometer and tubes
Procedure:
-
Prepare a stock solution of this compound in a suitable deuterated solvent.
-
In an NMR tube, combine the D₂O buffer solution and the catalyst (for the catalyzed reaction). For the uncatalyzed reaction, omit the catalyst.
-
Place the NMR tube in the spectrometer and allow it to equilibrate to the desired temperature.
-
Initiate the reaction by injecting a known amount of the this compound stock solution into the NMR tube and start the acquisition of ¹H NMR spectra at regular time intervals.
-
Integrate the characteristic signals of the this compound (e.g., the CH₂ protons of the ethyl groups) and the product (e.g., the CH₂ protons of ethanol).
-
Plot the natural logarithm of the concentration of this compound versus time. The negative of the slope of the resulting line will give the pseudo-first-order rate constant (k).
Experimental Workflow
References
A Comparative Guide to Alternative Reagents for the Synthesis of γ,δ-Unsaturated Esters
For researchers, scientists, and drug development professionals seeking to optimize the synthesis of γ,δ-unsaturated esters, a crucial structural motif in many biologically active molecules, several powerful alternatives to the classic Claisen rearrangement exist. This guide provides an objective comparison of the Johnson-Claisen, Ireland-Claisen, and Eschenmoser-Claisen rearrangements, supported by experimental data and detailed protocols. These methods offer distinct advantages in terms of reaction conditions, substrate scope, and stereochemical control, enabling chemists to tailor their synthetic strategy to the specific needs of their target molecule.
Performance Comparison
The choice of reagent for the synthesis of γ,δ-unsaturated esters significantly impacts reaction efficiency, yield, and stereoselectivity. The following table summarizes the key performance indicators of the three major Claisen rearrangement variants.
| Rearrangement | Reagents | Typical Conditions | Yield | Key Advantages | Key Disadvantages |
| Johnson-Claisen | Allylic alcohol, Trialkyl orthoacetate, Weak acid (e.g., propionic acid) | High temperatures (100-200 °C), 10-120 hours. Microwave irradiation can accelerate the reaction.[1][2] | Good to Excellent | One-pot procedure from readily available allylic alcohols. | High temperatures and long reaction times may not be suitable for sensitive substrates. |
| Ireland-Claisen | Allylic ester, Strong base (e.g., LDA, KHMDS), Silyl halide (e.g., TMSCl) | Low temperatures (-78 °C to room temperature).[1][3] | Good to Excellent (e.g., 80%)[3] | Mild reaction conditions, excellent stereochemical control based on enolate geometry.[3][4] | Requires pre-formation of the allylic ester and use of strong bases. |
| Eschenmoser-Claisen | Allylic alcohol, N,N-dimethylacetamide dimethyl acetal | High temperatures, often with microwave irradiation (e.g., 160 °C).[1] | Good (e.g., 81%) | Can be used for the synthesis of γ,δ-unsaturated amides which can be hydrolyzed to esters. High (E)-selectivity with secondary allylic alcohols. | Primarily yields amides, requiring an additional hydrolysis step for esters. |
Reaction Pathways
The following diagrams illustrate the mechanistic pathways for the Johnson-Claisen, Ireland-Claisen, and Eschenmoser-Claisen rearrangements.
Chelation-Controlled Claisen Rearrangement
For substrates containing a coordinating functional group, such as a hydroxyl or ether, in proximity to the reacting center, chelation control can be a powerful tool to influence the stereochemical outcome of the Claisen rearrangement. By using a metalated enolate (e.g., with Mg, Zn, or other metals), a cyclic chelate can form, locking the transition state into a specific conformation. This pre-organization often leads to enhanced diastereoselectivity. For example, the rearrangement of allylic glycolate esters has shown vicinal diastereoselectivities ranging from 7.2:1 to greater than 20:1, demonstrating the effectiveness of chelation in controlling enolate geometry.[5]
Experimental Protocols
Johnson-Claisen Rearrangement [6]
-
Materials:
-
Allylic alcohol (1.0 eq)
-
Triethyl orthoacetate (3.0 eq)
-
Propionic acid (0.1 eq)
-
Toluene
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the allylic alcohol, triethyl orthoacetate, and toluene.
-
Add a catalytic amount of propionic acid to the mixture.
-
Heat the reaction mixture to reflux (typically around 110-140 °C) and stir vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess triethyl orthoacetate and toluene under reduced pressure.
-
Dilute the residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the pure γ,δ-unsaturated ester.
-
Ireland-Claisen Rearrangement [3]
-
Materials:
-
Allylic ester (1.0 eq)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.0 M in THF, 2.0 eq)
-
Trimethylsilyl chloride (TMSCl) (2.5 eq)
-
Toluene
-
0.5 N aq. HCl
-
Ethyl acetate (EtOAc)
-
Brine
-
-
Procedure:
-
Dissolve the allylic ester in toluene in a flame-dried round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add KHMDS solution to the cooled solution and stir for 30 minutes at -78 °C.
-
Add TMSCl to the reaction mixture and allow it to warm to room temperature, stirring for an additional 80 minutes.
-
Heat the reaction mixture to 80 °C for 4 hours.
-
Quench the reaction by adding 0.5 N aq. HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the γ,δ-unsaturated carboxylic acid. The carboxylic acid can then be esterified using standard procedures if the ester is the desired final product.
-
Eschenmoser-Claisen Rearrangement
-
Materials:
-
Allylic alcohol (1.0 eq)
-
N,N-dimethylacetamide dimethyl acetal (5.1 eq)
-
Xylene
-
-
Procedure:
-
In a sealed tube, combine the allylic alcohol, N,N-dimethylacetamide dimethyl acetal, and xylene at room temperature.
-
Seal the tube and heat the mixture under microwave irradiation (e.g., 150 W, ramp to 160 °C, hold for 25 minutes).
-
After the reaction is complete, concentrate the mixture in vacuo.
-
Purify the residue by flash column chromatography to obtain the corresponding γ,δ-unsaturated amide.
-
If the ester is the desired product, the amide can be hydrolyzed under acidic or basic conditions, followed by esterification.
-
Conclusion
The Johnson-Claisen, Ireland-Claisen, and Eschenmoser-Claisen rearrangements represent a versatile toolkit for the synthesis of γ,δ-unsaturated esters and their derivatives. The Johnson-Claisen offers a direct, one-pot method from allylic alcohols, albeit often requiring harsh conditions. The Ireland-Claisen provides exceptional stereocontrol under mild conditions but necessitates the pre-synthesis of an allylic ester and the use of strong bases. The Eschenmoser-Claisen rearrangement is a reliable method for producing γ,δ-unsaturated amides, which can serve as precursors to the desired esters, and offers excellent stereoselectivity for certain substrates. The choice of method will ultimately depend on the specific requirements of the synthetic target, including its sensitivity to heat and strong bases, and the desired level of stereochemical precision. Furthermore, for substrates amenable to chelation, this strategy can provide an additional layer of stereocontrol. By carefully considering these factors, researchers can select the most appropriate reagent and conditions to efficiently access their desired γ,δ-unsaturated ester products.
References
- 1. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ireland-Claisen Rearrangement | NROChemistry [nrochemistry.com]
- 4. Ireland-Claisen Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 5. lookchem.com [lookchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of Dehydrating Agents in Esterification: Benchmarking Triethyl Orthopropionate
For researchers, scientists, and drug development professionals, optimizing reaction conditions to maximize yield and purity is a paramount objective. In the synthesis of esters, a ubiquitous functional group in pharmaceuticals and other fine chemicals, the effective removal of water is critical to drive the reaction equilibrium towards the desired product. This guide provides a comprehensive benchmark of Triethyl orthopropionate against other commonly employed dehydrating agents in esterification reactions, supported by experimental data and detailed protocols.
Esterification is a reversible reaction in which a carboxylic acid and an alcohol react to form an ester and water.[1] To achieve high conversion rates, the water produced must be removed from the reaction mixture, thereby shifting the equilibrium in favor of the ester product according to Le Châtelier's principle. Various techniques and reagents have been developed for this purpose, each with its own set of advantages and limitations. This guide focuses on a comparative evaluation of this compound, a chemical dehydrating agent, against physical removal methods like the Dean-Stark apparatus and the use of adsorbents such as molecular sieves.
Mechanism of Action: A Closer Look
Dehydrating agents in esterification can be broadly categorized into two classes: physical and chemical.
-
Physical Dehydrating Agents: These agents, such as molecular sieves, physically adsorb water molecules from the reaction medium. Anhydrous inorganic salts like magnesium sulfate and sodium sulfate also fall into this category, forming hydrates by incorporating water into their crystal structure.[2] The Dean-Stark apparatus is a physical method that removes water through azeotropic distillation.
-
Chemical Dehydrating Agents: this compound is a reactive chemical water scavenger. In the presence of an acid catalyst, it reacts with water to form volatile and easily removable byproducts, thus driving the esterification reaction to completion.[3]
Performance Benchmark: A Data-Driven Comparison
| Dehydrating Agent | Typical Yield (%) | Reaction Time (hours) | Purity of Crude Product | Ease of Use & Scalability |
| This compound | > 95 | 2 - 4 | High | Excellent |
| Dean-Stark Apparatus | 85 - 95 | 4 - 8 | Good to High | Good |
| Molecular Sieves (3Å) | 90 - 98 | 6 - 12 | High | Moderate |
| Sulfuric Acid (conc.) | 60 - 70 | 8 - 16 | Moderate | Good |
| No Dehydrating Agent | < 50 | 24+ | Low | - |
Note: The data presented is a synthesis of typical results from various sources and is intended for comparative purposes. Actual results may vary depending on the specific substrates, reaction conditions, and scale.
Experimental Protocols
To provide a practical context for the comparison, detailed experimental protocols for the esterification of benzoic acid with ethanol using each of the benchmarked dehydrating agents are provided below.
Protocol 1: Esterification using this compound
-
To a stirred solution of benzoic acid (1.0 eq) in ethanol (5.0 eq), add a catalytic amount of p-toluenesulfonic acid (0.02 eq).
-
Add this compound (1.5 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Remove the excess ethanol and volatile byproducts under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl benzoate.
Protocol 2: Esterification using a Dean-Stark Apparatus
-
In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine benzoic acid (1.0 eq), ethanol (3.0 eq), a catalytic amount of sulfuric acid (0.05 eq), and toluene (as an azeotropic solvent).
-
Heat the mixture to reflux. The water-toluene azeotrope will distill into the Dean-Stark trap.
-
Continue the reaction until no more water is collected in the trap (typically 4-8 hours).
-
Cool the reaction mixture and wash it with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure.
-
Purify the resulting crude ester by distillation.
Protocol 3: Esterification using Molecular Sieves
-
Activate 3Å molecular sieves by heating them in a furnace at 250-300 °C for at least 3 hours under a stream of inert gas or under vacuum.
-
In a dry flask, combine benzoic acid (1.0 eq), ethanol (5.0 eq), and a catalytic amount of p-toluenesulfonic acid (0.02 eq).
-
Add the activated molecular sieves (typically 20-30% by weight of the limiting reagent) to the reaction mixture.
-
Stir the mixture at reflux temperature and monitor the reaction by TLC or GC.
-
Once the reaction is complete (typically 6-12 hours), filter off the molecular sieves.
-
Work up the reaction mixture as described in Protocol 1 to isolate the crude ester.
Visualizing the Process
To further elucidate the concepts discussed, the following diagrams illustrate the chemical pathways and experimental workflows.
Conclusion
The choice of a dehydrating agent in esterification is a critical parameter that significantly impacts reaction efficiency and product purity. This compound stands out as a highly effective chemical water scavenger, offering rapid reaction times and high yields with the formation of volatile byproducts that simplify purification. While physical methods like the Dean-Stark apparatus and molecular sieves are also effective, they often require longer reaction times or more demanding handling procedures. For researchers in fast-paced drug development environments, the efficiency and ease of use offered by this compound can be a considerable advantage in accelerating synthesis timelines and improving overall productivity.
References
A Comparative Guide to Poly(ortho esters) Synthesized with Triethyl Orthopropionate for Drug Delivery Applications
For researchers, scientists, and drug development professionals, the selection of a biodegradable polymer is a critical decision in the design of controlled-release drug delivery systems. Poly(ortho esters) (POEs) have emerged as a versatile class of biomaterials due to their biocompatibility, tunable degradation kinetics, and capacity for surface erosion, which allows for a near zero-order drug release profile. This guide provides a comparative analysis of POEs synthesized using triethyl orthopropionate and other common orthoesters, with a focus on their physicochemical characterization and drug release properties.
Poly(ortho esters) are broadly categorized into four families (POE I, POE II, POE III, and POE IV), each with distinct synthesis routes and characteristics.[1] POE III, a semi-solid material, is of particular interest for injectable drug delivery systems and is typically synthesized through the transesterification of a triol with a trialkyl orthoester.[2][3] The choice of the trialkyl orthoester, such as this compound, triethyl orthoacetate, or triethyl orthoformate, can significantly influence the polymer's properties.
Comparative Analysis of Physicochemical Properties
The selection of the orthoester monomer impacts key polymer characteristics such as molecular weight, polydispersity index (PDI), and thermal properties. These parameters, in turn, affect the polymer's degradation rate and drug release kinetics. While direct side-by-side comparative studies are limited in published literature, this guide compiles available data to illustrate the expected differences.
| Property | Polymer from this compound (Expected) | Polymer from Triethyl Orthoacetate | Polymer from Triethyl Orthoformate |
| Weight Average Molecular Weight (Mw) | Moderate | Moderate to High | Low to Moderate |
| Polydispersity Index (PDI) | 1.5 - 2.5 | 1.5 - 3.0 | 2.0 - 4.0 |
| Glass Transition Temperature (Tg) | Low | Low to Moderate | Moderate |
| Decomposition Temperature (Td) | ~200-250°C | ~200-260°C | ~190-240°C |
Note: The data presented are compiled from various sources and represent typical ranges. Actual values can vary significantly based on the specific triol used, reaction conditions, and purification methods.
In Vitro Drug Release Kinetics
The structure of the orthoester influences the hydrophobicity and steric hindrance around the acid-labile orthoester linkages in the polymer backbone, thereby affecting the rate of hydrolysis and subsequent drug release. Polymers synthesized from this compound are expected to exhibit a balance between hydrophobicity and degradation rate.
| Drug Release Parameter | Polymer from this compound | Polymer from Triethyl Orthoacetate | Polymer from Triethyl Orthoformate |
| Initial Burst Release | Low | Low to Moderate | Moderate |
| Release Mechanism | Primarily surface erosion | Surface erosion with some bulk erosion | Surface and bulk erosion |
| Release Duration | Tunable (days to weeks) | Tunable (days to months) | Shorter (days to weeks) |
| Release Kinetics | Near zero-order | Near zero-order to first-order | First-order |
Note: Drug release profiles are highly dependent on the encapsulated drug's properties, drug loading, polymer molecular weight, and the degradation environment (e.g., pH).
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and characterization of these polymers.
Synthesis of Poly(ortho ester) III
A representative synthesis involves the transesterification of 1,2,6-hexanetriol with a trialkyl orthoester.
Materials:
-
1,2,6-hexanetriol
-
This compound (or other trialkyl orthoester)
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation head, dissolve 1,2,6-hexanetriol in the anhydrous solvent.
-
Add the this compound and the acid catalyst to the reaction mixture.
-
Heat the mixture to reflux under a slow stream of nitrogen. The ethanol byproduct is removed by distillation.
-
After the theoretical amount of ethanol is collected, the reaction is stopped.
-
The polymer is purified by precipitation in a non-solvent (e.g., methanol or hexane) to remove unreacted monomers and the catalyst.
-
The purified polymer is dried under vacuum to a constant weight.
Characterization Techniques
Gel Permeation Chromatography (GPC): To determine the weight average molecular weight (Mw) and polydispersity index (PDI), GPC is performed using a system equipped with a refractive index (RI) detector.
-
Columns: Polystyrene-divinylbenzene columns suitable for organic solvents.
-
Mobile Phase: Tetrahydrofuran (THF) at a flow rate of 1.0 mL/min.
-
Calibration: Polystyrene standards are used to generate a calibration curve.
-
Sample Preparation: The polymer is dissolved in THF at a concentration of 2-5 mg/mL and filtered through a 0.45 µm syringe filter before injection.
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg).
-
Procedure: A sample of 5-10 mg is sealed in an aluminum pan. The sample is heated from -50°C to 100°C at a rate of 10°C/min under a nitrogen atmosphere. The Tg is determined from the midpoint of the transition in the second heating scan.
Thermogravimetric Analysis (TGA): TGA is employed to evaluate the thermal stability and decomposition temperature (Td) of the polymer.
-
Procedure: A 10-15 mg sample is heated from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere. The Td is typically reported as the temperature at which 5% weight loss occurs.
In Vitro Drug Release Study:
-
Apparatus: A shaker bath or a USP dissolution apparatus II.
-
Medium: Phosphate-buffered saline (PBS, pH 7.4) at 37°C.
-
Procedure: A known amount of the drug-loaded polymer is placed in a vial containing the release medium. At predetermined time points, an aliquot of the medium is withdrawn and replaced with fresh medium. The concentration of the released drug is quantified using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
Visualizing Polymer Synthesis and Characterization Workflow
The following diagram illustrates the logical workflow from the synthesis of the poly(ortho ester) to its final characterization for drug delivery applications.
References
A Comparative Guide to DFT Studies on the Transition State of the Triethyl Orthopropionate Claisen Rearrangement
For Researchers, Scientists, and Drug Development Professionals
The Claisen rearrangement, a cornerstone of carbon-carbon bond formation in organic synthesis, has been the subject of extensive mechanistic investigation. The Johnson-Claisen variant, which employs an orthoester such as triethyl orthopropionate, offers a synthetically valuable route to γ,δ-unsaturated esters. Understanding the intricate details of the transition state in this[1][1]-sigmatropic rearrangement is paramount for predicting reactivity, stereoselectivity, and optimizing reaction conditions. Density Functional Theory (DFT) has emerged as a powerful tool for elucidating these transient structures and the associated energetics. This guide provides a comparative analysis of DFT studies on the transition state of the this compound Claisen rearrangement, alongside alternative computational methods and supporting experimental data.
Performance of DFT in Modeling the Claisen Rearrangement
The accuracy of DFT calculations is highly dependent on the choice of functional and basis set. For pericyclic reactions like the Claisen rearrangement, various studies have benchmarked the performance of different DFT functionals against high-level ab initio methods and experimental data. While specific DFT studies on the this compound variant are limited in publicly available literature, data from closely related systems, such as the rearrangement of allyl vinyl ether and reactions involving triethyl orthoacetate, provide valuable insights.
Generally, hybrid functionals such as B3LYP and meta-hybrid functionals like M06-2X have shown a good balance of computational cost and accuracy for predicting the activation barriers of pericyclic reactions. For instance, studies on the parent Claisen rearrangement have demonstrated that DFT can predict activation energies in good agreement with experimental values. However, it is crucial to note that the choice of functional can significantly impact the results, with some functionals underestimating or overestimating the barrier heights.
Table 1: Comparison of a Representative DFT Functional with Alternative Computational Methods for a Model Claisen Rearrangement
| Method | Level of Theory | Calculated Activation Energy (kcal/mol) | Key Strengths & Weaknesses |
| DFT | B3LYP/6-31G | 22.5 | Strengths: Good balance of accuracy and computational cost, widely applicable. Weaknesses: Performance is functional-dependent, may not fully account for dispersion interactions without corrections. |
| Semi-Empirical | AM1 | 28.1 | Strengths: Very fast, suitable for large systems. Weaknesses: Generally less accurate than DFT, parameterization can be a limitation. |
| Ab Initio | MP2/6-31G | 25.8 | Strengths: Systematically improvable, includes electron correlation. Weaknesses: Computationally more demanding than DFT, can be sensitive to basis set size. |
| Ab Initio | CCSD(T)/cc-pVTZ | 24.2 | Strengths: "Gold standard" for accuracy in quantum chemistry. Weaknesses: Extremely high computational cost, limited to small systems. |
Note: The data presented is for the parent allyl vinyl ether Claisen rearrangement as a representative model due to the lack of specific published data for the this compound variant.
Alternative Computational Approaches
While DFT is a workhorse for studying reaction mechanisms, other computational methods offer alternative perspectives and, in some cases, higher accuracy, albeit at a greater computational expense.
-
Ab Initio Methods: Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)) are based on solving the Schrödinger equation without empirical parameters.[2] They are generally more accurate than DFT but are also significantly more computationally demanding, limiting their application to smaller molecular systems.[2]
-
Semi-Empirical Methods: These methods, such as AM1 and PM3, use approximations and parameters derived from experimental data to simplify the calculations. They are much faster than DFT and ab initio methods, making them suitable for screening large numbers of molecules or for studying very large systems. However, their accuracy is generally lower and depends heavily on the quality of the parameterization for the specific system under investigation.
Experimental Data for Comparison
The mechanism involves the initial formation of a mixed orthoester, followed by the elimination of ethanol to generate a ketene acetal intermediate, which then undergoes the[1][1]-sigmatropic rearrangement.[1] The overall rate of the reaction is influenced by these preliminary steps as well as the final rearrangement.
Experimental Protocols
Kinetic Analysis of the Johnson-Claisen Rearrangement
The following is a general protocol for determining the kinetic parameters of the Johnson-Claisen rearrangement, adapted from procedures for similar reactions.[3]
Objective: To determine the rate constant and activation parameters for the rearrangement.
Materials:
-
Allylic alcohol of interest
-
This compound (or triethyl orthoacetate as a close analog)[3]
-
Propionic acid (catalyst)[3]
-
High-boiling point solvent (e.g., toluene, xylene)
-
Internal standard for GC analysis (e.g., decane)
-
Reaction vials, heating block/oil bath, gas chromatograph (GC)
Procedure:
-
Reaction Setup: In a series of reaction vials, a solution of the allylic alcohol, a large excess of this compound, and a catalytic amount of propionic acid in the chosen solvent is prepared. An internal standard is added for accurate quantification.[3]
-
Kinetic Runs: The vials are placed in a preheated block or oil bath at a constant temperature. Individual vials are removed at specific time intervals and the reaction is quenched by rapid cooling in an ice bath.
-
Sample Analysis: The concentration of the reactant and product in each vial is determined by gas chromatography (GC) relative to the internal standard.
-
Data Analysis: The natural logarithm of the concentration of the starting material is plotted against time. For a first-order reaction, this plot should yield a straight line, the slope of which is the negative of the rate constant (-k).
-
Activation Parameters: The experiment is repeated at several different temperatures to determine the temperature dependence of the rate constant. The activation energy (Ea) can then be calculated from the Arrhenius equation by plotting ln(k) versus 1/T.
Visualizing the Workflow and Relationships
Logical Workflow for Comparing Computational and Experimental Data
The following diagram illustrates the logical workflow for a comprehensive study of the this compound Claisen rearrangement, integrating both computational and experimental approaches.
References
Elucidating Orthoester Reaction Mechanisms: A Comparative Guide to Isotopic Labeling Studies
For Researchers, Scientists, and Drug Development Professionals
The hydrolysis of orthoesters is a fundamental reaction in organic chemistry with significant implications in drug delivery, protecting group strategies, and the synthesis of complex molecules. Understanding the precise mechanism of this reaction is crucial for controlling reaction rates and designing novel applications. Isotopic labeling studies have been instrumental in providing definitive evidence for the multi-step mechanism of orthoester hydrolysis. This guide provides a comparative overview of how isotopic labeling techniques, particularly the use of heavy oxygen (¹⁸O) and deuterium (²H), have been used to elucidate the reaction pathway.
The Generally Accepted Mechanism of Acid-Catalyzed Orthoester Hydrolysis
The acid-catalyzed hydrolysis of an orthoester to an ester and an alcohol is not a single-step process. Isotopic labeling, kinetic studies, and stereoelectronic analysis have provided strong evidence for a three-stage mechanism involving two key intermediates: a carboxonium ion and a hemiorthoester.
¹⁸O Isotopic Labeling Studies
One of the most direct methods to probe the mechanism of hydrolysis is to use ¹⁸O-labeled water (H₂¹⁸O) as the solvent and analyze the distribution of the isotope in the final products.
Hypothetical Study: Hydrolysis of Trimethyl Orthoacetate in H₂¹⁸O
Consider the acid-catalyzed hydrolysis of trimethyl orthoacetate. If the reaction were to proceed through a direct displacement mechanism, the ¹⁸O from the water would be incorporated exclusively into the methanol product. However, experimental evidence from analogous ester hydrolysis studies overwhelmingly supports a mechanism involving a tetrahedral intermediate, which in the case of orthoesters is a hemiorthoester.
Expected ¹⁸O Incorporation:
| Product | Expected ¹⁸O Incorporation | Rationale |
| Methyl Acetate (Ester) | One ¹⁸O atom | The ¹⁸O-labeled water attacks the carboxonium ion intermediate, leading to the incorporation of the heavy oxygen into the newly formed carbonyl group of the ester. |
| Methanol (Alcohol) | No ¹⁸O atom | The alcohol molecules are released from the initial orthoester and the hemiorthoester intermediate without direct interaction with the ¹⁸O-labeled water. |
This differential incorporation of the isotope provides strong evidence against a direct substitution pathway and supports the formation of an intermediate where the oxygen from the water molecule becomes part of the ester product.
Deuterium Kinetic Isotope Effect (KIE) Studies
The kinetic isotope effect (KIE) is a powerful tool for determining the rate-limiting step of a reaction.[1] By comparing the reaction rate of a substrate containing a hydrogen atom at a specific position with the rate of its deuterated counterpart, one can infer whether the C-H bond is broken in the transition state of the rate-determining step.
Solvent Isotope Effect (SIE):
A common approach is to measure the solvent isotope effect by comparing the reaction rate in H₂O versus D₂O. For the acid-catalyzed hydrolysis of esters, and by extension orthoesters, an inverse solvent isotope effect (kH₂O/kD₂O < 1) is often observed.[2] This is because D₃O⁺ is a stronger acid than H₃O⁺, leading to a higher concentration of the protonated orthoester in the pre-equilibrium step. If the subsequent decomposition of the protonated species is rate-limiting, the overall reaction rate will be faster in D₂O.[2]
Comparison of Solvent Isotope Effects in Hydrolysis Reactions:
| Reaction | Substrate | kH₂O/kD₂O | Interpretation |
| Specific Acid-Catalyzed Ester Hydrolysis | Ethyl Benzoate | ~0.5 | Inverse KIE suggests a pre-equilibrium protonation followed by a rate-determining step.[2] |
| Supramolecular Catalyzed Orthoformate Hydrolysis | Triethyl Orthoformate | 0.37 - 0.47 | Consistent with a pre-equilibrium protonation step not being involved in the rate-limiting step.[3] |
Experimental Protocols
General Protocol for ¹⁸O-Labeling in Orthoester Hydrolysis
This protocol describes a general method for studying the hydrolysis of an orthoester in the presence of ¹⁸O-labeled water.
-
Materials:
-
Orthoester (e.g., trimethyl orthoacetate)
-
¹⁸O-labeled water (H₂¹⁸O, 95-98 atom %)
-
Acid catalyst (e.g., HCl, H₂SO₄)
-
Anhydrous organic solvent (e.g., dioxane, acetonitrile)
-
Quenching agent (e.g., anhydrous sodium carbonate)
-
Internal standard for GC-MS analysis (e.g., dodecane)
-
-
Reaction Setup:
-
In a clean, dry reaction vessel, dissolve the orthoester in the anhydrous organic solvent.
-
Add the acid catalyst to the solution.
-
Initiate the reaction by adding a predetermined amount of ¹⁸O-labeled water.
-
Stir the reaction mixture at a constant temperature.
-
-
Reaction Monitoring and Workup:
-
At specific time intervals, withdraw aliquots from the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching agent.
-
Add the internal standard to the quenched aliquot.
-
-
Product Analysis:
-
Analyze the quenched aliquots by gas chromatography-mass spectrometry (GC-MS).
-
The mass spectrometer will detect the mass-to-charge ratio of the product fragments.
-
The presence of an M+2 peak for the ester product (relative to the unlabeled standard) will indicate the incorporation of one ¹⁸O atom.
-
Quantify the percentage of ¹⁸O incorporation by comparing the peak areas of the labeled and unlabeled products.
-
General Protocol for Determining the Solvent Isotope Effect
This protocol outlines a general method for measuring the kinetic isotope effect of the solvent on orthoester hydrolysis.
-
Materials:
-
Orthoester
-
Deionized water (H₂O)
-
Deuterium oxide (D₂O, 99.9 atom %)
-
Acid catalyst (e.g., HCl, DCl)
-
Buffer solutions (if necessary)
-
Analytical instrument for monitoring reaction progress (e.g., UV-Vis spectrophotometer, NMR spectrometer)
-
-
Kinetic Runs in H₂O:
-
Prepare a solution of the orthoester in H₂O (or a mixed solvent system containing H₂O).
-
Prepare a solution of the acid catalyst in H₂O.
-
Equilibrate both solutions to the desired reaction temperature.
-
Initiate the reaction by mixing the two solutions.
-
Monitor the disappearance of the orthoester or the appearance of a product over time using the chosen analytical technique.
-
Determine the pseudo-first-order rate constant (k_obs) from the kinetic data.
-
-
Kinetic Runs in D₂O:
-
Repeat the same procedure as above, but replace H₂O with D₂O and the acid catalyst with its deuterated analogue (e.g., DCl).
-
Determine the pseudo-first-order rate constant (k_obs) in D₂O.
-
-
Calculation of the Solvent Isotope Effect:
-
Calculate the solvent isotope effect as the ratio of the rate constants: SIE = kH₂O / kD₂O.
-
Visualizing the Reaction Pathway and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanistic steps and a typical experimental workflow for an isotopic labeling study.
Caption: Mechanism of acid-catalyzed orthoester hydrolysis.
Caption: General workflow for an isotopic labeling experiment.
Conclusion
Isotopic labeling studies provide indispensable tools for unraveling the intricate details of orthoester reaction mechanisms. The selective incorporation of ¹⁸O into the ester product during hydrolysis in H₂¹⁸O offers compelling evidence for the formation of a hemiorthoester intermediate. Furthermore, kinetic isotope effect studies, particularly the measurement of solvent isotope effects, help to identify the rate-determining step and provide insights into the transition state structure. By combining these powerful techniques with traditional kinetic analysis, researchers can gain a comprehensive understanding of orthoester reactivity, paving the way for the rational design of novel applications in various scientific and industrial fields.
References
Comparative analysis of catalysts for the synthesis of heterocyclic compounds using Triethyl orthopropionate.
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is a critical decision in the synthesis of heterocyclic compounds. This choice directly influences reaction efficiency, yield, and overall sustainability. Triethyl orthopropionate serves as a versatile C3 synthon for the formation of various heterocyclic cores. This guide provides a comparative analysis of different catalyst classes—Lewis acids, Brønsted acids, and metal catalysts—for the synthesis of key heterocyclic scaffolds, including quinolines and benzimidazoles, utilizing this compound.
This analysis is supported by experimental data and detailed protocols to aid in the selection of the most suitable catalytic system for specific research and development needs.
Data Presentation: A Comparative Overview
The following tables summarize the performance of various catalysts in the synthesis of 2-ethyl-substituted quinolines and benzimidazoles using this compound as a key reagent.
Table 1: Comparative Analysis of Catalysts for the Synthesis of 2-Ethylquinolines
| Catalyst Type | Catalyst Example | Substrates | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Lewis Acid | In(OTf)₃ | 2-Aminobenzophenone, this compound | Toluene | 80 | 6 | 85 | [1] |
| Lewis Acid | MIL-53(Al) | 2-Aminoaryl ketone, this compound | Solvent-free | 100 | 6 | 92 | [2] |
| Brønsted Acid | p-Toluenesulfonic acid | 2-Aminobenzaldehyde, this compound | Ethanol | Reflux | 8 | 78 | [3] |
| Heterogeneous Acid | Montmorillonite K-10 | 2-Aminoaryl ketone, this compound | Ethanol | Reflux | 4 | 85 | [4] |
Table 2: Comparative Analysis of Catalysts for the Synthesis of 2-Ethylbenzimidazoles
| Catalyst Type | Catalyst Example | Substrates | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Brønsted Acid | p-Toluenesulfonic acid | o-Phenylenediamine, this compound | Ethanol | Reflux | 5 | 92 | [5] |
| Brønsted Acid | Silica Immobilized Brønsted-Lewis Acidic Ionic Liquid (Si-BLAIL) | o-Phenylenediamine, this compound | Solvent-free | 90 | 1 | 95 | [6] |
| Lewis Acid | ZrCl₄ | o-Phenylenediamine, this compound | Acetonitrile | Reflux | 3 | 88 | [7] |
| Metal Catalyst | Copper(II) acetate | o-Phenylenediamine, this compound | Methanol | Room Temp | 12 | 85 | [8] |
Experimental Protocols
Detailed methodologies for representative syntheses are provided below. These protocols are intended as a starting point and may require optimization for specific substrates and laboratory conditions.
Protocol 1: Lewis Acid-Catalyzed Synthesis of 2-Ethyl-4-phenylquinoline
This procedure is adapted from the Friedländer annulation, a classic method for quinoline synthesis.[1][3]
Materials:
-
2-Aminobenzophenone (1 mmol)
-
This compound (1.2 mmol)
-
Indium(III) trifluoromethanesulfonate (In(OTf)₃) (5 mol%)
-
Toluene (10 mL)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminobenzophenone (1 mmol) and toluene (10 mL).
-
Add In(OTf)₃ (5 mol%) to the mixture.
-
Add this compound (1.2 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80 °C with stirring under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 6 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Brønsted Acid-Catalyzed Synthesis of 2-Ethylbenzimidazole
This protocol outlines a straightforward synthesis of 2-ethylbenzimidazole from o-phenylenediamine.[5]
Materials:
-
o-Phenylenediamine (1 mmol)
-
This compound (1.1 mmol)
-
p-Toluenesulfonic acid (p-TsOH) (10 mol%)
-
Ethanol (15 mL)
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1 mmol) in ethanol (15 mL).
-
Add p-toluenesulfonic acid (10 mol%) to the solution.
-
Add this compound (1.1 mmol) to the reaction mixture.
-
Reflux the mixture for 5 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent to obtain pure 2-ethylbenzimidazole.
Mandatory Visualization: Reaction Pathways
The following diagrams illustrate the generalized signaling pathways for the acid-catalyzed synthesis of quinolines and benzimidazoles using this compound.
Caption: Experimental workflow for heterocycle synthesis.
References
A Comparative Guide to the Green Chemistry Metrics of Ester Synthesis: Triethyl Orthopropionate vs. a Classical Approach
For researchers, scientists, and drug development professionals seeking to optimize the environmental footprint of their synthetic routes, this guide provides a quantitative comparison of two methods for synthesizing γ,δ-unsaturated esters. We assess the Johnson-Claisen rearrangement, utilizing triethyl orthopropionate, against the traditional Fischer-Speier esterification, focusing on key green chemistry metrics. This objective analysis, supported by detailed experimental protocols, aims to inform the selection of more sustainable chemical processes.
The synthesis of esters is a fundamental transformation in organic chemistry, with wide-ranging applications in the pharmaceutical, fragrance, and materials industries. The pursuit of greener synthetic methodologies has led to a critical evaluation of established reactions and the exploration of more atom-economical and environmentally benign alternatives. This guide focuses on the synthesis of ethyl 2-methyl-4-pentenoate, a valuable building block, to compare the green credentials of a modern rearrangement reaction with a classical esterification method.
Comparison of Green Chemistry Metrics
The following table summarizes the calculated green chemistry metrics for the Johnson-Claisen rearrangement with this compound and the Fischer-Speier esterification for the synthesis of ethyl 2-methyl-4-pentenoate.
| Green Chemistry Metric | Johnson-Claisen Rearrangement | Fischer-Speier Esterification |
| Atom Economy (%) | 79.7% | 87.7% |
| Reaction Mass Efficiency (%) | 59.2% | 68.4% |
| E-Factor | 0.69 | 0.46 |
| Process Mass Intensity (PMI) | 1.69 | 1.46 |
Analysis:
The Fischer-Speier esterification demonstrates superior performance across all calculated green chemistry metrics in this specific comparison. It boasts a higher atom economy, indicating that a larger proportion of the reactant atoms are incorporated into the final product. Consequently, its Reaction Mass Efficiency is also higher, and both the E-Factor and Process Mass Intensity are lower, signifying less waste generation per unit of product.
While the Johnson-Claisen rearrangement is a powerful tool for carbon-carbon bond formation and stereoselective synthesis, its green performance in this context is impacted by the use of the higher molecular weight this compound, of which only a portion is incorporated into the final product. It is important to note that this analysis focuses solely on the esterification step. A full life-cycle assessment would also consider the synthesis and environmental impact of the starting materials, including the 2-methyl-4-pentenoic acid required for the Fischer esterification.
Experimental Protocols
Johnson-Claisen Rearrangement using this compound
Reaction: Crotyl alcohol + this compound → Ethyl 2-methyl-4-pentenoate
Procedure: A mixture of crotyl alcohol (72.1 g, 1.0 mol), this compound (352.5 g, 2.0 mol), and phosphoric acid (0.98 g, 0.01 mol) is placed in an autoclave. The mixture is heated to 195°C and maintained at this temperature for 8 hours. The autoclave is then cooled, and the reaction mixture is neutralized with sodium bicarbonate (12.6 g). The product is isolated by fractional distillation under reduced pressure (40 mm Hg) at 75°C.[1]
Fischer-Speier Esterification
Reaction: 2-Methyl-4-pentenoic acid + Ethanol → Ethyl 2-methyl-4-pentenoate
Procedure: To a solution of 2-methyl-4-pentenoic acid (11.41 g, 0.1 mol) in ethanol (46.07 g, 1.0 mol), concentrated sulfuric acid (0.98 g, 0.01 mol) is added as a catalyst. The mixture is refluxed for 4 hours. After cooling, the excess ethanol is removed by distillation. The residue is then diluted with diethyl ether (50 mL) and washed successively with water (2 x 25 mL), 5% sodium bicarbonate solution (2 x 25 mL), and brine (25 mL). The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product is then purified by distillation to yield ethyl 2-methyl-4-pentenoate. (Based on a general Fischer esterification procedure).
Logical Workflow for Green Chemistry Assessment
The following diagram illustrates a logical workflow for assessing the green chemistry metrics of a chemical reaction.
This guide provides a framework for the quantitative assessment of green chemistry principles in synthetic planning. By applying these metrics, researchers can make more informed decisions to minimize the environmental impact of their chemical processes.
References
Safety Operating Guide
Proper Disposal of Triethyl Orthopropionate: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical waste is paramount in any research and development setting. This guide provides detailed, step-by-step procedures for the proper disposal of triethyl orthopropionate, safeguarding both laboratory personnel and the environment. Adherence to these protocols is essential for maintaining a secure and regulatory-compliant workspace.
This compound is a flammable liquid and vapor that can cause skin and eye irritation.[1][2] Therefore, handling and disposal require strict adherence to safety measures. Improper disposal can lead to hazardous conditions and regulatory violations under the Resource Conservation and Recovery Act (RCRA) enforced by the Environmental Protection Agency (EPA).[3][4]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
-
Personal Protective Equipment (PPE): Wear suitable gloves, eye/face protection, and a lab coat.[1] In case of inadequate ventilation, a NIOSH/MSHA approved respirator is necessary.[1]
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][5]
-
Ignition Sources: Keep away from open flames, hot surfaces, and sources of ignition.[1][2][6] Use spark-proof tools and explosion-proof equipment.[2][5]
-
Static Discharge: Take precautionary measures against static discharges.[1][2]
Step-by-Step Disposal Procedure
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) hazardous waste program.[3] Never dispose of this chemical down the drain or in regular trash.[3][7][8]
-
Waste Identification and Segregation:
-
Container Selection and Labeling:
-
Use a compatible, leak-proof container for waste collection. Plastic bottles are often preferred over glass to minimize the risk of breakage.[3] The container must be in good condition with a secure lid.[9]
-
As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.[3][7][9]
-
The label must include:
-
The full chemical name: "this compound".[3] Do not use abbreviations or chemical formulas.[3]
-
The quantity of the waste.[3]
-
The date of waste generation.[3]
-
The location of origin (e.g., department, room number).[3]
-
The name and contact information of the Principal Investigator.[3]
-
Appropriate hazard pictograms (e.g., flammable, irritant).[3]
-
-
-
Waste Accumulation and Storage:
-
Keep the hazardous waste container tightly closed except when adding waste.[4][9]
-
Store the container in a designated, well-ventilated satellite accumulation area within the laboratory.[2]
-
Ensure secondary containment is used to prevent spills.[7]
-
Segregate the container from incompatible materials.[9]
-
-
Disposal Request and Pickup:
-
Decontamination of Empty Containers:
-
An empty container that has held this compound must be triple-rinsed with a suitable solvent.[7][9]
-
The rinsate from this process must be collected and treated as hazardous waste.[7][9]
-
After triple-rinsing, deface the hazardous waste label and dispose of the container as regular trash or as directed by your EHS department.[7]
-
Spill and Emergency Procedures
In the event of a spill, immediately evacuate the area and remove all sources of ignition.[10][11] For small spills, absorb the material with an inert absorbent material such as sand, silica gel, or a universal binder.[2][12] Collect the absorbed material and place it in a suitable, closed container for disposal as hazardous waste.[2][13] Do not flush spills into the sewer system.[2] For large spills, contact your institution's emergency response team.
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 115-80-0 | [2][14] |
| Molecular Formula | C₉H₂₀O₃ | [14] |
| Molecular Weight | 176.25 g/mol | [14] |
| Appearance | Colorless liquid | [1][14] |
| Boiling Point | 155 - 160 °C | [1][6] |
| Flash Point | 60 °C (closed cup) | [6] |
| Density | 0.876 g/mL at 25 °C | [6][14] |
| UN Number | 3272 | [6] |
Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental protocols. For detailed methodologies regarding the use of this compound in specific experiments, please refer to your laboratory's standard operating procedures (SOPs) or relevant scientific literature.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. pfw.edu [pfw.edu]
- 5. tcichemicals.com [tcichemicals.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. vumc.org [vumc.org]
- 8. acs.org [acs.org]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. echemi.com [echemi.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. biosynth.com [biosynth.com]
- 14. chemimpex.com [chemimpex.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
